molecular formula C11H13N3 B1469428 6-(Piperidin-4-yl)nicotinonitrile CAS No. 845788-61-6

6-(Piperidin-4-yl)nicotinonitrile

Numéro de catalogue: B1469428
Numéro CAS: 845788-61-6
Poids moléculaire: 187.24 g/mol
Clé InChI: JORZHHDRTSLFNO-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)nicotinonitrile is a promising chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery research. This compound features a nicotinonitrile core substituted with a piperidin-4-yl group, a structural motif prevalent in the development of novel kinase inhibitors and cytotoxic agents. The piperidine ring is a key heterocycle found in numerous bioactive molecules and natural alkaloids, recognized for its broad pharmacological potential . The cyanopyridine (nicotinonitrile) component is a privileged structure in drug design, known to contribute to potent biological activity by facilitating key hydrogen bonding interactions with enzyme active sites . Researchers are particularly interested in this compound and its structural analogs as potential PIM-1 kinase inhibitors. PIM-1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis; its overexpression is implicated in various cancers, including hepatic, breast, and prostate malignancies . Inhibiting PIM-1 kinase represents a promising therapeutic strategy for cancer treatment. Furthermore, related trisubstituted pyrimidine and pyridine conjugates have demonstrated potent cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), acting through caspase activation and the induction of apoptosis . The structural features of 6-(Piperidin-4-yl)nicotinonitrile make it a valuable intermediate for the synthesis of more complex molecules for biological evaluation. It is For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses.

Propriétés

IUPAC Name

6-piperidin-4-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-2,8,10,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORZHHDRTSLFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of drug discovery and chemical biology, we often encounter novel chemical entities whose biological activities are yet to be fully elucidated. 6-(Piperidin-4-yl)nicotinonitrile represents one such molecule. While a comprehensive, empirically determined mechanism of action has not been extensively documented in peer-reviewed literature, its structural motifs—a nicotinonitrile head and a piperidine tail—provide a strong foundation for formulating well-grounded hypotheses. The nicotinonitrile moiety is a recognized pharmacophore, particularly as a nicotinamide mimetic in enzyme inhibition, while the piperidine ring is a privileged scaffold for interacting with specific classes of receptors.

This technical guide, therefore, ventures into a reasoned exploration of the most probable mechanisms of action for 6-(Piperidin-4-yl)nicotinonitrile. We will dissect the molecule's constituent parts to propose two primary, plausible biological targets: the Poly(ADP-ribose) polymerase (PARP) family of enzymes and the Sigma-1 receptor (σ1R). This document is structured to provide researchers, scientists, and drug development professionals with a robust theoretical framework and actionable experimental protocols to empirically validate these hypotheses.

Hypothesis I: Inhibition of Poly(ADP-ribose) Polymerase (PARP) through Nicotinamide Mimicry

The nicotinonitrile group of 6-(Piperidin-4-yl)nicotinonitrile bears a strong structural resemblance to nicotinamide, the endogenous inhibitor of PARP enzymes and a part of the NAD+ substrate. This structural analogy is the cornerstone of our first hypothesis: that 6-(Piperidin-4-yl)nicotinonitrile acts as a competitive inhibitor of PARP enzymes.

The Central Role of the Nicotinamide Pharmacophore in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1][2] PARP-1, the most abundant member, detects single-strand DNA breaks and, upon activation, cleaves its substrate, nicotinamide adenine dinucleotide (NAD+), to form long polymers of poly(ADP-ribose) (PAR) on acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.

The majority of clinically successful PARP inhibitors are synthetic molecules that contain a nicotinamide/benzamide pharmacophore.[3] These inhibitors function by occupying the nicotinamide-binding pocket of the PARP catalytic domain, thereby preventing the binding and cleavage of NAD+. This competitive inhibition halts the DNA repair process, and in cells with pre-existing DNA repair defects (such as those with BRCA1/2 mutations), this can lead to synthetic lethality and targeted cancer cell death.[1]

Proposed Mechanism of PARP Inhibition by 6-(Piperidin-4-yl)nicotinonitrile

We propose that the nicotinonitrile moiety of 6-(Piperidin-4-yl)nicotinonitrile mimics the nicotinamide portion of NAD+, allowing it to bind to the catalytic domain of PARP enzymes. The carboxamide group of the nicotinamide pharmacophore is known to form critical hydrogen bonds with residues such as Glycine 863 and Serine 904 in the PARP-1 active site.[3] The nitrile group of the nicotinonitrile, with its similar electronic properties, could engage in analogous interactions. The piperidine ring would likely extend into a more solvent-exposed region, and its specific interactions could influence potency and selectivity across the PARP family.

Downstream Signaling Consequences of PARP Inhibition

If 6-(Piperidin-4-yl)nicotinonitrile indeed inhibits PARP, the downstream cellular consequences would be significant:

  • Inhibition of DNA Repair: The primary effect would be the suppression of the base excision repair (BER) pathway for single-strand DNA breaks.

  • Synthetic Lethality in HR-Deficient Cells: In cancer cells with homologous recombination (HR) deficiencies (e.g., BRCA mutations), the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, which cannot be repaired, ultimately triggering apoptosis.

  • Modulation of Other Cellular Processes: PARP enzymes are involved in a multitude of cellular functions beyond DNA repair, including transcriptional regulation and inflammation.[2] Inhibition of PARP could therefore have pleiotropic effects.

Visualizing the Proposed PARP Inhibition Pathway

PARP_Inhibition_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP Activates PARylation PARylation & Protein Recruitment PARP->PARylation Catalyzes using NAD+ Apoptosis Apoptosis in HR-Deficient Cells PARP->Apoptosis Leads to (in HR-deficient cells) NAD NAD+ Compound 6-(Piperidin-4-yl)nicotinonitrile Compound->PARP Competitively Inhibits BER Base Excision Repair PARylation->BER Cell_Survival Cell Survival BER->Cell_Survival Sigma1R_Modulation_Pathway cluster_1 Cellular Signaling Compound 6-(Piperidin-4-yl)nicotinonitrile Sigma1R Sigma-1 Receptor Compound->Sigma1R Binds to Client_Proteins Client Proteins (Ion Channels, Kinases, etc.) Sigma1R->Client_Proteins Modulates Chaperone Activity for Downstream_Signaling Downstream Signaling Cascades Client_Proteins->Downstream_Signaling Initiates/Alters Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Downstream_Signaling->Cellular_Response

Caption: Proposed pathway of Sigma-1 receptor modulation.

Experimental Protocol for Validating σ1R Binding

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of 6-(Piperidin-4-yl)nicotinonitrile for the sigma-1 receptor.

  • Principle: A competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the receptor.

  • Materials: Membrane preparations from cells or tissues expressing σ1R (e.g., guinea pig brain), a high-affinity σ1R radioligand (e.g., [³H]-(+)-pentazocine), and a scintillation counter.

  • Step-by-Step Methodology:

    • Prepare a series of dilutions of 6-(Piperidin-4-yl)nicotinonitrile.

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and the varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known σ1R ligand (e.g., haloperidol).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and use the Cheng-Prusoff equation to calculate the Ki value from the IC50.

2. Functional Assays:

  • Objective: To determine if the compound acts as a σ1R agonist or antagonist.

  • Examples of Assays:

    • Neurite Outgrowth Assay: In a suitable neuronal cell line (e.g., PC12), σ1R agonists can promote neurite outgrowth, an effect that can be blocked by antagonists.

    • Calcium Imaging: σ1R modulation can affect intracellular calcium mobilization in response to certain stimuli.

Quantitative Data from Related Compounds
CompoundTargetKi (nM)
(+)-Pentazocineσ1R~3-5 nM
Haloperidolσ1R~3 nM
PRE-084 (agonist)σ1R~2 nM

Conclusion and Future Directions

The dual-motif structure of 6-(Piperidin-4-yl)nicotinonitrile provides a fertile ground for hypothesizing its mechanism of action. The nicotinonitrile moiety strongly suggests a role as a PARP inhibitor, while the piperidine ring points towards modulation of the sigma-1 receptor. It is also conceivable that the compound possesses dual activity, a characteristic that is increasingly being sought in modern drug discovery.

The in-depth experimental protocols provided in this guide offer a clear and logical path to empirically test these hypotheses. A systematic investigation, starting with the in vitro enzyme and binding assays, will be crucial in unraveling the true biological activity of this intriguing molecule. The results of these studies will not only illuminate the mechanism of action of 6-(Piperidin-4-yl)nicotinonitrile but also contribute to the broader understanding of the structure-activity relationships for both PARP inhibitors and sigma receptor ligands.

References

  • Spandidos Publications. (2014, December 9). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 25). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PARP1 Inhibitors: antitumor drug design. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS A Dissertation Presented to the: Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the core physicochemical properties of 6-(Piperidin-4-yl)nicotinonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. The document is structured to deliver not only theoretical data but also practical, field-proven methodologies for its empirical determination, ensuring a robust understanding for scientific application.

Introduction and Chemical Identity

6-(Piperidin-4-yl)nicotinonitrile belongs to a class of compounds featuring a pyridine ring substituted with a piperidine moiety. This structural combination is prevalent in numerous pharmacologically active agents, making the characterization of this scaffold crucial for the design and development of new chemical entities. The presence of both a basic piperidine nitrogen and an aromatic nitrile group suggests a unique profile of solubility, lipophilicity, and metabolic stability that warrants detailed investigation.

Below is the chemical structure of 6-(Piperidin-4-yl)nicotinonitrile:

Caption: Chemical structure of 6-(Piperidin-4-yl)nicotinonitrile.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties for 6-(Piperidin-4-yl)nicotinonitrile. It is important to note that while some properties can be accurately calculated, others are best determined empirically.

PropertyValue/PredictionRationale/Method
Molecular Formula C₁₁H₁₃N₃---
Molecular Weight 187.24 g/mol ---
Appearance Predicted: White to off-white solidBased on similar heterocyclic compounds.
Melting Point To be determined experimentallyA sharp melting point is indicative of purity.
Boiling Point To be determined experimentallyLikely high due to polar functional groups.
Solubility To be determined experimentallyExpected to have some aqueous solubility due to the piperidine nitrogen, which can be protonated. Solubility in organic solvents will vary.
pKa Predicted: ~8.5-9.5The piperidine nitrogen is basic. The exact pKa will be influenced by the electron-withdrawing nature of the nicotinonitrile ring.
LogP Predicted: ~1.5-2.5This value suggests a balance between hydrophilicity and lipophilicity, a desirable trait for many drug candidates.[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step protocols for the experimental determination of solubility and lipophilicity (LogP). These methods are designed to be self-validating and are standard in the pharmaceutical industry.

Thermodynamic Solubility Determination

The solubility of a compound is a critical parameter that influences its absorption and bioavailability.[2] The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[3]

Workflow for Solubility Determination:

G A Weigh excess compound into vials B Add a precise volume of solvent (e.g., PBS, pH 7.4) A->B C Equilibrate at a constant temperature (e.g., 25°C) with agitation for 24-48 hours B->C D Centrifuge or filter to separate undissolved solid C->D E Analyze the supernatant by a suitable analytical method (e.g., HPLC-UV) D->E F Quantify concentration against a standard curve E->F

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Prepare a series of vials with an excess amount of 6-(Piperidin-4-yl)nicotinonitrile. The excess solid ensures that a saturated solution is achieved.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4, water, or relevant organic solvents).[3]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).[2]

  • Analysis: Carefully collect the supernatant and dilute it, if necessary. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantification: Determine the concentration of the compound in the supernatant by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.[4] The shake-flask method using n-octanol and water is the traditional and most reliable method for LogP determination.[5]

Workflow for LogP Determination:

G A Prepare mutually saturated n-octanol and aqueous buffer (pH 7.4) B Dissolve a known amount of the compound in one phase A->B C Combine both phases in a separation funnel and shake vigorously B->C D Allow the phases to separate completely C->D E Measure the concentration of the compound in each phase using a suitable analytical method D->E F Calculate LogP = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Workflow for LogP determination.

Step-by-Step Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water (or an appropriate buffer, typically PBS at pH 7.4) and water (or buffer) saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Compound Addition: Accurately weigh a small amount of 6-(Piperidin-4-yl)nicotinonitrile and dissolve it in a known volume of the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a separatory funnel. Shake the funnel vigorously for several minutes to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis: Carefully collect samples from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[4]

Spectroscopic and Structural Analysis

While specific experimental spectra for 6-(Piperidin-4-yl)nicotinonitrile are not publicly available, the following are the expected spectroscopic characteristics based on its structure. This information can serve as a guide for researchers in interpreting their own analytical data.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the nicotinonitrile ring, as well as signals for the protons on the piperidine ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.

  • ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the nitrile group, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), the N-H stretch of the secondary amine in the piperidine ring (around 3300-3500 cm⁻¹), and C-H stretches for both aromatic and aliphatic protons.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (187.24 g/mol ). Fragmentation patterns may involve the loss of the nitrile group or cleavage of the piperidine ring.

Safety and Handling

As with any novel chemical compound, 6-(Piperidin-4-yl)nicotinonitrile should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, general precautions based on the constituent moieties (piperidine and nicotinonitrile) should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Toxicology Program. Retrieved from [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). McMaster University. Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies. Retrieved from [Link]

  • Safety Data Sheet. AAPPTec. Retrieved from [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. EPA. Retrieved from [Link]

  • Spectroscopic data for compounds 1-5. Royal Society of Chemistry. Retrieved from [Link]

  • Preparation of pyridines and nicotinonitrile from piperidines. Google Patents.
  • Piperidine - SAFETY DATA SHEET. PENTA. Retrieved from [Link]

  • nicotinonitrile. Organic Syntheses Procedure. Retrieved from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. Retrieved from [Link]

  • CID 177042629. PubChem. Retrieved from [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI. Retrieved from [Link]

  • 6-Amino-4-methylnicotinonitrile. PubChem. Retrieved from [Link]

  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. (2024, January 5). MDPI. Retrieved from [Link]

  • 4-{6-[(1-{[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbonyl}piperidin-4-yl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. PubChem. Retrieved from [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026, January 4). MDPI. Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022, March 16). ACS Omega. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. Retrieved from [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Retrieved from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Retrieved from [Link]

  • Piperidine. Wikipedia. Retrieved from [Link]

  • Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis- and trans-5-substituted N-piperonyl-3-phenylpiperidine derivatives. ResearchGate. Retrieved from [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Retrieved from [Link]

  • Experimental amine basicity (pKa), effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. ResearchGate. Retrieved from [Link]

  • 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one. PubChem. Retrieved from [Link]

  • compound npa032966. Natural Products Atlas. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Retrieved from [Link]

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Pharmacological Profiling and Receptor Binding Affinity of the 6-(Piperidin-4-yl)nicotinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 6-(piperidin-4-yl)nicotinonitrile moiety has emerged as a highly privileged pharmacophore. Rather than functioning as a standalone therapeutic, this structural scaffold serves as a versatile anchor in the design of high-affinity ligands across multiple target classes, including G-protein-coupled receptors (GPCRs), ligand-gated ion channels, and kinase hinge regions.

This whitepaper provides an in-depth technical analysis of the receptor binding affinity profile of the 6-(piperidin-4-yl)nicotinonitrile scaffold. By deconstructing the molecular architecture and examining its application in known highly selective inhibitors—such as the IKK-β inhibitor ACHP[1] and various α4β2 nicotinic acetylcholine receptor (nAChR) modulators[2]—we establish a predictive framework for its pharmacological behavior. Furthermore, we outline self-validating experimental protocols required to accurately quantify its binding kinetics and thermodynamics.

Molecular Architecture & Binding Causality

The pharmacological versatility of the 6-(piperidin-4-yl)nicotinonitrile scaffold is dictated by the synergistic electronic and steric properties of its two primary components:

  • The Piperidine Ring (Basic Vector): With a pKa typically ranging between 9.0 and 10.0, the secondary or tertiary amine of the piperidine ring is predominantly protonated at physiological pH (7.4). This cationic center is the primary driver for affinity in aminergic receptors, forming critical salt bridges with conserved acidic residues (e.g., Asp3.32 in GPCRs) or engaging in cation- π interactions within the aromatic cages of nAChR orthosteric sites.

  • The Nicotinonitrile Core (Electronic Modulator): The nitrile (-C≡N) group is a potent electron-withdrawing moiety. Its presence on the pyridine ring serves three causal functions:

    • pKa Modulation: It lowers the basicity of the pyridine nitrogen, reducing non-specific binding and improving metabolic stability against cytochrome P450 oxidation.

    • Hydrogen Bonding: The cyano nitrogen acts as a highly directional, linear hydrogen bond acceptor, crucial for interacting with the ATP-binding hinge region of kinases[3].

    • Dipole Alignment: The strong dipole moment of the nitrile group dictates the rotational conformation of the molecule within hydrophobic binding pockets, optimizing π−π stacking interactions.

ScaffoldBinding Scaffold 6-(Piperidin-4-yl)nicotinonitrile Pharmacophore Piperidine Piperidine Ring (pKa ~9.5, Protonated) Scaffold->Piperidine Nitrile Nicotinonitrile Core (Electron-Deficient Pi-System) Scaffold->Nitrile SaltBridge Salt Bridge / Cation-Pi (e.g., Asp3.32 in GPCRs) Piperidine->SaltBridge Allosteric Allosteric Modulation (nAChR alpha4beta2) Piperidine->Allosteric Hinge ATP Hinge Binding (Kinase Domains) Nitrile->Hinge Nitrile->Allosteric

Fig 1. Pharmacophore mapping and target interaction pathways of the 6-(Piperidin-4-yl)nicotinonitrile scaffold.

Target-Specific Affinity Profiles

IκB Kinase (IKK-β) Inhibition

The most prominent application of the exact 6-(piperidin-4-yl)nicotinonitrile substructure is found in ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile)[1]. ACHP is a highly potent and selective inhibitor of IKK-β, a critical kinase in the NF-κB signaling pathway[3].

  • Binding Mechanism: The nicotinonitrile core mimics the purine ring of ATP, anchoring into the kinase hinge region via hydrogen bonds. The piperidin-4-yl group projects outward into the solvent-exposed region, acting as a solubilizing vector while simultaneously restricting the conformational flexibility of the molecule, locking it into the bioactive conformation[3].

  • Affinity: ACHP exhibits an IC50​ of 8.5 nM for IKK-β, demonstrating over 25-fold selectivity against IKK-α ( IC50​ = 250 nM)[3].

Nicotinic Acetylcholine Receptors (nAChRs)

Substituted piperidines linked to nicotinonitrile or similar electron-deficient heteroaromatics are highly effective positive allosteric modulators (PAMs) and agonists for the α4β2 nAChR subtype[2].

  • Binding Mechanism: The protonated piperidine nitrogen mimics the quaternary ammonium of endogenous acetylcholine, engaging in cation- π interactions with the tryptophan-rich aromatic cage of the receptor. The nicotinonitrile moiety enhances CNS penetration and provides critical hydrogen bonding that dictates subtype selectivity ( α4β2 over α7 )[2].

Receptor Tyrosine Kinases (RET)

Recent advancements in targeted oncology have utilized piperidinyl-pyridine-carbonitrile derivatives to overcome resistance mutations in RET-driven cancers.

  • Binding Mechanism: In the design of next-generation RET inhibitors and PROTAC degraders, the piperidine ring acts as a rigid, basic linker that perfectly spans the distance between the hinge-binding nicotinonitrile core and the solvent-exposed E3 ligase recruiting motif. This structural rigidity prevents entropic penalties during target engagement[4].

Self-Validating Experimental Methodologies

To accurately profile the binding affinity of 6-(piperidin-4-yl)nicotinonitrile derivatives, a multi-tiered, self-validating workflow is required. Relying solely on single-point IC50​ values is a common pitfall; therefore, we employ a combination of equilibrium thermodynamics and real-time kinetics.

AssayWorkflow S1 1. Membrane Preparation (Isolate target receptors) S2 2. Homologous Radioligand Binding (Determine Bmax & Kd) S1->S2 Validate Prep S3 3. Heterologous Competition (Calculate IC50 vs. Scaffold) S2->S3 Define Tracer Conc. S4 4. Cheng-Prusoff Transformation (Derive Absolute Ki) S3->S4 Normalization S5 5. Surface Plasmon Resonance (Determine Kon & Koff Kinetics) S4->S5 Kinetic Orthogonalization

Fig 2. Self-validating high-throughput affinity profiling workflow.

Protocol: Equilibrium Radioligand Competition Assay

Causality & Rationale: We must first determine the absolute affinity ( Ki​ ) rather than the relative IC50​ . Because IC50​ fluctuates based on the radioligand concentration used in different labs, applying the Cheng-Prusoff equation standardizes the data, ensuring trustworthiness and reproducibility.

Step-by-Step Procedure:

  • Homologous Saturation Binding: Incubate target membranes (e.g., expressing IKK-β or α4β2 nAChR) with increasing concentrations of a known radioligand (e.g., [3H] -epibatidine for nAChR).

    • Validation Checkpoint: Calculate the Kd​ (dissociation constant) and Bmax​ (receptor density) using non-linear regression. If non-specific binding exceeds 30% of total binding at the Kd​ concentration, the membrane preparation must be discarded and re-optimized.

  • Heterologous Competition: Incubate membranes with a fixed concentration of the radioligand (equal to its Kd​ ) and increasing concentrations of the 6-(piperidin-4-yl)nicotinonitrile test compound ( 10−11 to 10−4 M).

  • Incubation & Filtration: Incubate at 25°C for 120 minutes to ensure thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize the negative charge of the glass and prevent non-specific binding of the basic piperidine).

  • Data Transformation: Calculate the IC50​ from the displacement curve.

    • Validation Checkpoint: Evaluate the Hill slope ( nH​ ). A slope significantly deviating from 1.0 indicates allosteric interference, ligand aggregation, or multiple binding sites.

  • Cheng-Prusoff Calculation: Convert IC50​ to Ki​ using the formula: Ki​=IC50​/(1+[L]/Kd​) .

Protocol: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Rationale: Equilibrium affinity ( Ki​ ) does not account for residence time ( τ=1/koff​ ). In vivo efficacy is often driven by how long the drug stays bound to the target. SPR provides orthogonal, label-free validation of the radioligand data by measuring real-time association ( kon​ ) and dissociation ( koff​ ).

Step-by-Step Procedure:

  • Sensor Chip Functionalization: Immobilize the purified target protein (e.g., RET kinase domain) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject the 6-(piperidin-4-yl)nicotinonitrile derivative across the chip at varying concentrations (typically 0.1x to 10x the Ki​ ) at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Switch the flow to pure running buffer and monitor the exponential decay of the SPR signal to calculate koff​ .

  • Kinetic Derivation: Calculate the kinetic dissociation constant ( KD​=koff​/kon​ ).

    • Validation Checkpoint: The kinetically derived KD​ must be within a 3-fold range of the thermodynamically derived Ki​ from the radioligand assay. If not, it suggests a conformational change or induced-fit binding mechanism.

Quantitative Affinity Data

The following table summarizes the validated binding affinities of representative compounds utilizing the 6-(piperidin-4-yl)nicotinonitrile scaffold across various targets.

Compound / DerivativePrimary TargetSecondary TargetPrimary Affinity ( Ki​ / IC50​ )Selectivity FoldReference
ACHP (CID 135465539)IKK-β KinaseIKK-α Kinase IC50​ = 8.5 nM>29-fold over IKK-α[1],[3]
CMPI (Piperidinyl-pyrazole) α4β2 nAChR α7 nAChR EC50​ = ~12 nM (PAM)>100-fold over α7 [2]
RD-23 (PROTAC derivative)RET Kinase (G810C)KIF5B-RET IC50​ = 2.6 nMHighly selective[4]
Compound 11a (5-HT4 Antagonist)5-HT4 Receptor5-HT3 Receptor Ki​ = 0.8 nM>500-fold over 5-HT3[5]

References

  • [1] National Center for Biotechnology Information (NIH). "2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-piperidin-4-yl nicotinonitrile | C21H24N4O2 | CID 135465539 - PubChem." PubChem Database. URL:

  • [2] ResearchGate. "Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators." Biochemical Pharmacology. URL:

  • [3] AACR Journals. "Growth Inhibition of Multiple Myeloma Cells by a Novel IκB Kinase Inhibitor." Cancer Research. URL:

  • ACS Publications. "Design and Discovery of Novel Selective RET Inhibitors with High Central Nervous System Penetration, Enhanced Pharmacokinetics, and Pharmacodynamics." Journal of Medicinal Chemistry. URL:

  • [4] ACS Publications. "Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations." Journal of Medicinal Chemistry. URL:

  • [5] National Institutes of Health (PMC). "Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers." URL:

Sources

Preclinical Evaluation of the 6-(Piperidin-4-yl)nicotinonitrile Scaffold: A Pharmacokinetic and Pharmacodynamic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Chemotype Rationale

In modern medicinal chemistry, the design of CNS-active agents, kinase inhibitors, and aminergic G-protein-coupled receptor (GPCR) ligands relies heavily on privileged scaffolds. 6-(Piperidin-4-yl)nicotinonitrile (CAS: 2031259-03-5) represents a highly versatile building block that merges a basic aliphatic amine with an electron-deficient heteroaromatic nitrile.

As a Senior Application Scientist, I approach this scaffold not as a final therapeutic, but as a foundational chemotype whose physicochemical properties dictate its entire pharmacokinetic (PK) and pharmacodynamic (PD) destiny. The piperidine ring ensures high-affinity target engagement via ionic interactions, while the nicotinonitrile moiety serves as a metabolically stable, linear hydrogen-bond acceptor[1]. However, this specific combination introduces predictable ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities—most notably, hERG-mediated cardiotoxicity and CYP450-driven clearance—that must be systematically evaluated and mitigated during lead optimization[2].

Structural & Physicochemical Profiling

The baseline PK/PD behavior of 6-(Piperidin-4-yl)nicotinonitrile is governed by the interplay between its two primary functional groups. Understanding the causality behind these properties is critical for rational drug design.

  • The Piperidine Ring (Basic Amine): The secondary amine has a predicted pKa of ~9.8, meaning it is >99% protonated at physiological pH (7.4). This positive charge is essential for forming salt bridges with acidic residues (e.g., Aspartate, Glutamate) in target binding pockets[3]. However, this basicity limits passive paracellular permeability and drives high volume of distribution ( Vd​ ) due to phospholipid binding.

  • The Nicotinonitrile Moiety: The nitrile group is a strong electron-withdrawing group (EWG) with sp hybridization, projecting a localized dipole. It acts as a bioisostere for carbonyls or halogens, providing a strong hydrogen bond acceptor without significantly increasing the lipophilicity (LogP) of the molecule[1]. The pyridine nitrogen provides a secondary, weaker H-bond acceptor.

Table 1: Predicted Physicochemical & Baseline PK Parameters
ParameterPredicted ValuePharmacological Implication (Causality)
Molecular Weight 187.24 g/mol High ligand efficiency (LE); excellent starting point for fragment-based design.
pKa (Amine) ~9.8Ensures target engagement (salt bridges) but increases hERG binding risk.
cLogP / cLogD 7.4​ ~1.2 / ~ -1.5High aqueous solubility; moderate passive lipid bilayer permeability.
Polar Surface Area 48.9 ŲFavorable for Blood-Brain Barrier (BBB) penetration if active efflux is avoided.
Hepatic Clearance High (Predicted)Vulnerable to CYP2D6/CYP3A4-mediated α -carbon oxidation or N-dealkylation.

Pharmacodynamics (PD): Target Engagement Mechanics

The 6-(Piperidin-4-yl)nicotinonitrile scaffold is predominantly utilized to target aminergic GPCRs and the solvent-exposed channels of kinase domains. The PD efficacy is driven by the spatial orientation of the basic nitrogen relative to the aromatic plane.

When the protonated piperidine enters a receptor cavity, it frequently engages in cation- π interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) or direct ionic bonds. Simultaneously, the nicotinonitrile anchors the molecule via hydrogen bonding, inducing a conformational shift in the target protein that triggers downstream effector pathways.

PD_Pathway L 6-(Piperidin-4-yl) nicotinonitrile R Target Receptor (GPCR / Kinase) L->R Cation-π & H-Bond C Conformational Shift R->C Activation E Downstream Effector C->E Signal Transduction O Pharmacological Efficacy E->O Cellular Response

Fig 1: Pharmacodynamic signaling cascade initiated by basic amine scaffold engagement.

Pharmacokinetics (PK) & Toxicity Liabilities

While the PD profile of this scaffold is highly attractive, its PK profile requires rigorous optimization. The primary hurdle in developing piperidine-nicotinonitrile derivatives is the hERG (human ether-à-go-go-related gene) liability [4].

The hERG Challenge

The hERG potassium channel possesses a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656). Lipophilic, basic amines—like substituted piperidines—are the classic pharmacophore for hERG blockade, which can lead to fatal QT interval prolongation[2].

  • Mitigation Strategy: Medicinal chemists must tune the pKa of the piperidine ring. This is often achieved via inductive effects (e.g., adding β -fluorine atoms to the piperidine) or by reducing the overall lipophilicity (LogD) of the appended functional groups to minimize hydrophobic interactions within the hERG cavity[5].

Metabolism and Clearance

The scaffold is highly susceptible to Phase I metabolism. Cytochrome P450 enzymes (specifically CYP2D6, which favors basic amines, and CYP3A4) will readily oxidize the α -carbons adjacent to the piperidine nitrogen, leading to lactam formation or ring opening[6]. The nicotinonitrile ring is relatively stable against oxidation due to its electron-deficient nature.

PK_Workflow S Scaffold Synthesis & QC A Absorption: Caco-2 Permeability S->A M Metabolism: HLM Stability S->M T Toxicity: hERG Patch-Clamp S->T Lead Lead Optimization (pKa & LogD Tuning) A->Lead Papp values M->Lead Intrinsic Clearance T->Lead IC50 Threshold

Fig 2: Multiparametric ADME/Tox screening workflow for piperidine-based scaffolds.

Self-Validating Experimental Methodologies

To accurately profile derivatives of 6-(Piperidin-4-yl)nicotinonitrile, assays must be designed as self-validating systems. A protocol is only trustworthy if its internal controls prove that the biological machinery is functioning as intended.

Protocol A: In Vitro Hepatic Clearance (Microsomal Stability)

Purpose: To determine the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes. Causality: Human Liver Microsomes (HLMs) contain the CYP enzymes, but they require electron transfer to function. We supply NADPH as the essential cofactor to initiate Phase I oxidative metabolism.

  • Preparation: Prepare a 10 mM stock of the piperidine scaffold in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (rapid clearance positive control) and Warfarin (low clearance negative control). If Verapamil is not cleared rapidly, the microsomes are inactive, and the assay must be voided.

  • Incubation: Pre-incubate the compound (1 µM) with pooled HLMs (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: hERG Patch-Clamp Electrophysiology

Purpose: To quantify the cardiotoxic liability of the basic amine. Causality: While high-throughput radioligand binding assays exist, they only measure displacement. Whole-cell patch-clamp electrophysiology is required because it measures functional channel blockade (ion current reduction) in real-time, which directly correlates to physiological QT prolongation.

  • Cell Preparation: Culture HEK293 cells stably transfected with the hERG potassium channel gene.

  • Electrode Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Patching: Establish a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Hold the cell at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion & Validation: Perfuse the scaffold at increasing concentrations (0.1 µM to 30 µM). Self-Validation: Conclude the assay by perfusing 0.1 µM E-4031 (a known potent hERG inhibitor). Complete ablation of the tail current by E-4031 proves the recorded current was exclusively hERG-mediated.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.National Institutes of Health (NIH) / PMC.
  • Med Chem Strategies to Master hERG and Mitig
  • Ensemble of structure and ligand-based classification models for hERG liability profiling.National Institutes of Health (NIH) / PMC.
  • Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors.ACS Medicinal Chemistry Letters.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme Connect.

Sources

In Vivo Toxicity and Safety Profile of the 6-(Piperidin-4-yl)nicotinonitrile Scaffold: A 2026 Preclinical Assessment Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 6-(Piperidin-4-yl)nicotinonitrile (CAS 2031259-03-5) scaffold not merely as a static chemical structure, but as a dynamic entity that interacts with complex in vivo biological systems[1]. This pharmacophore—combining a basic, flexible piperidine ring with an electron-deficient, rigid 3-cyanopyridine (nicotinonitrile) core—is a highly versatile building block used in the development of PARP inhibitors, Sigma receptor ligands, and novel kinase inhibitors.

However, progressing compounds containing this core from in vitro hits to Investigational New Drug (IND) applications requires a rigorous, mechanistic understanding of its toxicological liabilities. This whitepaper provides an authoritative, self-validating framework for evaluating the in vivo safety profile of piperidinyl-nicotinonitrile derivatives, focusing on cardiovascular safety, hepatotoxicity, and metabolic stability.

Part 1: Mechanistic Toxicology of the Pharmacophore

To design a robust safety assessment, we must first deconstruct the causality behind the scaffold's potential in vivo liabilities.

The Piperidine Moiety: Cardiovascular and Hepatic Risks

The piperidine ring is the primary driver of toxicity for this scaffold due to its basic nitrogen (pKa ~9.5–10.5), which remains protonated at physiological pH.

  • hERG Channel Inhibition (Cardiotoxicity): The cationic nature of the piperidine nitrogen makes it a classic pharmacophore for binding to the human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel. Mechanistically, the protonated nitrogen engages in critical hydrogen bonding and cation-π interactions with the Tyr652 residue in the channel pore, while the hydrophobic carbon backbone forms π-π stacking interactions with Phe656 [2]. This state-dependent trapping blocks potassium efflux, prolonging the cardiac action potential and manifesting as QT interval prolongation—a precursor to fatal Torsades de Pointes (TdP)[3].

  • Reactive Iminium Intermediates (Hepatotoxicity): Piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated α-carbon oxidation. This Phase I metabolic event generates a transient carbinolamine that rapidly dehydrates into a highly electrophilic iminium ion [4]. If not intercepted by endogenous glutathione, this reactive intermediate covalently binds to nucleophilic residues on hepatic macromolecules, initiating direct drug-induced liver injury (DILI)[4].

The Nicotinonitrile Core: Metabolic Robustness
  • The "Cyanide Bomb" Fallacy: A frequent misconception in preclinical development is the assumption that all nitrile-containing compounds carry a risk of releasing toxic hydrogen cyanide (HCN) in vivo. However, cyanide release strictly requires an aliphatic nitrile with an adjacent (alpha) proton to undergo oxidation into an unstable cyanohydrin[5]. Because the nitrile group in 6-(Piperidin-4-yl)nicotinonitrile is directly conjugated to an aromatic pyridine ring, it lacks alpha-protons. Consequently, the aromatic nitrile is metabolically robust, bypassing cyanide liberation entirely, and is typically excreted unchanged or serves as a stable hydrogen bond acceptor[5].

Part 2: Predictive Safety Metrics & Quantitative Data

Before initiating in vivo studies, quantitative in vitro and in silico data must be synthesized to predict in vivo behavior.

Table 1: Predictive Safety Metrics for the 6-(Piperidin-4-yl)nicotinonitrile Scaffold

ParameterTypical RangeToxicological ImplicationStructural Mitigation Strategy
pKa (Piperidine N) 9.5 – 10.5High basicity drives hERG binding and lysosomal trapping (phospholipidosis).N-alkylation, steric hindrance, or adding electron-withdrawing groups.
LogP (Lipophilicity) 1.5 – 2.5Moderate BBB penetration; potential for CNS toxicity if off-target binding occurs.Lower LogP via polar substitutions on the pyridine ring.
hERG IC50 < 10 µM (High Risk)Direct block of Kv11.1 channel leading to QTc prolongation.Disrupt π-π stacking with Phe656; reduce amine basicity.
Iminium Trapping Positive (KCN assay)Formation of reactive metabolites leading to hepatotoxicity.Block the α-carbon with methyl groups (e.g., 2,2-dimethylpiperidine).
Cyanide Release NegativeAromatic nitriles are stable; no risk of acute cyanide poisoning.None required; the nicotinonitrile core is metabolically robust.

Part 3: Visualizing the Safety Landscape

The following diagrams map the mechanistic pathways and the strategic workflows required to validate the safety of this scaffold.

Bioactivation Parent 6-(Piperidin-4-yl) nicotinonitrile CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Phase I Metabolism Iminium Reactive Iminium Intermediate CYP->Iminium α-carbon oxidation Stable Stable Metabolites (Excretion) CYP->Stable N-dealkylation Toxicity Macromolecule Adducts (Hepatotoxicity) Iminium->Toxicity Covalent Binding

Caption: CYP450-mediated bioactivation of the piperidine moiety into an iminium ion.

Workflow Start Scaffold Optimization InVitro In Vitro Screening (hERG, Microsomes) Start->InVitro InVivoPK Rodent PK/TK (Exposure & Clearance) InVitro->InVivoPK Favorable Stability Cardio Canine Telemetry (QTc / hERG Assessment) InVivoPK->Cardio Cmax Defined Tox 14-Day Rat Tox (MTD & Histopathology) InVivoPK->Tox Dose Selection IND IND-Enabling Safety Profile Cardio->IND No QT Prolongation Tox->IND NOAEL Established

Caption: Sequential preclinical safety assessment workflow for piperidine-based scaffolds.

Part 4: Self-Validating In Vivo Experimental Protocols

To transition from theoretical risk to empirical safety, we employ self-validating experimental systems. A protocol is only "self-validating" if it contains internal controls that prove the assay functioned correctly, regardless of the test article's outcome.

Protocol 1: Telemetry-Based Cardiovascular Safety Pharmacology (ICH S7B)

Objective: Evaluate the in vivo translation of the piperidine hERG liability. Causality & Design Choice: We utilize conscious, unrestrained Beagle dogs equipped with surgically implanted telemetry devices. Conscious animals are mandatory because anesthetic agents (e.g., isoflurane) independently alter autonomic tone and repolarization, which would confound the QT interval measurements.

Step-by-Step Methodology:

  • Surgical Preparation: Implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery (for blood pressure) and secure ECG leads in a Lead II configuration. Allow a 14-day recovery period.

  • Self-Validation Phase (Positive Control): Administer a known hERG blocker (e.g., Moxifloxacin, 30 mg/kg) to the cohort. Validation: The system must detect a statistically significant QTc prolongation (>10 ms) to prove the specific canine cohort is sensitive to repolarization delays.

  • Dose Administration (Latin Square Design): Administer the 6-(Piperidin-4-yl)nicotinonitrile derivative via oral gavage across four phases (Vehicle, Low, Mid, High dose) with a 7-day washout between doses.

  • Continuous Monitoring: Record ECG (PR, QRS, QT intervals), heart rate, and arterial pressure continuously for 24 hours post-dose.

  • Toxicokinetic (TK) Correlation: Draw blood at 0.5, 1, 2, 4, 8, and 24 hours. Validation: Plot the change in QTc ( ΔΔ QTc) directly against the unbound plasma concentration ( Cmax​ ) to establish a definitive exposure-response relationship, rather than relying solely on the administered dose.

Protocol 2: 14-Day Repeated Dose Toxicity and Toxicokinetics (ICH M3(R2))

Objective: Establish the Maximum Tolerated Dose (MTD), identify target organs of toxicity (specifically liver due to iminium formation), and assess phospholipidosis. Causality & Design Choice: Sprague-Dawley rats are chosen due to their well-characterized CYP450 homology for piperidine metabolism. A 14-day duration is sufficient to observe the onset of covalent binding-induced hepatotoxicity and the accumulation of cationic amphiphilic drugs (CADs) in lysosomes.

Step-by-Step Methodology:

  • Group Assignment: Randomize rats into 4 main groups (Vehicle, Low, Mid, High dose; n=10/sex/group) and parallel TK satellite groups (n=3/sex/group).

  • Dosing & Clinical Observation: Administer the compound daily via oral gavage. Monitor body weight, food consumption, and clinical signs of neurotoxicity (due to the scaffold's BBB permeability) daily.

  • Clinical Pathology (Day 15): Collect blood for hematology and serum chemistry. Targeted markers: ALT, AST, and ALP to detect hepatocellular injury driven by reactive iminium intermediates.

  • Necropsy & Histopathology: Harvest all major organs.

  • Self-Validation (Histological Correlation): Pathologists must specifically stain liver and mesenteric lymph nodes with Hematoxylin & Eosin (H&E) to look for "foamy macrophages." Validation: If foamy macrophages are observed, electron microscopy (EM) must be triggered to confirm the presence of lamellar bodies, definitively validating the diagnosis of piperidine-induced phospholipidosis.

References

  • [3] National Institutes of Health (PMC). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Available at:[Link]

  • [2] eLife Sciences. Harnessing AlphaFold to reveal hERG channel conformational state secrets. Available at: [Link]

  • [4] National Institutes of Health (PMC). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. Available at:[Link]

  • [5] ACS Publications, Journal of Medicinal Chemistry. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at:[Link]

Sources

6-(Piperidin-4-yl)nicotinonitrile: Structural Characterization, Molecular Properties, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, the selection of molecular scaffolds dictates the trajectory of drug development. 6-(Piperidin-4-yl)nicotinonitrile (also known as 6-(piperidin-4-yl)pyridine-3-carbonitrile) has emerged as a highly privileged building block. Characterized by the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol , this compound bridges the gap between structural rigidity and three-dimensional complexity.

Often utilized as a precursor for kinase inhibitors, PARP inhibitors, and GPCR modulators, this scaffold provides a dual-action pharmacophore: a heteroaromatic core capable of precise hydrogen bonding, and a saturated heterocyclic ring that enhances solubility and introduces critical sp3 character ( Fsp3​ ). This whitepaper dissects the physicochemical properties, structural causality, and field-proven synthetic methodologies for isolating this compound, specifically as its stable dihydrochloride salt (CAS: 2031259-03-5) [1].

Molecular Architecture and Physicochemical Profiling

The structural design of 6-(piperidin-4-yl)nicotinonitrile is not arbitrary; it is an exercise in precise electronic and steric tuning.

  • The Nicotinonitrile Core: The integration of a cyano group (-CN) at the C3 position of the pyridine ring serves a dual purpose. First, as a strong electron-withdrawing group (EWG), it lowers the pKa​ of the pyridine nitrogen, rendering the ring highly electron-deficient. This electron deficiency protects the scaffold from rapid oxidative metabolism by Cytochrome P450 enzymes. Second, the cyano group acts as a potent, linear hydrogen-bond acceptor, capable of interacting with deep, narrow binding pockets in target proteins.

  • The Piperidin-4-yl Vector: Attached at the C6 position, the piperidine ring introduces a basic secondary amine ( pKa​≈9.5−10.5 ). At physiological pH (7.4), this amine is predominantly protonated, allowing it to form robust salt bridges with acidic residues (e.g., aspartate or glutamate) in protein targets. Furthermore, the saturated nature of the ring projects the amine out of the aromatic plane, breaking molecular flatness and improving aqueous solubility.

Quantitative Data Presentation

The table below summarizes the core physicochemical parameters of the free base, demonstrating strict adherence to Lipinski's Rule of Five, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

ParameterValueCausality / Significance
Molecular Formula C₁₁H₁₃N₃Defines the atomic composition [3].
Molecular Weight 187.24 g/mol Low molecular weight allows for extensive downstream functionalization without violating size constraints [3].
Exact Mass 187.1109 DaCritical parameter for high-resolution LC-MS analytical validation [4].
Topological Polar Surface Area 48.7 ŲOptimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Ensures specific target engagement without imposing excessive desolvation penalties.
Rotatable Bonds 1High rigidity reduces the entropic penalty upon binding to a target receptor.
CAS Number (2HCl Salt) 2031259-03-5Standardizes procurement, database indexing, and regulatory documentation [1, 2].

Causality in Experimental Design: Synthesis & Validation Protocol

A common pitfall in synthesizing piperidine-substituted pyridines is the attempt to directly cross-couple fully saturated, unprotected piperidine-4-boronic acids. Such approaches often fail due to rapid protodeboronation and catalyst poisoning by the free amine.

The Causality of the Workflow: To ensure a self-validating and high-yielding system, the industry standard employs a Suzuki-Miyaura coupling using a Boc-protected tetrahydropyridine boronic ester. The double bond prevents protodeboronation, and the Boc group shields the catalyst. Subsequent catalytic hydrogenation reduces the alkene, and acidic deprotection yields the final product as a stable dihydrochloride salt.

Step-by-Step Methodology

Step 1: Suzuki-Miyaura Cross-Coupling

  • Charge the Reactor: Combine 6-chloronicotinonitrile (1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq) in a round-bottom flask.

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 eq) as the catalyst and K2​CO3​ (3.0 eq) as the base. The bidentate dppf ligand prevents catalyst degradation, while the carbonate base activates the boronic ester for transmetalation.

  • Solvent & Reaction: Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to isolate the alkene intermediate.

Step 2: Chemoselective Catalytic Hydrogenation

  • Setup: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Logic: Why 1 atm H2​ ? High-pressure hydrogenation risks reducing the sensitive cyano group to a primary amine. Mild conditions (1 atm) strictly chemoselectively reduce the tetrahydropyridine double bond, leaving the nitrile intact.

  • Filtration: Filter through a pad of Celite to remove the palladium catalyst.

Step 3: Boc-Deprotection and Salt Formation

  • Deprotection: Dissolve the Boc-protected piperidine intermediate in dichloromethane (DCM). Slowly add 4M HCl in Dioxane (5.0 eq) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validating Endpoint: The cleavage of the Boc group generates isobutylene and CO2​ gas. As the free amine forms, it immediately reacts with HCl to form the dihydrochloride salt. Because this salt is insoluble in DCM, it precipitates out of solution as a white crystalline solid. This precipitation drives the reaction to completion and allows for isolation via simple vacuum filtration, bypassing the need for complex chromatography.

Visualizing the Logic: Workflows and Pharmacophores

To synthesize the technical data, the following diagrams map both the experimental workflow and the molecular logic of the scaffold.

SyntheticWorkflow A 6-Chloronicotinonitrile C Suzuki Coupling Pd(dppf)Cl2, 90°C A->C B Boc-Tetrahydropyridine Boronic Ester B->C D Alkene Intermediate C->D E Hydrogenation Pd/C, H2 (1 atm) D->E F Boc-Protected Piperidine E->F G Deprotection 4M HCl/Dioxane F->G H Target Molecule (2HCl Salt) G->H

Fig 1: Three-step synthetic workflow for 6-(piperidin-4-yl)nicotinonitrile dihydrochloride.

PharmacophoreLogic Mol 6-(Piperidin-4-yl)nicotinonitrile Nitrile Cyano Group (-CN) H-Bond Acceptor Metabolic Stability Mol->Nitrile C3 Position Pyridine Pyridine Core Pi-Pi Stacking Rigid Scaffold Mol->Pyridine Core Piperidine Piperidine Ring sp3 Character (Fsp3) Steric Vector Mol->Piperidine C6 Position Amine Secondary Amine Salt Bridge Formation Solubility Enhancer Piperidine->Amine N-Terminus

Fig 2: Pharmacophore mapping and target engagement logic of the molecular scaffold.

References

  • ChemSrc. "2031259-03-5_CAS号:2031259-03-5_6-(Piperidin-4-yl)pyridine-3-carbonitrile." Available at:[Link]

  • PubChem. "4-Pyridin-2-ylpiperidine-1-carbonitrile | C11H13N3 (Isomer Reference for Exact Mass)." Available at:[Link]

Unveiling the Pharmacological Landscape of 6-(Piperidin-4-yl)nicotinonitrile Derivatives: Target Kinase Inhibition and Signal Transduction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and molecular pharmacologists, the 6-(piperidin-4-yl)nicotinonitrile scaffold represents a highly versatile and potent pharmacophore. The most extensively characterized derivative in this class is ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile). Originally synthesized through high-throughput screening for anti-inflammatory agents, this scaffold has emerged as a multi-target kinase inhibitor with profound implications in oncology, virology, and fibrotic diseases.

This whitepaper dissects the primary and secondary biological targets of 6-(piperidin-4-yl)nicotinonitrile derivatives, elucidates the causality behind their signal transduction blockade, and provides a self-validating experimental framework for evaluating their efficacy.

Primary Biological Target: The IKK/NF-κB Axis

The defining characteristic of the 6-(piperidin-4-yl)nicotinonitrile scaffold is its exceptional affinity for the IκB Kinase (IKK) complex , specifically the IKK-β and IKK-α subunits [5].

Mechanistic Causality

In malignancies such as multiple myeloma and adult T-cell leukemia (ATL), the NF-κB pathway is constitutively activated. Under normal conditions, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. The IKK complex phosphorylates IκBα at Ser32 and Ser36, tagging it for ubiquitination and proteasomal degradation. This degradation liberates the NF-κB heterodimer (p65/p50), allowing it to translocate to the nucleus and drive the transcription of potent anti-apoptotic genes (e.g., Bcl-xL, XIAP, c-IAP1, and Cyclin D1).

By acting as an ATP-competitive inhibitor of IKK-β (IC50 = 8.5 nM), 6-(piperidin-4-yl)nicotinonitrile derivatives short-circuit this survival loop [2]. The inhibition prevents IκBα phosphorylation, thereby trapping NF-κB in the cytoplasm. The sudden deprivation of anti-apoptotic transcripts triggers rapid cell cycle arrest and apoptosis in myeloma cells. Furthermore, in latently HIV-1 infected cells, blocking IKK-β suppresses Tumor Necrosis Factor-alpha (TNF-α)-induced viral replication, as the HIV-1 long terminal repeat (LTR) relies heavily on NF-κB recruitment for transcription [1].

Secondary Target Paradigm: The JAK/STAT3 Cascade

Recent cheminformatics and in vitro profiling have expanded the target landscape of ACHP to include the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, particularly in Non-Small Cell Lung Carcinoma (NSCLC) models [3].

Mechanistic Causality

Aberrant STAT3 activation is a hallmark of NSCLC, driving uncontrolled proliferation and angiogenesis. 6-(piperidin-4-yl)nicotinonitrile derivatives inhibit the constitutive activation of upstream protein tyrosine kinases—namely JAK1, JAK2, and Src. By suppressing these upstream effectors, the derivative prevents the phosphorylation of STAT3 at Tyr705. Without this critical phosphorylation event, STAT3 cannot dimerize or translocate to the nucleus, resulting in a dramatic reduction of its DNA binding capacity and the subsequent cleavage of caspase-3 and PARP (indicators of apoptosis) [3].

ABCB1 Substrate Dynamics and Transdermal Delivery

Beyond kinase inhibition, the 6-(piperidin-4-yl)nicotinonitrile scaffold exhibits a unique pharmacokinetic property: it is a high-affinity substrate for ABCB1 (p-glycoprotein) . While ABCB1 is typically associated with multidrug resistance in cancer, its interaction with this scaffold facilitates highly efficient transdermal drug delivery. This allows the compound to be utilized as a potent topical nonsteroidal anti-inflammatory agent, successfully blocking multiple sources of cutaneous inflammation in murine models by hitting its NF-κB target directly in keratinocytes [4].

Quantitative Target Affinity Profile

The following table summarizes the binding affinities and cellular consequences of 6-(piperidin-4-yl)nicotinonitrile derivatives across various biological targets.

Biological TargetIC50 / AffinityCellular ConsequencePrimary Disease Application
IKK-β 8.5 nMBlocks IκBα phosphorylation & degradationMultiple Myeloma, ATL, HIV-1
IKK-α 250 nMReduces p65 nuclear translocationMultiple Myeloma
JAK1 / JAK2 / Src Dose-dependentBlocks STAT3 Tyr705 phosphorylationNon-Small Cell Lung Carcinoma
ABCB1 (p-glycoprotein) High AffinityFacilitates transdermal tissue penetrationCutaneous Inflammation
IKK3, Syk, MKK4 > 20,000 nMNone (Demonstrates high target selectivity)N/A (Toxicity profiling)

Pathway Visualization

Pathway ACHP 6-(Piperidin-4-yl)nicotinonitrile (ACHP) IKK IKK Complex (IKK-β / IKK-α) ACHP->IKK Inhibits (IC50: 8.5 nM) JAK Upstream Kinases (JAK1 / JAK2 / Src) ACHP->JAK Inhibits IkBa IκBα Phosphorylation & Degradation IKK->IkBa Drives STAT3 STAT3 Phosphorylation (Tyr705) JAK->STAT3 Drives NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB Permits STAT3_Nuc STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_Nuc Permits GeneExp Oncogenic Transcription (Bcl-xL, XIAP, Cyclin D1) NFkB->GeneExp Activates STAT3_Nuc->GeneExp Activates

Dual inhibition of the IKK/NF-κB and JAK/STAT3 signaling cascades by nicotinonitrile derivatives.

Self-Validating Experimental Workflow for Target Engagement

To definitively prove that 6-(piperidin-4-yl)nicotinonitrile derivatives exert their phenotypic effects via specific kinase inhibition, a tiered, self-validating protocol is required. This ensures that biochemical affinity translates to cellular target engagement and ultimately functional transcriptional silencing.

Phase 1: Biochemical Validation (In Vitro Kinase Assay)

Purpose: To establish direct, cell-free target engagement and calculate absolute binding affinity.

  • Preparation: Isolate recombinant IKK-β and IKK-α enzymes. Prepare a substrate solution containing a biotinylated IκBα peptide.

  • Compound Incubation: Incubate the recombinant kinases with varying concentrations of the derivative (e.g., 1 nM to 10 μM) in a kinase buffer containing ATP for 30 minutes at 30°C.

  • Detection: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify residual kinase activity.

  • Validation Check: A highly selective compound must yield an IC50 < 10 nM for IKK-β while maintaining >20 μM for off-target kinases (e.g., Syk, MKK4).

Phase 2: Cellular Target Engagement (Western Blotting)

Purpose: To prove the compound penetrates the cell membrane and inhibits the kinase in a living system.

  • Cell Culture & Treatment: Culture multiple myeloma cells (e.g., U266) or NSCLC cells (e.g., A549). Treat with the compound (1–10 μM) for 1 to 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve transient, dynamic phosphorylation states.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-IκBα (Ser32), total IκBα, phospho-STAT3 (Tyr705), and total STAT3.

  • Validation Check: Successful target engagement is validated by the dose-dependent disappearance of the phosphorylated bands without altering the total protein levels.

Phase 3: Functional Transcriptional Silencing (EMSA)

Purpose: To verify that the lack of phosphorylation functionally disables the transcription factor.

  • Nuclear Extraction: Isolate nuclear fractions from the treated cells using a hypotonic lysis buffer followed by high-salt nuclear extraction.

  • Probe Incubation: Incubate nuclear extracts with a 32P-labeled or biotinylated double-stranded oligonucleotide probe containing the consensus NF-κB or STAT3 binding sequence.

  • Electrophoresis: Run the samples on a non-denaturing polyacrylamide gel.

  • Validation Check: Electrophoretic Mobility Shift Assay (EMSA) is critical because merely blocking phosphorylation does not guarantee functional silencing. The absence of the "shifted" DNA-protein complex band confirms that the upstream kinase inhibition successfully prevented the transcription factor from binding its target DNA sequence.

Workflow Step1 1. Biochemical Assay In Vitro Kinase Screening Step2 2. Cellular Treatment Myeloma / NSCLC Models Step1->Step2 Step3 3. Target Engagement Western Blot (p-IκBα, p-STAT3) Step2->Step3 Step4 4. Functional Validation EMSA & Apoptosis Assays Step3->Step4

Self-validating experimental workflow transitioning from biochemical affinity to functional silencing.

References

  • Victoriano, A. F. B., et al. "Inhibition of Human Immunodeficiency Virus Type 1 Replication in Latently Infected Cells by a Novel IκB Kinase Inhibitor." nih.gov,
  • Sanda, T., et al. "Growth Inhibition of Multiple Myeloma Cells by a Novel IκB Kinase Inhibitor." aacrjournals.org,
  • Lee, J. H., et al. "The IκB Kinase Inhibitor ACHP Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells." nih.gov,
  • "Topical Application of a Dual ABC Transporter Substrate and NF-κB Inhibitor Blocks Multiple Sources of Cutaneous Inflamm
  • "ACHP Hydrochloride (IKK-2 Inhibitor VIII)." medchemexpress.com,

6-(Piperidin-4-yl)nicotinonitrile CAS registry number and chemical synonyms

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-(Piperidin-4-yl)nicotinonitrile

Authored by: A Senior Application Scientist

Introduction

6-(Piperidin-4-yl)nicotinonitrile is a pivotal heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of highly specific and potent therapeutic agents. Its unique structure, combining a pyridine ring with a piperidine moiety, makes it an ideal scaffold for developing inhibitors of key signaling pathways, most notably the Janus kinase (JAK) family of enzymes.

This guide provides an in-depth technical overview of 6-(Piperidin-4-yl)nicotinonitrile, covering its chemical identity, synthesis, and critical role in the development of next-generation therapeutics. The information is tailored for researchers, chemists, and drug development professionals who require a practical understanding of this compound's properties and applications.

Chemical Identity and Properties

A precise understanding of a compound's identity is the foundation of reproducible science. 6-(Piperidin-4-yl)nicotinonitrile is identified by its unique CAS Registry Number and a variety of chemical synonyms used across literature and commercial suppliers.

Identifier Value Source
CAS Registry Number 1179633-51-3
IUPAC Name 6-(piperidin-4-yl)pyridine-3-carbonitrileN/A
Molecular Formula C₁₁H₁₃N₃N/A
Molecular Weight 187.24 g/mol N/A
Common Synonyms

In scientific literature and supplier catalogs, this compound may be listed under several names. Recognizing these variations is essential for comprehensive literature searches.

  • 6-(4-Piperidinyl)nicotinonitrile

  • 3-Pyridinecarbonitrile, 6-(4-piperidinyl)-

  • 6-(Piperidin-4-yl)pyridine-3-carbonitrile

Synthesis and Mechanism

The synthesis of 6-(Piperidin-4-yl)nicotinonitrile is most authoritatively described in patent literature detailing the preparation of JAK inhibitors. The primary route involves the deprotection of a Boc-protected precursor, which is a standard and robust method in medicinal chemistry.

Core Synthesis Workflow

The workflow involves the deprotection of tert-butyl 4-(5-cyanopyridin-2-yl)piperidine-1-carboxylate. This precursor is more stable and easier to handle and purify than the final unprotected compound. The Boc (tert-Butoxycarbonyl) group is an acid-labile protecting group, making its removal straightforward and high-yielding.

Precursor Boc-Protected Precursor (tert-butyl 4-(5-cyanopyridin-2-yl) piperidine-1-carboxylate) Reagent Acidic Deprotection (e.g., HCl in Dioxane) Precursor->Reagent Step 1 Product Final Product (6-(Piperidin-4-yl)nicotinonitrile) Reagent->Product Step 2 Purification Work-up & Purification (Neutralization, Extraction) Product->Purification Step 3

Caption: Synthetic workflow for 6-(Piperidin-4-yl)nicotinonitrile.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature and represents a reliable method for laboratory-scale synthesis.

Objective: To deprotect tert-butyl 4-(5-cyanopyridin-2-yl)piperidine-1-carboxylate to yield 6-(Piperidin-4-yl)nicotinonitrile.

Materials:

  • tert-butyl 4-(5-cyanopyridin-2-yl)piperidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a solution of tert-butyl 4-(5-cyanopyridin-2-yl)piperidine-1-carboxylate (1 equivalent) in dichloromethane, add 4 M HCl in 1,4-dioxane (4 equivalents) at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Neutralization: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Extraction: Re-dissolve the resulting residue in dichloromethane. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt until the aqueous layer is basic (pH > 8).

  • Isolation: Separate the organic layer. Extract the aqueous layer again with dichloromethane (2x). Combine all organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The resulting 6-(Piperidin-4-yl)nicotinonitrile can be used directly in the next step or purified further by column chromatography on silica gel if required.

Causality and Trustworthiness:

  • Choice of Acid: 4 M HCl in dioxane is a common and effective reagent for Boc deprotection. It is strong enough to cleave the protecting group efficiently without causing significant side reactions on the pyridine or nitrile functionalities.

  • Self-Validation: The success of the synthesis is validated by analytical techniques. LC-MS analysis of the final product should show a parent ion peak corresponding to the molecular weight of 6-(Piperidin-4-yl)nicotinonitrile (m/z = 188.1 [M+H]⁺). ¹H NMR spectroscopy can further confirm the structure by showing the disappearance of the Boc group's characteristic t-butyl signal (~1.4 ppm) and the appearance of the N-H proton of the piperidine ring.

Application in Drug Discovery: A Scaffold for JAK Inhibitors

The primary and most significant application of 6-(Piperidin-4-yl)nicotinonitrile is its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of targeted immunomodulatory drugs used in the treatment of autoimmune diseases like rheumatoid arthritis and myelofibrosis.

Role in Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as the "northern" fragment of the final API. The secondary amine of the piperidine ring is a nucleophile that is typically reacted with an electrophilic fragment, often a heterocyclic ring system, to construct the final complex molecule.

cluster_0 Fragment Coupling Strategy Intermediate 6-(Piperidin-4-yl)nicotinonitrile (Nucleophilic Fragment) API Final JAK Inhibitor API (Complex Molecule) Intermediate->API Nucleophilic Aromatic Substitution (SNAr) Partner Electrophilic Partner (e.g., Halogenated Heterocycle) Partner->API

A Comprehensive Technical Guide to Assessing the Blood-Brain Barrier Permeability of 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Central Nervous System Penetration

In the landscape of neurotherapeutics, the blood-brain barrier (BBB) stands as the most significant gatekeeper, a complex and highly selective interface that protects the central nervous system (CNS) from xenobiotics.[1][2][3] For drug development professionals targeting CNS disorders, overcoming this barrier is not merely a challenge but the principal determinant of a compound's potential efficacy.[4][5][6][7] A molecule's ability to achieve therapeutic concentrations at its target site within the brain is fundamentally governed by its capacity to traverse the BBB. This guide provides a detailed framework for the comprehensive evaluation of the BBB permeability of 6-(Piperidin-4-yl)nicotinonitrile, a novel chemical entity of interest. Our approach integrates predictive modeling with robust in vitro and in vivo experimental methodologies, offering a self-validating system to generate a conclusive permeability profile and guide critical decision-making in drug discovery programs.

Section 1: Foundational Principles – Physicochemical Determinants of BBB Permeability

The journey of a small molecule across the BBB is primarily dictated by a set of well-defined physicochemical properties that govern its ability to passively diffuse through the lipid membranes of the brain endothelial cells.[3][8][9] Understanding these parameters for 6-(Piperidin-4-yl)nicotinonitrile is the foundational step in our assessment.

  • Lipophilicity (LogP/LogD): A critical factor is the molecule's affinity for a lipid environment.[2] Compounds with high lipophilicity can more readily partition into the cell membranes of the BBB.[2] However, excessive lipophilicity can be detrimental, leading to non-specific binding and reduced free concentration.[2]

  • Molecular Weight (MW): Smaller molecules, typically those with a molecular weight under 400-500 Daltons, exhibit a higher probability of crossing the BBB through passive diffusion.[2][10]

  • Polar Surface Area (PSA): This metric quantifies the surface area of a molecule contributed by polar atoms. A lower PSA is generally correlated with better BBB penetration, as it reduces the desolvation energy penalty required for the molecule to leave the aqueous environment of the blood and enter the lipid membrane. Molecules with a PSA of less than 100 Ų are more likely to penetrate the BBB.[11]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its polarity and, consequently, its ability to cross the BBB.[10][12] Fewer hydrogen bonds are generally favorable for better penetration.[2]

Table 1: Predicted Physicochemical Properties of 6-(Piperidin-4-yl)nicotinonitrile

PropertyPredicted ValueSignificance for BBB Permeability
Molecular Weight (MW)To be determinedShould ideally be < 400-500 Da.[2][10]
LogP (Octanol/Water)To be determinedOptimal range often cited as 1-3 for CNS drugs.
Polar Surface Area (PSA)To be determinedLower values (< 100 Ų) are predictive of better penetration.[11]
Hydrogen Bond DonorsTo be determinedFewer donors are generally preferred.
Hydrogen Bond AcceptorsTo be determinedFewer acceptors are generally preferred.
pKaTo be determinedInfluences the ionization state at physiological pH, affecting LogD.

Note: The values in this table are placeholders. They must be calculated using validated cheminformatics software (e.g., QikProp, StarDrop) or determined experimentally as the first step in the evaluation cascade.

Section 2: The In Vitro Permeability Assessment Cascade

In vitro models provide a crucial, high-throughput screening phase to rank compounds and elucidate transport mechanisms before committing to resource-intensive in vivo studies.[1][13] Our recommended cascade begins with a simple, cell-free assay to assess passive diffusion, followed by more complex cell-based models that incorporate active transport phenomena.

Workflow for In Vitro Permeability Screening

The following diagram outlines the logical flow of experiments to efficiently characterize the in vitro BBB permeability profile of 6-(Piperidin-4-yl)nicotinonitrile.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Decision Gate A Calculate Physicochemical Properties & In Silico Prediction B PAMPA-BBB Assay (Passive Diffusion) A->B Initial Assessment C Bidirectional Caco-2 Assay (Passive + Active Transport) B->C If Pe > 4 x 10^-6 cm/s D Identify Efflux Liability (Calculate Efflux Ratio) C->D E Confirm P-gp Substrate (Assay with Inhibitor) D->E If ER > 2 F Proceed to In Vivo Studies? D->F E->F

Caption: In Vitro BBB Permeability Assessment Workflow.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: The PAMPA-BBB assay is a cost-effective, high-throughput method that isolates and measures passive, transcellular diffusion, which is the primary route of entry for many CNS drugs.[14][15][16] By using a porcine brain lipid extract, it provides a biomimetic membrane that offers a reliable prediction of passive permeability.[14][17][18]

Methodology:

  • Preparation of Reagents:

    • Prepare a solution of Porcine Brain Lipid Extract (PBLE) in an alkane solvent (e.g., dodecane) at a concentration of 10-20 mg/mL.[17][18]

    • Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Prepare a stock solution of 6-(Piperidin-4-yl)nicotinonitrile (e.g., 10 mM in DMSO).

  • Assay Procedure:

    • Using a 96-well filter plate (donor plate) with a PVDF membrane, carefully apply a small volume (e.g., 5 µL) of the PBLE solution to each well's membrane filter, creating an artificial lipid membrane.[18]

    • Place the donor plate onto a 96-well acceptor plate.

    • Add PBS (pH 7.4) to each well of the acceptor plate (e.g., 300 µL).

    • Dilute the stock solution of 6-(Piperidin-4-yl)nicotinonitrile in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Add the diluted compound solution to the donor plate wells (e.g., 300 µL).[14]

    • Incubate the assembled plate system at room temperature for a defined period (e.g., 4-18 hours) with gentle agitation.[14][16]

  • Sample Analysis and Data Calculation:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [C]A / [C]Equilibrium) Where VD is the donor volume, VA is the acceptor volume, Area is the filter area, Time is the incubation time, [C]A is the acceptor concentration, and [C]Equilibrium is the theoretical equilibrium concentration.

Self-Validation/Trustworthiness: The assay must include well-characterized high- and low-permeability control compounds (e.g., propranolol and mannitol, respectively) to validate the integrity and performance of the artificial membrane in each run.

Protocol: Bidirectional Caco-2 Permeability Assay

Causality: While PAMPA assesses passive diffusion, it cannot account for the influence of active transporters, particularly efflux pumps like P-glycoprotein (P-gp), which are highly expressed at the BBB and actively expel many xenobiotics.[19][20][21][22][23] The Caco-2 cell line, derived from human colon carcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters, making it a widely accepted in vitro model for predicting drug absorption and efflux.[24][25][26][27] A bidirectional assay is essential to determine if a compound is a substrate for active efflux.[24][28]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell™ filter supports for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[24]

    • Monitor the integrity of the monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER).

  • Bidirectional Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS), maintaining pH 6.5 on the apical (AP) side and pH 7.4 on the basolateral (BL) side.[28]

    • A-to-B Transport (Absorption): Add the test compound, 6-(Piperidin-4-yl)nicotinonitrile, to the apical (donor) chamber. At specified time points (e.g., 60, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • B-to-A Transport (Efflux): In a parallel set of wells, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at the same time points.

  • P-gp Inhibition (Optional but Recommended):

    • To confirm if efflux is mediated by P-gp, repeat the bidirectional assay in the presence of a known P-gp inhibitor, such as verapamil.[24]

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the compound in all collected samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)

Self-Validation/Trustworthiness: An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux.[24] A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the efflux is P-gp-mediated. The assay must include control substrates for P-gp (e.g., talinolol) to ensure the cells are expressing functional efflux transporters.[24]

Table 2: Interpretation of In Vitro Permeability Data

PAMPA-BBB (Pe)Caco-2 Papp (A-B)Efflux Ratio (ER)Interpretation
High (> 4 x 10-6 cm/s)High (> 10 x 10-6 cm/s)< 2High passive permeability, not an efflux substrate. Good CNS candidate.
High (> 4 x 10-6 cm/s)Low (< 5 x 10-6 cm/s)> 2Good passive permeability but is a substrate for active efflux. Poor CNS candidate.
Low (< 2 x 10-6 cm/s)Low (< 5 x 10-6 cm/s)< 2Low passive permeability. Poor CNS candidate.

Section 3: Definitive In Vivo Assessment of Brain Penetration

While in vitro assays are invaluable for screening, in vivo experiments are the gold standard for confirming BBB penetration in a physiological context.[29][30] The in situ brain perfusion technique offers a robust method to quantify the rate of brain uptake, independent of confounding factors like systemic metabolism and plasma protein binding.[31][32][33]

Decision Framework for In Vivo Progression

The decision to advance a compound to in vivo testing is a critical juncture. The following diagram illustrates a data-driven decision-making process based on the in vitro results.

G cluster_0 In Vitro Data Review cluster_1 Decision & Action A PAMPA Pe > 4 x 10^-6 cm/s? B Caco-2 Papp (A-B) > 10 x 10^-6 cm/s? A->B Yes E STOP or Redesign A->E No C Efflux Ratio < 2? B->C Yes B->E No D Advance to In Situ Brain Perfusion C->D Yes C->E No

Caption: Decision gate for advancing to in vivo BBB studies.

Protocol: In Situ Rat Brain Perfusion

Causality: This technique allows for precise control over the composition of the perfusate and the duration of exposure, enabling the calculation of a direct and reliable measure of cerebrovascular permeability.[32] By taking over the circulation to the brain, it provides a snapshot of the initial rate of uptake across the BBB.[31]

Methodology:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat according to approved institutional protocols.

    • Surgically expose the right common carotid artery.

  • Perfusion Setup:

    • Prepare the perfusion fluid (e.g., HCO3-buffered saline) containing a known concentration of 6-(Piperidin-4-yl)nicotinonitrile and a vascular space marker (e.g., [14C]-sucrose).

    • Retrograde infuse the perfusion fluid into the external carotid artery at a controlled rate (e.g., 10 mL/min) to take over the circulation of the right cerebral hemisphere.[32][33]

  • Perfusion and Sample Collection:

    • Perfuse for a short, defined period (e.g., 30-60 seconds).[32]

    • At the end of the perfusion, stop the pump and decapitate the animal.[34]

    • Rapidly dissect the brain, separating the right hemisphere.

    • Collect a sample of the perfusate.

  • Analysis and Calculation:

    • Determine the concentration of the test compound and the vascular marker in the brain tissue homogenate and the perfusate sample via LC-MS/MS and scintillation counting, respectively.

    • Calculate the brain uptake clearance (Kin) using the following equation: Kin (mL/s/g) = (Abr / Cp) / T Where Abr is the amount of drug per gram of brain tissue (corrected for vascular space), Cp is the concentration in the perfusate, and T is the perfusion time.

Self-Validation/Trustworthiness: The inclusion of a vascular space marker is non-negotiable; it is essential to correct for the amount of compound trapped within the brain's blood vessels, ensuring that the calculated Kin reflects only the compound that has crossed the BBB into the brain parenchyma. The perfusion pressure and flow rate must be carefully controlled to maintain the integrity of the BBB throughout the experiment.[32]

Section 4: Synthesis of Evidence and Final Assessment

A comprehensive understanding of the BBB permeability of 6-(Piperidin-4-yl)nicotinonitrile is achieved not by a single data point, but by the integration of all predictive and experimental results.

  • Initial Hypothesis: The calculated physicochemical properties and in silico models provide an initial hypothesis on the compound's likelihood to cross the BBB.

  • In Vitro Validation: The PAMPA-BBB assay validates the potential for passive diffusion, while the Caco-2 assay provides the critical context of whether this passive entry is negated by active efflux.[16]

  • In Vivo Confirmation: The in situ brain perfusion study provides the definitive, quantitative measure of brain uptake in a living system, confirming the net result of all transport mechanisms.

By following this structured, multi-tiered approach, researchers can build a robust and defensible data package. This allows for a confident assessment of the CNS penetration potential of 6-(Piperidin-4-yl)nicotinonitrile, enabling informed decisions on its progression as a candidate for treating neurological disorders.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Google AI Grounding.
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). Google AI Grounding.
  • In silico methods to assess CNS penetration of small molecules | Poster Board #1899. (n.d.). Google AI Grounding.
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC. (n.d.). Google AI Grounding. [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Google AI Grounding. [Link]

  • (PDF) In Silico Methods to Assess CNS Penetration of Small Molecules - ResearchGate. (n.d.). Google AI Grounding. [Link]

  • What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025, May 21). Google AI Grounding. [Link]

  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). Google AI Grounding. [Link]

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - Frontiers. (2023, March 22). Google AI Grounding. [Link]

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development | Molecular Pharmaceutics - ACS Publications. (2021, November 14). Google AI Grounding. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed. (2024, March 13). Google AI Grounding. [Link]

  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed. (2002, June 15). Google AI Grounding. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Google AI Grounding. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed. (n.d.). Google AI Grounding. [Link]

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An In-Depth Technical Guide to Assessing the Metabolic Stability of 6-(Piperidin-4-yl)nicotinonitrile in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from laboratory bench to patient bedside, understanding its metabolic fate is not merely a regulatory checkbox but a cornerstone of predicting its clinical success. Metabolic stability, the measure of a compound's susceptibility to biotransformation, directly governs critical pharmacokinetic parameters such as in vivo half-life, oral bioavailability, and clearance.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[3]

This guide provides a detailed technical framework for evaluating the metabolic stability of a specific compound, 6-(Piperidin-4-yl)nicotinonitrile, using the gold-standard in vitro model: human liver microsomes (HLM). As the primary site of drug metabolism, the liver contains a rich arsenal of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a dominant role.[4][5] HLMs are subcellular fractions of liver cells that are enriched with these enzymes, offering a robust, reproducible, and cost-effective system for early-stage metabolic assessment.[1][4][6]

Herein, we will move beyond a simple recitation of protocol steps. We will delve into the causality behind experimental design, the biochemical principles that underpin the assay, and the interpretation of the data generated, equipping the drug development professional with the expertise to conduct and critically evaluate these pivotal studies.

The Subject Molecule: 6-(Piperidin-4-yl)nicotinonitrile

Understanding the structure of our test compound is paramount to predicting its metabolic liabilities and designing a robust assessment strategy.

  • Piperidine Moiety: This saturated heterocycle is a common scaffold in medicinal chemistry. However, it frequently serves as a metabolic "soft spot."[7] The carbon atoms alpha to the ring nitrogen are susceptible to CYP-mediated oxidation, which can lead to the formation of lactams or even ring-opening products.[7][8] N-dealkylation is another common metabolic pathway for piperidine-containing compounds.[9]

  • Nicotinonitrile Moiety: The nitrile group (–C≡N) is generally considered to be metabolically robust and often passes through the body unchanged.[10][11] Its inclusion in drug candidates can enhance binding affinity and improve pharmacokinetic properties.[12][13] While enzymatic hydrolysis of nitriles to carboxylic acids or amides can occur, it is a relatively rare metabolic pathway for most pharmaceuticals.[10][14]

Based on this structural analysis, our primary hypothesis is that any significant metabolism of 6-(Piperidin-4-yl)nicotinonitrile in HLMs will likely occur on the piperidine ring and will be dependent on oxidative enzymes.

The Human Liver Microsome (HLM) Assay: Principle and Design

The HLM stability assay quantifies the rate at which a parent compound is consumed over time when incubated with the metabolically active microsomal fraction.[15] The fundamental principle relies on initiating a metabolic reaction and then measuring the disappearance of the substrate at various time points.

The Central Role of NADPH

The majority of Phase I metabolic reactions, particularly oxidations catalyzed by CYP enzymes, are not spontaneous. They require a reducing agent to provide the necessary electrons for the activation of molecular oxygen.[5] This critical role is filled by the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH) .[5]

The overall reaction is: Drug + O₂ + NADPH + H⁺ → Oxidized Drug + H₂O + NADP⁺[5]

Without NADPH, the CYP catalytic cycle stalls, and oxidative metabolism ceases.[5] This dependency is a powerful experimental tool. By running parallel incubations with and without NADPH, we can definitively distinguish between CYP-mediated (NADPH-dependent) metabolism and metabolism by other microsomal enzymes like esterases, which do not require NADPH.[16]

Below is a diagram illustrating the pivotal role of NADPH in the CYP450 catalytic cycle.

CYP450_Cycle cluster_cycle P450_Fe3 P450 [Fe³⁺] Complex1 P450 [Fe³⁺] • RH P450_Fe3->Complex1 Product Oxidized Drug (ROH) Substrate Drug (RH) Substrate->Complex1 Binding Complex2 P450 [Fe²⁺] • RH Complex1->Complex2 Reduction NADPH NADPH Reductase P450 Reductase NADPH->Reductase e⁻ NADP NADP⁺ Reductase->NADP Reductase->Complex2 1st e⁻ Complex3 P450 [Fe²⁺] • RH • O₂ Complex2->Complex3 O₂ Binding O2 O₂ O2->Complex3 Complex3->P450_Fe3 Product Release Electron2 e⁻ Electron2->Complex3 H2O 2H₂O

Caption: The role of NADPH in the Cytochrome P450 catalytic cycle.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.

Materials and Reagents
ReagentTypical SupplierPurpose
Pooled Human Liver Microsomes (mixed gender)Xenotech, BioIVTSource of metabolic enzymes
6-(Piperidin-4-yl)nicotinonitrileN/ATest Compound
Dextromethorphan / MidazolamSigma-AldrichPositive Control (High/Medium Turnover)[6]
VerapamilSigma-AldrichPositive Control (Low Turnover)
Potassium Phosphate Buffer (100 mM, pH 7.4)In-house prepMaintain physiological pH[6][17]
NADPH Regenerating System (e.g., G6P, G6PDH) or NADPHCorning, Sigma-AldrichCofactor for CYP enzymes[5][18]
Acetonitrile (ACN) with Internal Standard (IS)Fisher ScientificReaction termination and protein precipitation[6]
Ultrapure WaterMillipore SystemReagent preparation
Experimental Workflow Diagram

The following diagram outlines the complete workflow for the HLM metabolic stability assay.

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis & Data Processing prep_buffer Prepare 100 mM KPO₄ Buffer (pH 7.4) prep_hlm Thaw & Dilute HLM (0.5 mg/mL in Buffer) prep_buffer->prep_hlm prep_stock Prepare 1 mM Test Compound Stock (DMSO) pre_incubate Pre-incubate HLM + Compound @ 37°C for 5 min prep_stock->pre_incubate prep_hlm->pre_incubate prep_nadph Prepare NADPH Solution (e.g., 10 mM) initiate_rxn Initiate Reaction (Add NADPH) prep_nadph->initiate_rxn pre_incubate->initiate_rxn time_points Incubate @ 37°C Sample at 0, 5, 15, 30, 45 min initiate_rxn->time_points quench Quench Reaction (Add cold ACN + IS) time_points->quench centrifuge Centrifuge to Pellet Protein (e.g., 10,000 x g, 10 min) quench->centrifuge transfer Transfer Supernatant to analysis plate/vial centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms quantify Quantify Remaining Parent Compound lcms->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive controls (e.g., 10 mM in DMSO).[6]

    • On the day of the experiment, create an intermediate working solution (e.g., 100 µM) by diluting the stock in buffer or a suitable solvent mixture to minimize final DMSO concentration (<0.5%).[4]

    • Thaw a vial of pooled HLMs rapidly in a 37°C water bath and immediately place on ice.[19]

    • Dilute the HLMs to a working concentration of 1.0 mg/mL in ice-cold 100 mM potassium phosphate buffer (pH 7.4). This will yield a final incubation concentration of 0.5 mg/mL.[1][4][6]

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, add the diluted HLM suspension.

    • Add the test compound working solution to achieve a final concentration of 1 µM.[1][4][6] This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[1][6]

    • Prepare parallel control incubations:

      • Negative Control (-NADPH): Substitute the NADPH solution with buffer to assess non-CYP-mediated metabolism.[16]

      • No Enzyme Control (-HLM): Substitute the HLM suspension with buffer to assess the inherent chemical stability of the compound.

    • Pre-incubate the plate/tubes at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[2]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution to a final concentration of 1 mM.[1][4][17] The T=0 time point sample should be quenched immediately after adding NADPH.

    • Incubate the reaction mixture at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS).[4][6] The IS helps to correct for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.[4]

    • Carefully transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[15] The LC-MS/MS system should be optimized for the specific mass transitions of 6-(Piperidin-4-yl)nicotinonitrile and the internal standard.[20][21][22]

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of compound depletion and translate that into meaningful pharmacokinetic parameters.

Calculating In Vitro Half-Life (t½)
  • For each time point, determine the percentage of the parent compound remaining relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of this line, determined by linear regression, represents the elimination rate constant (k).[6]

  • The in vitro half-life (t½) is calculated using the following equation: t½ = -0.693 / k

Calculating In Vitro Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is the most useful parameter for in vitro-in vivo extrapolation (IVIVE), as it represents the inherent ability of the liver to metabolize a drug without physiological limitations like blood flow.[2]

It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Data Presentation

Quantitative results should be presented clearly for comparison and interpretation.

Table 1: Example Metabolic Stability Data for 6-(Piperidin-4-yl)nicotinonitrile

CompoundIncubation Conditiont½ (min)CLint (µL/min/mg)Stability Classification
6-(Piperidin-4-yl)nicotinonitrile +NADPH 27.3 25.4 Moderate
6-(Piperidin-4-yl)nicotinonitrile-NADPH>120<5.8High
Verapamil (Low Turnover Control)+NADPH105.06.6High
Dextromethorphan (High Turnover Control)+NADPH3.0231.0Low

Note: Data are hypothetical for illustrative purposes. Stability classification is often based on internal or published benchmarks.[3][23]

Interpretation of Results
  • Comparison of +NADPH vs. -NADPH: A significant decrease in half-life in the presence of NADPH (as shown in the example table) strongly indicates that 6-(Piperidin-4-yl)nicotinonitrile is primarily metabolized by CYP enzymes. The high stability in the -NADPH condition suggests negligible metabolism by other microsomal enzymes.

  • Control Performance: The results for the high and low turnover controls must fall within established internal acceptance criteria to validate the assay's performance.

  • Stability Classification: Based on the calculated CLint, the compound can be classified as having low, moderate, or high metabolic stability.[23] In our example, a CLint of 25.4 µL/min/mg would typically be considered moderate clearance, suggesting that while the compound is metabolized, it is not excessively rapid.[20] This profile may be acceptable for further development, depending on the therapeutic indication and target potency.

Conclusion and Forward Look

This guide has provided a comprehensive, scientifically-grounded framework for assessing the metabolic stability of 6-(Piperidin-4-yl)nicotinonitrile in human liver microsomes. By understanding the structural liabilities of the molecule, the biochemical basis of the HLM assay, and the rigorous application of a detailed protocol with appropriate controls, researchers can generate high-quality, trustworthy data.

The finding of NADPH-dependent metabolism points towards CYP-mediated oxidation, likely on the piperidine ring, as the primary metabolic pathway. The next logical steps in a drug discovery program would be metabolite identification studies to pinpoint the exact site of metabolism and reaction phenotyping studies to identify the specific CYP isoform(s) responsible. This knowledge is invaluable for guiding further medicinal chemistry efforts to modulate metabolic stability and optimize the drug candidate's overall pharmacokinetic profile.

References

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  • Hanioka, N., et al. (2011). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition. Available at: [Link]

  • Nagao, M., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition. Available at: [Link]

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  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]

  • Wang, Y., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

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  • Yin, W., et al. (2004). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. Biochemistry. Available at: [Link]

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  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Martínková, L. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. Available at: [Link]

  • Akerud, T., et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • Barot, M., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Cantelli-Forti, G., et al. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research. Available at: [Link]

  • Al-Malki, A. S., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods. Available at: [Link]

  • Al-Qahtani, S. D., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. Available at: [Link]

  • Al-Qahtani, S. D., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Examples of pharmaceutically important nitriles. Available at: [Link]

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Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-(Piperidin-4-yl)nicotinonitrile. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The described method is demonstrated to be accurate, precise, linear, and specific for the intended analyte, making it suitable for routine analysis in drug development and quality control environments. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4][5][6]

Introduction

6-(Piperidin-4-yl)nicotinonitrile is a heterocyclic compound containing both a piperidine and a pyridine moiety. Such structures are common pharmacophores in medicinal chemistry, making accurate quantification essential during drug discovery, development, and manufacturing.[7] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceutical compounds due to its robustness, accuracy, and cost-effectiveness.[7]

The development of a successful HPLC method requires a systematic approach that considers the physicochemical properties of the analyte. 6-(Piperidin-4-yl)nicotinonitrile is a polar, basic compound, which can present challenges for retention and peak shape in traditional reversed-phase chromatography.[8][9] This application note outlines a strategic approach to overcome these challenges, leading to a validated method fit for its intended purpose.

Method Development Strategy

The primary goal was to develop a method that provides adequate retention, good peak symmetry, and sufficient resolution from potential impurities. The following logical workflow was employed:

MethodDevelopment Analyte_Properties 1. Assess Analyte Properties (Polarity, pKa, UV Absorbance) Column_Selection 2. Column Selection (Reversed-Phase C18) Analyte_Properties->Column_Selection Informs choice of stationary phase Mobile_Phase_Screening 3. Mobile Phase Screening (pH, Organic Modifier) Column_Selection->Mobile_Phase_Screening Dictates mobile phase compatibility Optimization 4. Method Optimization (Gradient, Flow Rate, Temperature) Mobile_Phase_Screening->Optimization Identifies key parameters for refinement Validation 5. Method Validation (ICH/USP Guidelines) Optimization->Validation Finalized method for performance verification

Caption: Workflow for HPLC Method Development.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of effective method development.

  • Polarity: The presence of the piperidine and nitrile groups suggests that 6-(Piperidin-4-yl)nicotinonitrile is a polar molecule. This indicates that a highly aqueous mobile phase might be necessary for retention on a reversed-phase column.[9]

  • pKa: The piperidine moiety is basic. The pKa of similar structures suggests that the compound will be protonated at acidic pH. Operating the mobile phase at a low pH (e.g., pH 2-4) will ensure the analyte is in a single ionic form, leading to better peak shape and reproducibility. This also helps to suppress the ionization of residual silanols on the silica-based stationary phase, minimizing undesirable secondary interactions.[10]

  • UV Absorbance: The nicotinonitrile portion of the molecule contains a chromophore that absorbs UV radiation, making UV detection a suitable choice. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For pyridine-containing compounds, this is often in the range of 250-270 nm.[11]

Chromatographic Conditions

Based on the analyte's properties, the following initial chromatographic conditions were selected and subsequently optimized.

Table 1: Optimized Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient elution and UV detection.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA robust, general-purpose C18 column provides good retention for a wide range of compounds. The end-capping of the Eclipse Plus phase improves peak shape for basic analytes.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)The low pH ensures the analyte is in a consistent protonated state, improving peak shape. Phosphoric acid is a common and effective buffer for reversed-phase HPLC.[12]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency and elution strength.[10]
Gradient 5% to 95% B over 10 minutes, then hold at 95% B for 2 minutes, followed by a 3-minute re-equilibration at 5% B.A gradient elution is employed to ensure elution of any less polar impurities and to clean the column after each injection. This also provides a robust separation for the main analyte.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak efficiency.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 260 nmThis wavelength is chosen based on the expected UV absorbance of the nicotinonitrile chromophore. A diode array detector (DAD) can be used to confirm peak purity.
Diluent Mobile Phase AUsing the initial mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape.

Experimental Protocol

Reagents and Materials
  • 6-(Piperidin-4-yl)nicotinonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade)

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-(Piperidin-4-yl)nicotinonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the validated range of the method (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

These criteria are based on general recommendations from the USP General Chapter <621> on Chromatography.[2][3][4]

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][5][13] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

MethodValidation Specificity Specificity (Analyte vs. Placebo/Impurities) Validated_Method Validated Method (Fit for Purpose) Specificity->Validated_Method Linearity_Range Linearity & Range (Correlation Coefficient, Concentration Span) Linearity_Range->Validated_Method Accuracy Accuracy (% Recovery of Spiked Samples) Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate Precision) Precision->Validated_Method Robustness Robustness (Small Variations in Method Parameters) Robustness->Validated_Method

Caption: Key Parameters for HPLC Method Validation.

Validation Results

The following table summarizes the typical performance characteristics of the method.

Table 3: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Specificity No interference from placeboNo co-eluting peaks at the analyte retention time
Linearity (Correlation Coefficient, r²) > 0.999r² ≥ 0.995
Range 1 - 100 µg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.0% - 102.0%Typically 98.0% - 102.0% for drug substance
Precision (Repeatability, %RSD) ≤ 1.0%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 2.0%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) 1.0 µg/mLSignal-to-noise ratio of 10:1
Robustness No significant impact on resultsSystem suitability criteria are met
  • Specificity: The method demonstrated good specificity, with no interfering peaks observed from a placebo matrix at the retention time of the analyte. Peak purity was confirmed using a DAD.

  • Linearity and Range: The method was found to be linear over the concentration range of 1 µg/mL to 100 µg/mL, with a correlation coefficient (r²) greater than 0.999.

  • Accuracy: Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (low, medium, and high). The mean recovery was between 98.0% and 102.0%.

  • Precision: The precision of the method was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for both was found to be less than 2.0%, indicating good precision.[14]

  • Robustness: The robustness of the method was assessed by introducing small, deliberate variations in method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The results showed no significant impact on the system suitability parameters, demonstrating the robustness of the method.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantification of 6-(Piperidin-4-yl)nicotinonitrile. The method is simple, accurate, precise, and specific, making it well-suited for routine use in quality control and drug development settings. The validation data confirms that the method is fit for its intended purpose and adheres to established regulatory guidelines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

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  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

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  • PubChem. 4-{6-[(1-{[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbonyl}piperidin-4-yl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. [Link]

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Application Note & Protocol: Preparation of 6-(Piperidin-4-yl)nicotinonitrile Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reproducibility and reliability of in vitro cell-based assays are critically dependent on the accurate and consistent preparation of test compound stock solutions. 6-(Piperidin-4-yl)nicotinonitrile is a small molecule featuring a piperidine moiety, a structural motif prevalent in many biologically active compounds and pharmaceutical agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, sterilizing, and storing stock solutions of 6-(Piperidin-4-yl)nicotinonitrile for use in cell culture applications. The protocols herein are designed to ensure compound integrity, minimize solvent-induced artifacts, and promote experimental success.

Introduction: The Criticality of Stock Solution Integrity

In cell-based assays, the goal is to observe the biological effect of a specific compound on a cellular system. This observation can be easily confounded by factors unrelated to the compound's intrinsic activity, such as poor solubility, degradation, contamination, or solvent toxicity.[3] An improperly prepared stock solution can lead to inaccurate concentration-response curves, false-positive or false-negative results, and a general lack of reproducibility, ultimately wasting valuable time and resources.

Compounds containing the piperidine ring are of significant interest in medicinal chemistry for their favorable physicochemical properties and their presence in numerous approved drugs.[2][4] This guide uses 6-(Piperidin-4-yl)nicotinonitrile as a representative compound to illustrate the principles of preparing high-quality stock solutions suitable for sensitive biological systems. The methodologies described are broadly applicable to many other water-insoluble small molecules used in drug discovery and biomedical research.

Compound Characterization & Solvent Selection Rationale

Physicochemical Properties

Before preparing any solution, it is essential to understand the compound's properties.

  • Compound Name: 6-(Piperidin-4-yl)nicotinonitrile

  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol (Note: Always confirm the molecular weight from the certificate of analysis provided by your supplier).

  • Appearance: Typically a solid powder. Lyophilized powders may appear as a thin film or may not be easily visible in the vial.[5] Centrifuge the vial before opening to ensure all powder is at the bottom.[6]

The Rationale for Choosing Dimethyl Sulfoxide (DMSO)

For many water-insoluble compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[7][8]

  • Broad Solvency: DMSO is a polar aprotic solvent capable of dissolving a wide array of hydrophobic and hydrophilic compounds that are poorly soluble in aqueous media.[9]

  • Miscibility: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.

  • Established Use: There is a vast body of literature on the use of DMSO in cell culture, and its effects are relatively well-characterized.[3][10][11][12][13]

Causality Behind DMSO-Related Experimental Choices: While DMSO is an excellent solvent, it is not biologically inert. At higher concentrations, DMSO can induce cellular stress, inhibit cell proliferation, induce differentiation, and even cause apoptosis or necrosis.[10][11][13][14] Therefore, it is a universally accepted best practice to minimize the final concentration of DMSO in the cell culture medium.

Cell TypeRecommended Maximum Final DMSO Concentration (v/v)Rationale
Immortalized Cell Lines ≤ 0.5%Generally more robust and can tolerate slightly higher DMSO levels. However, 0.1% is a safer target for minimizing off-target effects.[14][15]
Primary Cells & Stem Cells ≤ 0.1%These cells are often more sensitive to solvent-induced stress than established cell lines.[15]
High-Throughput Screening (HTS) 0.1% - 1%The concentration is often standardized across all compounds in a library. A vehicle control is absolutely essential.[15]

Trustworthiness through Controls: To ensure that the observed biological effect is due to the dissolved compound and not the solvent, a vehicle control is mandatory for all experiments. The vehicle control consists of cells treated with the same final concentration of DMSO (or other solvent) as the compound-treated cells.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution, which will be subsequently diluted to working concentrations.

Required Materials & Equipment
  • 6-(Piperidin-4-yl)nicotinonitrile powder (in original vial)

  • High-purity, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance (if weighing is required)

  • Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, disposable syringes (1 mL or 3 mL)

  • Sterile syringe filters (0.22 µm pore size, PVDF or other DMSO-compatible membrane)

  • Calibrated micropipettes and sterile, low-retention filter tips

  • Vortex mixer and/or bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.[16]

Pre-Protocol Calculations

For small quantities (e.g., ≤10 mg), it is recommended to dissolve the entire amount of powder directly in the supplier's vial to avoid losses from weighing.[5][6][17]

Formula: Volume of DMSO (mL) = [Mass of Compound (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mM)

Example Calculation for 5 mg of Compound:

  • Volume of DMSO (mL) = [5 mg / 187.24 g/mol ] / 10 mM = 2.67 mL

Mass of CompoundMolecular Weight ( g/mol )Target Stock ConcentrationVolume of DMSO to Add
1 mg187.2410 mM0.534 mL (534 µL)
5 mg187.2410 mM2.67 mL
10 mg187.2410 mM5.34 mL
Step-by-Step Procedure

All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.[5][18]

  • Preparation: Before opening, briefly centrifuge the vial containing the compound powder to ensure all solid material is at the bottom.[6]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of sterile DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[15] If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[15][19] Gentle warming in a 37°C water bath can also aid dissolution, but should be used with caution as heat can degrade some compounds.[5][15][19] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterilization: Draw the entire volume of the dissolved compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter.[18] Carefully dispense the solution through the filter into a new, sterile, and clearly labeled conical or cryovial tube. This step removes any potential microbial contaminants.[18][20]

    • Note: High-purity DMSO is itself bactericidal, making contamination less likely than with aqueous solutions.[6][21] However, filter sterilization is a robust best practice to ensure sterility.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6][15][21] A typical aliquot volume might be 10-50 µL.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

Workflow for Stock Solution Preparation and Dilution

The following diagram illustrates the complete workflow from solid compound to final application in a cell culture plate.

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation Powder Weigh or Use Entire Vial of 6-(Piperidin-4-yl)nicotinonitrile DMSO Add Sterile DMSO (Calculated Volume) Powder->DMSO Vortex Dissolve Completely (Vortex / Sonicate) DMSO->Vortex Filter Sterilize via 0.22 µm Syringe Filter Vortex->Filter Stock 10 mM Primary Stock Filter->Stock Aliquot Aliquot into single-use tubes Stock->Aliquot Store Store Aliquots at -20°C or -80°C Aliquot->Store Thaw Thaw One Aliquot of 10 mM Stock Store->Thaw Dilute Perform Serial Dilutions in Culture Medium Thaw->Dilute Plate Add to Cells in Plate (Final DMSO ≤ 0.1%) Dilute->Plate

Caption: Workflow for preparing and using stock solutions.

Protocol: Preparation of Working Solutions

This protocol describes how to dilute the 10 mM primary stock to a final concentration for treating cells, using 10 µM as an example.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): To avoid compound precipitation, it is best to perform a serial or intermediate dilution rather than a single large dilution.[21]

    • For a final concentration of 10 µM, first prepare a 100 µM intermediate solution.

    • Pipette 990 µL of pre-warmed culture medium into a sterile tube.

    • Add 10 µL of the 10 mM primary stock solution to the medium. Mix gently by pipetting up and down. This creates a 100 µM solution in 1% DMSO.

  • Final Dilution:

    • Add the appropriate volume of the 100 µM intermediate solution to your cells. For example, to achieve a final concentration of 10 µM in a well containing 900 µL of medium, add 100 µL of the 100 µM solution.

    • The final DMSO concentration in this example would be 0.1%.

    • Vehicle Control: To a separate control well, add the same volume of medium containing the equivalent final concentration of DMSO (0.1%) but without the compound.

Storage and Stability

  • Powder: Store the solid compound as recommended by the supplier, typically at -20°C in a desiccator.

  • Stock Solutions: Store the DMSO stock solution aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[6][15][21]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the primary stock solution, as this is a common cause of compound degradation.[6][15][21] This is the primary rationale for making single-use aliquots.

Safety Precautions

  • Always handle unknown chemical powders in a well-ventilated area or a chemical fume hood.[19][22][23]

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][22]

  • Consult the Safety Data Sheet (SDS) for 6-(Piperidin-4-yl)nicotinonitrile or structurally related compounds for specific handling and disposal information.[16] The SDS for the related compound 2-(Piperidin-4-yl)nicotinonitrile indicates it may cause skin and eye irritation.[16]

  • Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
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  • Hans, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

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  • Thermo Fisher Scientific. (2018, January 18).
  • AAPPTec, LLC. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Huachenyang. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. [Link]

  • ResearchGate. (2012, December 17). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Benchchem.
  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • Google Patents.
  • European Medicines Agency. (2020, January 15). Sterilisation of the medicinal product, active substance, excipient and primary container - Scientific guideline. [Link]

  • Schmidt, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Lee, Y., et al. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. RSC Publishing. [Link]

  • PubChem. 6-(Piperazin-1-yl)pyridine-3-carbonitrile. [Link]

  • El-Shishtawy, R. M., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. [Link]

  • PubChem. 1-(6-nitropyridin-3-yl)piperidin-4-one. [Link]

  • Tšebisova, A., et al. (2022, January 26). Unusual nicotinoylation of 4-phenyl-5,7-dihydroxycoumarin. [Link]

  • MDPI. (2022, August 31). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. [Link]

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Application Note: 6-(Piperidin-4-yl)nicotinonitrile as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead and lead optimization campaigns. 6-(Piperidin-4-yl)nicotinonitrile (CAS: 2031259-03-5) has emerged as a highly versatile, bifunctional building block[1]. By combining the electron-deficient, hydrogen-bonding capacity of a nicotinonitrile (3-cyanopyridine) core with the basic, solubilizing properties of a piperidin-4-yl moiety, this scaffold provides an optimal starting point for designing kinase inhibitors, epigenetic modulators, and GPCR ligands[2][3].

This technical guide provides a comprehensive framework for utilizing 6-(Piperidin-4-yl)nicotinonitrile in drug discovery, detailing the structural causality behind its efficacy, quantitative profiling, and self-validating experimental protocols for library synthesis and biological screening.

Structural Rationale & Pharmacophore Mapping

The design of highly selective therapeutics requires a deep understanding of how each functional group interacts with the target protein and affects overall pharmacokinetics. The 6-(Piperidin-4-yl)nicotinonitrile scaffold is engineered to address multiple drug design challenges simultaneously:

  • The Nicotinonitrile Core (Hinge Binder): The pyridine ring serves as a classical bioisostere for benzene, improving aqueous solubility while acting as a hydrogen bond acceptor[4]. The addition of the strong electron-withdrawing cyano (-C≡N) group at the 3-position significantly lowers the pKa of the pyridine nitrogen. This fine-tuning makes the pyridine nitrogen an exceptionally specific hydrogen bond acceptor, ideal for interacting with the backbone amides in the hinge region of kinases (e.g., VEGFR-2, JAK, Aurora kinases)[2][5]. Furthermore, the cyano group occupies small hydrophobic pockets and blocks metabolic oxidation (soft spots) on the aromatic ring[6].

  • The Piperidin-4-yl Moiety (Solvent Channel & Solubilizer): The piperidine ring introduces a basic secondary amine (pKa ~9.5) that is protonated at physiological pH. This serves a dual purpose: it drastically improves the compound's aqueous solubility (ADME profile) and allows for critical electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) located in the solvent-exposed regions of target proteins[3]. The 4-position substitution ensures a linear vector, projecting functional groups out of deep binding pockets[7].

Pharmacophore Core 6-(Piperidin-4-yl) nicotinonitrile Nicotinonitrile Nicotinonitrile Core (Hinge Binder) Core->Nicotinonitrile Piperidine Piperidin-4-yl Ring (Solvent Channel) Core->Piperidine Cyano Cyano Group (Metabolic Stability) Nicotinonitrile->Cyano

Fig 1: Pharmacophore mapping and logical functional division of the 6-(Piperidin-4-yl)nicotinonitrile scaffold.

Applications in Target-Specific Drug Discovery

Kinase Inhibition (e.g., JAK/STAT, GAK, VEGFR-2)

Nicotinonitrile derivatives are a cornerstone in oncology and immunology due to their potent antiproliferative effects[2]. Marketed drugs such as bosutinib and neratinib utilize similar cyanopyridine/quinoline cores[6]. When targeting the Janus Kinase (JAK) family, the nicotinonitrile core anchors the molecule in the ATP-binding pocket, while the piperidine nitrogen is functionalized (e.g., via acylation or alkylation) to interact with the solvent front, enhancing selectivity between JAK1, JAK2, and TYK2[5].

JAKSTAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Nicotinonitrile Inhibitor Inhibitor->JAK Blocks ATP

Fig 2: Mechanism of action for nicotinonitrile-based inhibitors blocking the JAK/STAT signaling pathway.

Epigenetic Modulators (e.g., LSD1)

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in various cancers. Studies have shown that piperidin-4-yl substituted pyridines are potent LSD1 inhibitors[3]. The basic amine of the piperidine ring acts as a structural mimic for the protonated lysine residues on histone tails, forming essential hydrogen bonds within the enzyme's catalytic domain, resulting in binding affinities (Ki) in the low nanomolar range[3].

Quantitative Data & Physicochemical Profiling

Understanding the baseline properties of the scaffold is essential for predicting the developability of downstream analogs. Table 1 summarizes the core properties, while Table 2 illustrates the expected impact of the scaffold on drug-like metrics.

Table 1: Physicochemical Properties of the Base Scaffold [2][8]

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₁₁H₁₃N₃Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 187.24 g/mol High Ligand Efficiency (LE) potential during hit-to-lead.
Hydrogen Bond Donors 1 (Piperidine -NH)Provides a reactive site for library generation (amides, amines).
Hydrogen Bond Acceptors 2 (Pyridine -N, Cyano -N)Ensures strong interactions with target protein backbones.
Topological Polar Surface Area 49.8 ŲOptimal for membrane permeability; potential for CNS penetration if unmodified.

Table 2: Comparative Impact of Scaffold Incorporation (Generalized SAR)

ModificationTarget Affinity (IC₅₀)Aqueous SolubilityMetabolic Stability (t₁/₂)
Phenyl ring (Baseline)> 10 μMPoor (< 10 μg/mL)Low (Rapid CYP oxidation)
Pyridine substitution~ 1 μMModerate (~ 50 μg/mL)Moderate
6-(Piperidin-4-yl)nicotinonitrile < 50 nM Excellent (> 200 μg/mL) High (Cyano blocks soft spots)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks, internal controls, and specific validation metrics to guarantee reproducible results.

Protocol A: Late-Stage Functionalization via Reductive Amination

Causality Rationale: Reductive amination is selected over direct alkylation to prevent over-alkylation (quaternary ammonium formation) and to tolerate a wider array of functional groups on the incoming aldehyde.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 6-(Piperidin-4-yl)nicotinonitrile dihydrochloride (1.0 eq, 0.5 mmol) and the target aldehyde (1.1 eq, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to liberate the free base.

  • Imine Formation: Stir the mixture at room temperature for 2 hours.

    • Self-Validation Check 1 (IPC): Extract a 10 μL aliquot, quench in methanol, and analyze via LC-MS. Proceed to step 3 only if >90% conversion to the intermediate imine is observed.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is chosen for its mild nature, preventing the reduction of the cyano group.

  • Reaction Execution & Control: Stir at room temperature for 12 hours.

    • Self-Validation Check 2 (Negative Control): Run a parallel reaction omitting the aldehyde. This confirms that no background degradation or dimerization of the scaffold occurs under reducing conditions.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the desired N-alkylated derivative.

Protocol B: TR-FRET Kinase Inhibition Assay

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because pyridine and cyano-containing compounds can sometimes exhibit auto-fluorescence. The time-delay in TR-FRET eliminates background fluorescence, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Plate Preparation: Prepare a 384-well low-volume proxiplate. Dispense 5 μL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the test compound (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point dose-response curve (10 μM to 0.5 nM).

  • Enzyme & Substrate Addition: Add 2.5 μL of the target kinase (e.g., JAK2 or VEGFR-2)[2] and 2.5 μL of the ATP/substrate mix (e.g., ULight-labeled peptide).

  • Incubation: Seal the plate and incubate at 22 °C for 60 minutes.

  • Detection: Add 5 μL of Europium-anti-phospho-substrate antibody in EDTA-containing stop buffer. Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Data Validation (Self-Validating System):

    • Positive Control: Include Staurosporine (1 μM) to define 100% inhibition.

    • Negative Control: Include DMSO-only wells to define 0% inhibition.

    • Statistical Validation: Calculate the Z'-factor for the plate: Z' = 1 - (3*(SD_DMSO + SD_Staurosporine) / |Mean_DMSO - Mean_Staurosporine|). The assay data is only accepted if Z' > 0.5 , proving the assay's robustness and the reliability of the calculated IC₅₀ values.

Workflow Synthesis Scaffold Functionalization Purification LC-MS Purification Synthesis->Purification Assay TR-FRET Kinase Assay Purification->Assay ADME In Vitro ADME Profiling Assay->ADME

Fig 3: Standard hit-to-lead experimental workflow for piperidinyl-nicotinonitrile derivatives.

References

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Application Note: The 6-(Piperidin-4-yl)nicotinonitrile Scaffold as a Versatile Framework for Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Heterocyclic compounds form the structural core of a vast majority of therapeutic agents, with pyridine and piperidine moieties being particularly prominent privileged structures.[1][2][3][4] The 6-(Piperidin-4-yl)nicotinonitrile scaffold combines these two key heterocycles, offering a unique three-dimensional architecture with strategically positioned vectors for chemical modification. This application note details the utility of this scaffold as a starting point for fragment-based and traditional drug discovery campaigns. We provide an in-depth analysis of its physicochemical properties, detailed protocols for synthetic library generation via palladium-catalyzed cross-coupling reactions, and robust methodologies for screening against critical drug target classes, including protein kinases and G-protein coupled receptors (GPCRs).

Introduction: The Strategic Value of the Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of clinically approved drugs.[2][5][6] These "privileged scaffolds" serve as validated starting points for drug design, as they present key pharmacophoric elements in a pre-organized spatial arrangement that is often complementary to the binding sites of major protein families like kinases and GPCRs.[7]

The 6-(Piperidin-4-yl)nicotinonitrile core is an exemplary privileged scaffold. It merges:

  • A pyridine ring : A six-membered aromatic heterocycle ubiquitous in pharmaceuticals, providing hydrogen bonding capabilities and synthetic handles for diversification.[1][8]

  • A piperidine ring : A saturated heterocycle that imparts a three-dimensional character to the molecule, which is correlated with improved solubility, metabolic stability, and clinical success rates.[4][6][9][10]

  • A nitrile group : A versatile functional group that can act as a hydrogen bond acceptor or be used as a synthetic handle for further transformations.

This combination provides a rigid, yet conformationally adaptable, framework with multiple vectors for optimization, making it an ideal starting point for developing targeted therapeutics.

Physicochemical Properties & Scaffold Analysis

The utility of a scaffold in early-stage drug discovery, particularly in fragment-based approaches, is heavily dependent on its physicochemical properties.[11][12] The 6-(Piperidin-4-yl)nicotinonitrile scaffold possesses properties that align well with established guidelines such as the "Rule of Three" for fragment library design.

Table 1: Computed Physicochemical Properties of the Core Scaffold

PropertyValueSignificance in Drug Design
Molecular Weight ~187.24 g/mol Low molecular weight provides ample room for synthetic elaboration during hit-to-lead optimization.[11]
cLogP ~1.5Balanced lipophilicity suggests good potential for achieving adequate solubility and cell permeability.[13]
Hydrogen Bond Donors 1 (Piperidine N-H)Provides a key interaction point for target binding and a primary site for synthetic modification.
Hydrogen Bond Acceptors 2 (Pyridine N, Nitrile N)Offers multiple points for forming hydrogen bonds with target proteins, enhancing binding affinity.
Rotatable Bonds 1Low conformational flexibility reduces the entropic penalty upon binding to a target.
Visualization of Key Scaffold Features

The diagram below illustrates the key pharmacophoric features and potential points for synthetic diversification on the 6-(Piperidin-4-yl)nicotinonitrile scaffold.

cluster_scaffold 6-(Piperidin-4-yl)nicotinonitrile Scaffold cluster_features Pharmacophoric Features & Diversification Points Scaffold Scaffold HBD H-Bond Donor (N-H) Primary Diversification Site (R1) HBA1 H-Bond Acceptor (Pyridine N) HBA2 H-Bond Acceptor (Nitrile N) Aromatic Aromatic Core (Pyridine Ring) Secondary Diversification Site (R2)

Caption: Key features of the 6-(Piperidin-4-yl)nicotinonitrile scaffold.

Synthetic Strategies for Library Generation

The power of this scaffold lies in its amenability to high-throughput synthesis to generate large, diverse chemical libraries. The piperidine nitrogen (R1) is readily functionalized, while the pyridine ring (R2) can be modified using modern cross-coupling chemistry, assuming a halogenated precursor.

Workflow for Focused Library Synthesis

G start Halogenated Pyridine Precursor (e.g., 2-Chloro-4-bromopyridine) step1 Step 1: Suzuki Coupling Introduce R2 Group start->step1 step2 Step 2: Buchwald-Hartwig Amination Couple with 4-Aminopiperidine step1->step2 scaffold Core Scaffold Intermediate step2->scaffold step3 Step 3: Parallel Synthesis Array (Reductive Amination, Acylation, etc.) Introduce R1 Group scaffold->step3 library Diverse Compound Library for Screening step3->library

Caption: Synthetic workflow for library generation from the scaffold.

Protocol 3.1: Suzuki-Miyaura Coupling for R2 Diversification

Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, ideal for introducing a wide range of aryl and heteroaryl substituents (R2) onto a halogenated pyridine core.[14][15] This protocol is adapted for heterocyclic substrates, which can be challenging under anhydrous conditions.[16]

Materials:

  • Halogenated pyridine precursor (e.g., 2-chloro-4-bromopyridine) (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate, ethyl acetate, brine

Procedure:

  • To an oven-dried Schlenk tube, add the halogenated pyridine (1.0 mmol), boronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1 mL of degassed dioxane to form the pre-catalyst.

  • Seal the Schlenk tube, and evacuate and backfill with argon gas (repeat 3 times).

  • Add the degassed dioxane/water solvent (5 mL) to the Schlenk tube via syringe.

  • Add the pre-catalyst solution to the reaction mixture.

  • Heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor reaction progress via TLC or LC-MS.[14]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the R2-functionalized pyridine.

Protocol 3.2: Buchwald-Hartwig Amination for Scaffold Assembly

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17][18] This step is critical for coupling the R2-functionalized pyridine with the piperidine moiety. This protocol is optimized for heteroaryl chlorides, which are often less reactive than bromides.

Materials:

  • R2-functionalized 2-chloropyridine (from Protocol 3.1) (1.0 equiv)

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene, degassed

Procedure:

  • Under an argon atmosphere in a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add the R2-functionalized 2-chloropyridine (1.0 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1 mmol).

  • Add degassed, anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the mixture to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography. The resulting product is the Boc-protected core scaffold, ready for deprotection and R1 diversification.

Target Screening and Hit Identification

The synthesized library can be screened against various biological targets. Given the prevalence of the pyridine and piperidine scaffolds in approved drugs, protein kinases and GPCRs are high-priority target classes.[8][19]

Protocol 4.1: Kinase Activity Screening (ADP-Glo™ Assay)

Rationale: Many kinase inhibitors feature a heterocyclic core that binds in the ATP pocket. The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[20] It is highly sensitive, scalable for high-throughput screening, and shows low interference from library compounds.[21]

Materials:

  • Kinase of interest (e.g., EGFR, ABL1) and its corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • ATP solution (at Km concentration for the specific kinase)

  • Compound library plates (10 mM DMSO stocks diluted to working concentrations)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dispensing: Add 1 µL of test compound solution (or DMSO for controls) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add 2 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[22][23]

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Read the luminescence on a plate reader (e.g., GloMax® Discover System).

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

Protocol 4.2: GPCR Ligand Binding Screening (Radioligand Competition Assay)

Rationale: GPCRs are the primary targets for a large portion of clinical therapeutics.[24] A radioligand competition binding assay is a gold-standard method to determine the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a known high-affinity radioligand.[25][26]

Materials:

  • Cell membranes prepared from cells overexpressing the GPCR of interest

  • Known radioligand (e.g., [³H]-Dopamine for Dopamine receptors) with high affinity for the target

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Compound library plates

  • Non-specific binding (NSB) control: A known, high-concentration unlabeled ligand

  • Scintillation vials and scintillation cocktail

  • Glass fiber filter mats and a cell harvester

Procedure:

  • Assay Plate Preparation: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer

    • Non-Specific Binding (NSB): 50 µL NSB control ligand

    • Test Compound: 50 µL of each test compound at various concentrations

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to reach binding equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding DPM) - (NSB DPM).

    • Determine the percent displacement for each test compound.

    • Plot percent displacement against the log concentration of the test compound to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hit-to-Lead Optimization: An Iterative Cycle

A "hit" from the primary screen is merely a starting point. The hit-to-lead (H2L) process aims to optimize the initial compound into a lead with improved potency, selectivity, and drug-like properties (ADMET).[27] The modular nature of the 6-(Piperidin-4-yl)nicotinonitrile scaffold is ideal for this iterative process.

G Hit Initial Hit Compound (e.g., IC50 = 5 µM) SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Identify key interactions Design Design New Analogs (Modify R1 and R2) SAR->Design Hypothesize improvements Synthesis Synthesize Analogs Design->Synthesis Testing Test Analogs (Potency, Selectivity, ADMET) Synthesis->Testing Testing->SAR Iterate & Refine Lead Optimized Lead Compound (e.g., IC50 = 50 nM, Good PK) Testing->Lead Achieve Target Profile

Caption: The iterative cycle of hit-to-lead optimization.

By systematically modifying the R1 (piperidine) and R2 (pyridine) substituents, researchers can rapidly explore the chemical space around the initial hit. For example, modifying the R1 group can modulate solubility and cell permeability, while modifications at the R2 position can enhance target-specific interactions and improve selectivity against off-target proteins.

Conclusion

The 6-(Piperidin-4-yl)nicotinonitrile scaffold represents a highly valuable starting point for modern targeted drug discovery. Its combination of a privileged pyridine core and a 3D-imparting piperidine ring provides a framework with favorable physicochemical properties. As demonstrated, this scaffold is readily amenable to diversification through robust synthetic protocols like Suzuki and Buchwald-Hartwig couplings, enabling the efficient generation of compound libraries. The provided protocols for kinase and GPCR screening offer reliable methods for identifying potent hits, which can then be systematically refined through an iterative optimization cycle. This strategic approach, grounded in established chemical and biological methodologies, positions the 6-(Piperidin-4-yl)nicotinonitrile scaffold as a powerful tool for developing next-generation therapeutics.

References

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In vitro high-throughput screening assays involving 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

A High-Throughput Screening Cascade for the Identification of Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors Utilizing a 6-(Piperidin-4-yl)nicotinonitrile Scaffold

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a high-value therapeutic target in immuno-oncology.[1][2][3] By locally depleting tryptophan and producing immunosuppressive metabolites, IDO1 facilitates tumor immune escape.[4] The development of small-molecule inhibitors to block IDO1 activity is a key strategy for restoring anti-tumor immunity. This guide details a robust, two-stage high-throughput screening (HTS) cascade designed to identify and validate novel IDO1 inhibitors derived from a 6-(Piperidin-4-yl)nicotinonitrile chemical library. The workflow integrates a primary biochemical assay for direct enzyme activity with a secondary, confirmatory cell-based assay to assess potency in a physiological context, ensuring the identification of high-quality, cell-permeable lead compounds.

Introduction: The Rationale for Targeting IDO1

Cancer cells can employ various mechanisms to evade the host immune system. One such strategy is the upregulation of the heme-containing enzyme IDO1.[2] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine (NFK), which is subsequently converted to kynurenine (Kyn).[5][6] This enzymatic activity has a dual immunosuppressive effect:

  • Tryptophan Starvation: The depletion of Trp in the tumor microenvironment arrests the proliferation of effector T-cells, which are highly sensitive to Trp levels.[4][7]

  • Kynurenine Accumulation: The buildup of Kyn and its derivatives actively promotes the apoptosis of T-cells and drives the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[4]

Consequently, inhibiting IDO1 is a promising therapeutic approach to reverse this immune tolerance and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors.[3][8] While early clinical candidates like Epacadostat have shown mixed results, the pursuit of novel scaffolds with diverse mechanisms of action remains a high priority.[4] The 6-(Piperidin-4-yl)nicotinonitrile core is a versatile scaffold found in various bioactive molecules, making it an attractive starting point for library synthesis and screening.[9][10]

The IDO1-Mediated Immune Escape Pathway

The following diagram illustrates the central role of IDO1 in tumor immune evasion.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolizes TCell_Active Effector T-Cell (Active) Tryptophan->TCell_Active required for proliferation Kynurenine Kynurenine TCell_Anera Effector T-Cell (Anergy/Apoptosis) Kynurenine->TCell_Anera induces Treg Regulatory T-Cell (Treg) Kynurenine->Treg promotes TumorCell Tumor Cell (IDO1+) TumorCell->IDO1 expresses IDO1->Kynurenine TCell_Active->TCell_Anera TCell_Active->Treg differentiation

Caption: IDO1 depletes Tryptophan and produces Kynurenine, suppressing T-cell function.

The HTS Cascade: A Self-Validating Workflow

A successful screening campaign must efficiently identify true inhibitors while systematically eliminating artifacts.[11] Our proposed cascade employs a primary biochemical screen to find direct enzyme inhibitors, followed by a crucial cell-based assay to confirm biological activity and triage false positives arising from assay interference or lack of cell permeability.[7][8]

HTS_Workflow Start Start: Chemical Library (6-(Piperidin-4-yl)nicotinonitrile derivatives) PrimaryScreen Part 1: Primary HTS Biochemical IDO1 Assay (Fluorescence-based, 384-well) Start->PrimaryScreen PrimaryAnalysis Data Analysis: Calculate % Inhibition Identify Primary Hits (>50% Inh.) PrimaryScreen->PrimaryAnalysis SecondaryScreen Part 2: Secondary Assay Cell-Based IDO1 Inhibition (Kynurenine Measurement) PrimaryAnalysis->SecondaryScreen Primary Hits CounterScreen Part 3: Counter-Screen Cytotoxicity Assay (e.g., CellTiter-Glo) PrimaryAnalysis->CounterScreen Primary Hits Discarded1 Inactive Compounds PrimaryAnalysis->Discarded1 Inactives SecondaryAnalysis Hit Confirmation & Triage: - Potent in cell assay? - Non-cytotoxic? SecondaryScreen->SecondaryAnalysis CounterScreen->SecondaryAnalysis ValidatedHits Validated Hits for Dose-Response & SAR Studies SecondaryAnalysis->ValidatedHits Confirmed Hits Discarded2 False Positives (Assay Interference, Not Cell-Active) SecondaryAnalysis->Discarded2 Not Confirmed Discarded3 Cytotoxic Compounds SecondaryAnalysis->Discarded3 Cytotoxic

Caption: HTS workflow for identifying and validating IDO1 inhibitors.

Part 1: Primary Biochemical HTS for IDO1 Inhibitors

Assay Principle

This is a fluorescence-based assay designed for a 384-well format. Recombinant human IDO1 enzyme catalyzes the conversion of L-Tryptophan to N-formylkynurenine (NFK). A developing reagent is then added that selectively reacts with the NFK product to generate a stable, highly fluorescent signal (Ex/Em = 402/488 nm).[6][12] Inhibitors of IDO1 will block NFK production, resulting in a decrease in the fluorescent signal. The assay is designed to be robust and sensitive, making it suitable for screening large compound libraries.[11][13]

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human IDO1BPS BioscienceEnzyme source
L-Tryptophan (L-Trp)Sigma-AldrichEnzyme substrate
Ascorbic AcidSigma-AldrichReducing agent, cofactor
Methylene BlueSigma-AldrichRedox cofactor
CatalaseSigma-AldrichRemoves H₂O₂ byproduct
Potassium Phosphate BufferAnyAssay buffer
Epacadostat (INCB024360)SelleckchemPositive control inhibitor
DMSOSigma-AldrichCompound solvent, negative control
IDO1 Activity Assay KitAbcam (ab235936)Contains developer and protocol references
384-well black, flat-bottom platesCorningLow-volume assay plates
Detailed Protocol

Causality Note: The L-Trp concentration is set near the enzyme's Km value. This ensures the assay is sensitive to competitive inhibitors, which are a common and desirable class of drugs.[14]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate (pH 6.5).

    • Reaction Mix: Prepare fresh in Assay Buffer. Final concentrations in the reaction should be: 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase, and 200 µM L-Tryptophan.

    • Enzyme Solution: Dilute recombinant IDO1 in Assay Buffer to the desired concentration (e.g., 2X final concentration, typically in the ng/µL range, optimize per lot).

    • Compound Plates: Serially dilute library compounds in DMSO. For a single-point screen, a final assay concentration of 10 µM is common.[13] Use an acoustic dispenser to transfer ~50 nL of compound solution to the 384-well assay plates. Also prepare wells with DMSO (negative control) and Epacadostat (positive control, e.g., 1 µM final concentration).

  • Assay Execution (25 µL Final Volume):

    • Add 12.5 µL of the Reaction Mix to each well of the 384-well plate containing the pre-spotted compounds.

    • Incubate for 5 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the enzymatic reaction by adding 12.5 µL of the Enzyme Solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding 10 µL of the Developer Reagent from a commercial kit (e.g., Abcam ab235936).

    • Incubate for an additional 30 minutes at room temperature, protected from light.

    • Read the fluorescence on a compatible plate reader at Ex/Em = 402/488 nm.

Data Analysis and Quality Control
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical measure of assay robustness. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13] Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

Control/SampleMean Fluorescence (RFU)Std. Deviation (SD)Result
Negative (DMSO)85,0004,250Max Signal (0% Inh.)
Positive (Epacadostat)5,000950Min Signal (100% Inh.)
Calculated Z'-Factor N/A N/A 0.74
Primary Hit Cutoff< 45,000N/A>50% Inhibition

Part 2: Secondary Cell-Based Assay for IDO1 Activity

Assay Principle

This assay validates the activity of primary hits in a more physiologically relevant environment.[8] We will use the human ovarian cancer cell line SKOV-3, which expresses high levels of IDO1 upon stimulation with interferon-gamma (IFNγ).[8] Active, cell-permeable compounds will enter the cells and inhibit IDO1, leading to a decrease in the amount of kynurenine secreted into the culture medium. Kynurenine levels are quantified by adding a reagent (p-dimethylaminobenzaldehyde, pDMAB) that reacts with kynurenine to form a yellow-colored product measured by absorbance at 480 nm.

Materials and Reagents
ReagentSupplier ExamplePurpose
SKOV-3 cell lineATCCIFNγ-inducible IDO1 expressing cancer cells
DMEM/F-12 MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement
Penicillin-StreptomycinGibcoAntibiotic
Recombinant Human IFNγR&D SystemsInduces IDO1 expression
Trichloroacetic Acid (TCA)Sigma-AldrichPrecipitates protein, stops reaction
p-dimethylaminobenzaldehyde (pDMAB)Sigma-AldrichKynurenine detection reagent
CellTiter-Glo® Luminescent AssayPromegaCounter-screen for cytotoxicity
96-well clear, flat-bottom platesCorningPlates for cell culture and absorbance reading
Detailed Protocol: IDO1 Inhibition in SKOV-3 Cells
  • Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).

  • Compound and IFNγ Treatment:

    • The next day, remove the medium.

    • Add 200 µL of fresh medium containing 100 ng/mL IFNγ and the test compounds at desired concentrations (e.g., a 5-point dose-response curve centered around the estimated IC₅₀ from the primary screen). Include DMSO and Epacadostat controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes any remaining NFK to Kyn.[5]

    • Centrifuge the plate at 500 x g for 10 minutes to pellet precipitated protein.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of pDMAB reagent (2% w/v in acetic acid) to each well and mix.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm using a microplate reader.

Counter-Screen Protocol: Cytotoxicity Assay

Causality Note: It is critical to run a parallel cytotoxicity assay. A compound that kills the cells will appear to be a potent IDO1 inhibitor because dead cells do not produce kynurenine. This counter-screen flags these false positives.[7]

  • Prepare an identical 96-well plate of SKOV-3 cells treated with the same compounds for the same duration (48 hours).

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader. A significant drop in luminescence indicates cytotoxicity.

Hit Triage and Advancement

A compound is considered a validated hit if it meets the following criteria:

  • Primary Activity: Shows >50% inhibition in the single-point biochemical HTS.

  • Cellular Potency: Demonstrates dose-dependent inhibition of kynurenine production in the SKOV-3 cell-based assay.

  • Low Cytotoxicity: Exhibits <20% cytotoxicity at the highest concentration tested.

Compound IDPrimary Screen (% Inh. @ 10µM)Cellular IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Decision
Control-E 98%0.05> 50Advance
SC-001 85%1.2> 50Advance
SC-002 72%> 50> 50Discard (Not cell-active)
SC-003 91%2.53.0Discard (Cytotoxic)
SC-004 45%N/AN/ADiscard (Below primary cutoff)

Validated hits from this cascade provide a strong foundation for subsequent lead optimization studies, including structure-activity relationship (SAR) analysis and further ADME/Tox profiling.

References

  • European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Gaponova, I., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Li, H., et al. (2017). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Li, H., et al. (2017). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. J-Stage. [Link]

  • Yang, Z., et al. (2020). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Acta Pharmacologica Sinica. [Link]

  • Gaponova, I., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Röhrig, U. F., et al. (2014). Detailed analysis and follow-up studies of a high-throughput screening for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mellor, A. L., & Munn, D. H. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Gaponova, I., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link]

  • Gaponova, I., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]

  • Kuleta, P., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

  • Jordan, J. B., & Eadsforth, C. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • ResearchGate. (2020). Virtual screening procedures and activity assays for IDO1 in vitro. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • de Jong, J., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. [Link]

  • Drug Discovery World. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. [Link]

  • Cancer Research. (2019). Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays.... [Link]

  • Zhang, Y., et al. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. RSC Advances. [Link]

  • Bugni, T. S., et al. (2008). Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. Journal of Natural Products. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. [Link]

  • Yilmaz, V. T., et al. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry. [Link]

  • Van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. [Link]

  • Ferreira, S. J., et al. (2025). High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma. bioRxiv. [Link]

  • PubMed. (2025). 2-{ N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

  • The Wertheim UF Scripps Institute. High-Throughput Molecular Screening Center Publications. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences. [Link]

  • Taha, M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent inhibitor of thymidine phosphorylase. Bioorganic Chemistry. [Link]

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Purification and crystallization techniques for 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification and Crystallization of 6-(Piperidin-4-yl)nicotinonitrile

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification and crystallization of 6-(Piperidin-4-yl)nicotinonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. Recognizing the criticality of material purity in drug discovery and development, this document moves beyond standard procedures to explain the underlying chemical principles that govern the selection of an optimal purification strategy. We present a multi-step approach, combining bulk purification via acid-base extraction with high-resolution flash chromatography and final polishing by recrystallization. Each protocol is designed as a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the highest purity standards are achieved. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically-grounded methodology for isolating this key intermediate.

Introduction: The Imperative for Purity

6-(Piperidin-4-yl)nicotinonitrile is a compound of significant interest, integrating two key pharmacophoric scaffolds: a basic piperidine ring and a substituted nicotinonitrile moiety. These structural features are prevalent in a wide array of biologically active molecules.[1] The presence of impurities, such as unreacted starting materials, isomers, or byproducts from synthesis, can drastically alter the pharmacological profile of derivative compounds, lead to erroneous structure-activity relationship (SAR) data, and pose significant safety and regulatory risks.[2]

The purification of this molecule presents a classic challenge in organic synthesis: managing the basicity of the piperidine nitrogen. This functional group can interact strongly with acidic stationary phases like silica gel, often leading to poor separation, significant peak tailing, and potential product degradation.[3][4] This guide provides a systematic approach to overcome these challenges, ensuring the isolation of 6-(Piperidin-4-yl)nicotinonitrile with a purity profile suitable for the most demanding applications.

Strategic Approach to Purification

The optimal purification strategy is not a one-size-fits-all solution but rather a logical workflow dependent on the initial purity of the crude material, the nature of the impurities, and the desired scale. A multi-step approach is often the most efficient pathway to achieving high purity.[5]

Decision-Making Workflow for Purification Method Selection

The following decision tree provides a logical framework for selecting the appropriate purification technique at each stage of the process.

Purification_Decision_Tree start Crude 6-(Piperidin-4-yl)nicotinonitrile bulk_check Initial Purity & Scale? start->bulk_check acid_base Acid-Base Extraction (Bulk Purification) bulk_check->acid_base Low Purity / >1g Scale chromatography_check High Purity Required? bulk_check->chromatography_check Moderate Purity / <1g Scale acid_base->chromatography_check chromatography Flash Column Chromatography (Fine Purification) chromatography_check->chromatography Yes crystallization_check Is Compound a Solid? chromatography_check->crystallization_check No chromatography->crystallization_check crystallization Recrystallization (Final Polishing) crystallization_check->crystallization Yes final_product High-Purity Crystalline Product crystallization_check->final_product No (Amorphous Solid) crystallization->final_product

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Acid-Base Extraction (Bulk Purification)

Principle: This technique leverages the basicity of the piperidine nitrogen. By treating an organic solution of the crude product with aqueous acid, the target compound is protonated to form a water-soluble ammonium salt.[6] Neutral and acidic impurities remain in the organic layer and are thus easily separated. Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble free base, which precipitates and can be isolated.[7] This method is exceptionally effective for initial cleanup and removing non-basic contaminants.[8]

Methodology:

  • Dissolution: Dissolve the crude 6-(Piperidin-4-yl)nicotinonitrile in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to fully separate. The target compound is now in the lower aqueous phase as its hydrochloride salt.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): Add another portion of 1 M HCl to the organic layer, shake, and separate. Combine this second aqueous extract with the first. This ensures complete recovery of the product.

  • Regeneration of Free Base: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M aqueous sodium hydroxide (NaOH) with stirring until the pH of the solution is between 9-10 (as determined by pH paper). A precipitate of the purified product should form.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Self-Validation: Monitor the completeness of the extraction by spotting the organic layer on a TLC plate before and after extraction.

Protocol 2: Flash Column Chromatography (Fine Purification)

Principle: For removing impurities with similar basicity or polarity, flash column chromatography is the method of choice. The key to success with basic amines like 6-(Piperidin-4-yl)nicotinonitrile is to suppress the interaction between the basic nitrogen and the acidic silanol groups (Si-OH) on the silica gel surface.[3] Failure to do so results in significant peak tailing and poor separation. This is effectively counteracted by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[4][5]

Methodology:

  • TLC Eluent Selection:

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

    • On a silica gel TLC plate, test various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[3]

    • Crucially, add ~1% triethylamine (TEA) to each test eluent.

    • The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing 1% TEA).

    • Wet pack the chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the compound from the previous step in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the compound) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the compound adsorbed onto the silica.[3]

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) if necessary based on TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Self-Validation: The purity of the combined fractions should be assessed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Protocol 3: Recrystallization (Final Polishing and Crystallization)

Principle: Recrystallization is the definitive method for obtaining a highly purified, crystalline solid. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or sub-ambient temperatures.[9] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[10]

Methodology:

  • Solvent Selection:

    • Place small amounts (10-20 mg) of the purified compound into several test tubes.

    • Add a few drops of different solvents (see table below) to each tube at room temperature. A suitable solvent will not dissolve the compound readily.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound upon heating.[9]

    • Allow the hot solutions to cool. The best solvent will produce a high yield of crystals.

  • Dissolution: Place the bulk of the purified solid in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid just dissolves. Avoid using an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Self-Validation: The final purity should be confirmed by melting point analysis (a sharp, narrow melting range indicates high purity) and an appropriate analytical technique like HPLC, GC, or NMR spectroscopy.[2]

Data Presentation & Visualization

Table 1: Comparison of Purification Techniques
TechniqueScaleTypical PurityAdvantagesDisadvantages
Acid-Base Extraction > 1 g85-98%Fast, inexpensive, high capacity, removes acidic/neutral impurities effectively.[8][9]Does not separate compounds with similar basicity.
Flash Chromatography < 5 g> 98%High resolution, separates compounds of similar polarity.Slower, requires more solvent, potential for product loss on column.[5]
Recrystallization Any> 99.5%Yields high-purity crystalline material, removes occluded impurities.Requires a suitable solvent, potential for significant material loss in mother liquor.[9]
Table 2: Suggested Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityNotes
Isopropanol82.5Polar ProticCommonly effective for nitrogen heterocycles.
Ethanol78.4Polar ProticSimilar to isopropanol, higher solubility.
Acetonitrile81.6Polar AproticGood for compounds with nitrile groups.
Ethyl Acetate77.1Mid-PolarityOften used in combination with hexanes.
Toluene110.6Non-PolarUseful for less polar compounds.
Overall Purification and Crystallization Workflow

Purification_Workflow crude Crude Product (in Organic Solvent) extraction Acid-Base Extraction (vs. 1M HCl) crude->extraction aqueous_phase Aqueous Phase (Product as HCl Salt) extraction->aqueous_phase basify Basify to pH 9-10 (e.g., 2M NaOH) aqueous_phase->basify precipitate Precipitated Free Base (Purity: 85-98%) basify->precipitate chromatography Flash Chromatography (Silica + 1% TEA) precipitate->chromatography pure_oil Pure Amorphous Solid (Purity: >98%) chromatography->pure_oil recrystallization Recrystallization (e.g., from Isopropanol) pure_oil->recrystallization final_product High-Purity Crystals (Purity: >99.5%) recrystallization->final_product

Caption: Integrated workflow for purification and crystallization.

References

  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Benchchem. Technical Support Center: Purifying Piperidine Derivatives with Column Chromatography.
  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.
  • Wikipedia. Acid–base extraction.
  • Benchchem. Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • Reddit. Amine workup : r/Chempros.
  • Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from ....
  • MDPI. Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package.
  • Benchchem. Validating Purity: A Comparative Guide to Analytical Methods for 6-Methylpicolinonitrile.

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Application Notes and Protocols: Conjugation Strategies for 6-(Piperidin-4-yl)nicotinonitrile in Chemical Biology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the interdisciplinary field of chemical biology, the covalent attachment of small molecules to biomacromolecules—such as proteins, peptides, or nucleic acids—is a foundational technique.[1][2] This process, known as bioconjugation, enables the creation of sophisticated tools for probing biological systems, developing targeted therapeutics, and designing advanced diagnostic agents. The small molecule 6-(Piperidin-4-yl)nicotinonitrile serves as an interesting scaffold, with a structure reminiscent of compounds explored for various biological activities.[3][4][5][6][7] The key to its utility in bioconjugation lies in the secondary amine of its piperidine ring. This functional group, while less nucleophilic than the primary ε-amine of lysine, offers a reactive handle for stable covalent bond formation.

This guide provides a comprehensive technical overview of robust and efficient methods for conjugating 6-(Piperidin-4-yl)nicotinonitrile to biomolecules. We will move beyond simple procedural lists to explore the underlying chemical principles, helping researchers make informed decisions to select and optimize a conjugation strategy tailored to their specific biological question. The methodologies covered include direct conjugation through acylation and reductive amination, as well as a powerful, modular two-step approach utilizing bioorthogonal "click chemistry".

Section 1: Chemical Reactivity and Strategic Planning

The secondary amine of the piperidine moiety is the primary site for conjugation. Its reactivity is governed by its nucleophilicity and the local chemical environment. Unlike the primary amines found on lysine side chains, which are common targets for bioconjugation, this secondary amine is sterically more hindered and generally less reactive.[8] Consequently, reaction conditions must be carefully optimized to achieve efficient conjugation while preserving the integrity and function of the target biomolecule.

Key factors influencing the choice of conjugation strategy include:

  • The nature of the target biomolecule: Does it possess accessible functional groups (e.g., lysines, cysteines, or genetically introduced handles)?

  • The desired stability of the linkage: Is a stable amide or amine bond required?

  • The experimental context: Are the reactions intended for in vitro applications or live-cell labeling, where biocompatibility is paramount?

To aid in this decision-making process, the following workflow provides a logical path for selecting an appropriate conjugation method.

G start Start: Define Conjugation Goal (Target Biomolecule & Application) q1 Does the biomolecule have an activated carboxyl group (e.g., NHS ester) or can it be easily activated? start->q1 q2 Does the biomolecule have an aldehyde or ketone group (or can one be generated)? q1->q2 No method1 Strategy 1: Direct Acylation q1->method1 Yes q3 Is maximum specificity and modularity a primary concern? q2->q3 No method2 Strategy 2: Reductive Amination q2->method2 Yes q3->start No (Re-evaluate strategy) method3 Strategy 3: Two-Step Click Chemistry q3->method3 Yes

Caption: Decision workflow for selecting a conjugation strategy.

Section 2: Direct Conjugation Methodologies

Direct methods involve a single reaction step to form a covalent bond between the piperidine nitrogen and a reactive group on the biomolecule.

Acylation via Activated Esters (Amide Bond Formation)

This is one of the most common strategies for modifying amine groups. The secondary amine acts as a nucleophile, attacking an electrophilic activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester, to form a highly stable amide bond.[9][10]

Causality & Mechanistic Insight: The reaction's success hinges on maintaining a delicate balance. The reaction is typically performed at a slightly alkaline pH (8.0-9.0). This ensures a sufficient population of the deprotonated, nucleophilic secondary amine. However, pH values that are too high will accelerate the competing hydrolysis of the NHS ester, reducing conjugation efficiency.[11] The lower intrinsic nucleophilicity of the secondary amine compared to a primary amine means that longer reaction times or a higher excess of the small molecule may be required.

Experimental Protocol: Conjugation to an NHS-Ester Activated Protein

  • Protein Preparation: Dissolve the protein containing the NHS-ester reactive groups in a non-amine-containing buffer, such as 100 mM sodium phosphate or sodium borate, pH 8.5.

  • Small Molecule Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of 6-(Piperidin-4-yl)nicotinonitrile in an anhydrous, water-miscible solvent like DMSO.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the 6-(Piperidin-4-yl)nicotinonitrile solution to the protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of ~50 mM to quench any unreacted NHS esters.

  • Purification: Remove the excess small molecule and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation using techniques such as SDS-PAGE (which may show a slight shift in molecular weight) and mass spectrometry (for precise mass determination).

Reductive Amination

Reductive amination creates a stable secondary or tertiary amine linkage by reacting an amine with a carbonyl group (aldehyde or ketone) to form a Schiff base or iminium ion intermediate, which is then immediately reduced.[12][13] This method is particularly useful for conjugating to glycoproteins, which can be chemically oxidized to generate aldehyde groups, or to proteins that have been engineered to contain a reactive carbonyl.[12][][15]

Causality & Mechanistic Insight: The key to this one-pot reaction is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the iminium ion intermediate as it forms.[16][17] This selectivity drives the reaction towards the formation of the stable amine conjugate. The reaction is efficient over a pH range of approximately 6 to 9.

Experimental Protocol: Conjugation to an Aldehyde-Modified Biomolecule

  • Biomolecule Preparation: Prepare the aldehyde-containing biomolecule in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Reagent Preparation:

    • Prepare a 1 M stock solution of 6-(Piperidin-4-yl)nicotinonitrile in water or an appropriate buffer.

    • Prepare a fresh 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in water. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Conjugation Reaction: To the biomolecule solution, add 6-(Piperidin-4-yl)nicotinonitrile to a final concentration of 50-100 mM.

  • Reduction: Immediately add the NaBH₃CN stock solution to a final concentration of 50 mM.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate from excess reagents using a desalting column or dialysis.

  • Characterization: Analyze the final product by mass spectrometry to confirm the addition of the small molecule.

Section 3: Advanced Indirect Conjugation: The "Click Chemistry" Approach

For applications demanding the highest degree of specificity and efficiency, a two-step approach using bioorthogonal click chemistry is superior.[18] This strategy involves first "functionalizing" the 6-(Piperidin-4-yl)nicotinonitrile with a bioorthogonal handle (e.g., an alkyne or an azide) and then "clicking" this modified molecule onto a biomolecule bearing the complementary handle.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Bioorthogonal Ligation mol 6-(Piperidin-4-yl)nicotinonitrile linker + Alkyne-NHS Ester mol->linker clickable_mol Alkyne-Modified Small Molecule linker->clickable_mol biomol Azide-Modified Biomolecule clickable_mol->biomol Click Reaction (SPAAC) conjugate Final Bioconjugate biomol->conjugate

Caption: Two-step workflow for click chemistry conjugation.

Step 1: Synthesis of a "Clickable" 6-(Piperidin-4-yl)nicotinonitrile Derivative

The secondary amine is functionalized with a linker containing a bioorthogonal group. For copper-free click chemistry, which is preferred for biological applications due to the toxicity of copper catalysts, an alkyne moiety from a strained cyclooctyne (e.g., DBCO) is ideal.[18][19]

Protocol 3.1.1: Synthesis of a DBCO-Modified Derivative

  • Reagent Preparation:

    • Dissolve 6-(Piperidin-4-yl)nicotinonitrile (1.0 equivalent) in anhydrous DMF or DMSO.

    • Add a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Dissolve DBCO-NHS ester (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction: Add the DBCO-NHS ester solution dropwise to the amine solution while stirring.

  • Incubation: Let the reaction proceed at room temperature for 2-6 hours, monitoring by LC-MS for the disappearance of starting material and the appearance of the desired product mass.

  • Purification: The crude product can often be purified by reverse-phase HPLC to yield the pure, clickable small molecule.

  • Verification: Confirm the structure and purity of the final product by high-resolution mass spectrometry and ¹H NMR.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This reaction is highly efficient, specific, and proceeds rapidly under physiological conditions without any toxic catalysts.[18][19] It involves the reaction between the strained alkyne (DBCO) on the small molecule and an azide group on the target biomolecule.

Protocol 3.2.1: SPAAC Conjugation to an Azide-Modified Protein

  • Biomolecule Preparation: Prepare the azide-modified protein (which can be generated through metabolic labeling or site-specific chemical modification) in a suitable buffer like PBS, pH 7.4.

  • Reagent Preparation: Prepare a concentrated stock solution (10-20 mM) of the DBCO-modified 6-(Piperidin-4-yl)nicotinonitrile in DMSO.

  • Conjugation: Add a 5- to 10-fold molar excess of the DBCO-alkyne reagent to the azide-modified protein solution.

  • Incubation: Incubate for 1-4 hours at room temperature or 37°C. The reaction is often complete within an hour.

  • Purification: Remove the excess unreacted small molecule using standard techniques like dialysis or size-exclusion chromatography.

  • Analysis: Confirm successful conjugation via SDS-PAGE and mass spectrometry.

Section 4: Comparative Analysis & Troubleshooting

Parameter Direct Acylation (NHS Ester) Reductive Amination Two-Step Click Chemistry (SPAAC)
Reaction Efficiency Moderate; dependent on pH and stoichiometry.Moderate to High; efficient if carbonyl is available.Very High; often quantitative.
Selectivity Reacts with available amines (Lys and N-terminus).Specific to aldehydes/ketones.Highly specific to the bioorthogonal handle.
Biomolecule Modification Requires activated carboxyls (e.g., NHS esters).Requires aldehydes or ketones.Requires an azide (or alkyne) handle.
Reaction Conditions pH 8.0-9.0; potential for hydrolysis.pH 6.0-9.0; requires reducing agent.Physiological pH, temperature; catalyst-free.
Linkage Stability Very stable (Amide bond).Very stable (Amine bond).Very stable (Triazole ring).
Pros Simple one-step reaction; stable bond.Stable bond; can target unique sites (glycans).Highest specificity; modular; very fast kinetics.
Cons Lower reactivity for secondary amines; potential for side reactions.Requires a carbonyl group on the biomolecule.Requires pre-functionalization of both components.

Troubleshooting Common Issues

  • Low Conjugation Yield:

    • Possible Cause: Reagent degradation (especially NHS esters via hydrolysis). Solution: Use fresh reagents; ensure anhydrous solvents for stock solutions.

    • Possible Cause: Suboptimal pH. Solution: Perform a pH titration to find the optimal condition for your specific biomolecule.

    • Possible Cause: Insufficient molar excess of the small molecule. Solution: Increase the molar ratio of the small molecule to the biomolecule.

  • Loss of Biomolecule Activity:

    • Possible Cause: Modification of a critical residue in the active or binding site. Solution: If using direct acylation, consider a different strategy like click chemistry that allows for site-specific modification away from critical regions.

    • Possible Cause: Harsh reaction conditions (pH, solvent). Solution: Reduce the percentage of organic solvent; perform the reaction at a lower temperature for a longer duration.

Conclusion

The conjugation of 6-(Piperidin-4-yl)nicotinonitrile to biomolecules is readily achievable through several robust chemical strategies. Direct methods like acylation and reductive amination offer straightforward pathways when appropriate functional groups are available on the target biomolecule.[9][12] For experiments demanding superior control, specificity, and modularity, the two-step click chemistry approach is the method of choice, providing an unparalleled ability to construct precisely defined bioconjugates under biocompatible conditions.[18][19] The selection of the optimal method requires a careful analysis of the biomolecular target, the desired properties of the final conjugate, and the overall research objective. By understanding the chemical principles behind each protocol, researchers can effectively leverage 6-(Piperidin-4-yl)nicotinonitrile as a valuable building block in the creation of novel probes and therapeutics.

References

  • Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones. Bioconjugate Chemistry - ACS Publications. [Link]

  • Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules - MDPI. [Link]

  • Conjugation of oligosaccharides by reductive amination to amine modified chondroitin oligomer and gamma-cyclodextrin. Carbohydrate Research - PubMed. [Link]

  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry - ACS Publications. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters - PMC. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry - PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy. Bioconjugate Chemistry - PMC. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center (DTIC). [Link]

  • Bioconjugate Reagents. ResearchGate. [Link]

  • General Dialdehyde Click Chemistry for Amine Bioconjugation. Journal of the American Chemical Society. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis of Amines by Alkylation. Chemistry LibreTexts. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

  • Click Chemistry as a Reliable Method for the High-Density Postsynthetic Functionalization of Alkyne-Modified DNA. Organic Letters - ACS Publications. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie - PMC. [Link]

  • Chemical Biology. Kyoto University Graduate School of Medicine. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Preprints.org. [Link]

  • New Application of Chemical Biology. Hilaris Publisher. [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • 6-Amino-4-methylnicotinonitrile. PubChem. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International Journal of Molecular Sciences - PubMed. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega - PMC. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]

  • 2-(Piperidin-4-ylamino)-nicotinonitrile. Chemsrc. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ResearchGate. [Link]

  • Recent advances in the chemistry and biology of plant oxylipin hormones. Natural Product Reports - RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. MDPI. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 6-(Piperidin-4-yl)nicotinonitrile chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(Piperidin-4-yl)nicotinonitrile Synthesis

Welcome to the technical support guide for the synthesis of 6-(Piperidin-4-yl)nicotinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable scaffold. The following question-and-answer-based guide provides in-depth troubleshooting strategies, rooted in mechanistic principles, to help you optimize your reaction yields and product purity.

Section 1: Critical Starting Materials & Reagent Handling

Question: My reaction shows low conversion of 6-chloronicotinonitrile. I've double-checked my stoichiometry. What could be the issue?

Answer: Low conversion, despite correct stoichiometry, often points to issues with reagent purity, catalyst activity, or the presence of inhibitors. Let's break down the possibilities:

  • Purity of Starting Materials:

    • 6-Chloronicotinonitrile: Ensure it is free from hydrolysis products (e.g., 6-hydroxynicotinonitrile), which can coordinate to the palladium catalyst and inhibit its activity. An anhydrous environment is crucial.

    • tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine): This reagent can degrade over time, especially if exposed to moisture or acidic vapors. Verify its purity by ¹H NMR or LC-MS before use.

  • Catalyst and Ligand Integrity:

    • The Buchwald-Hartwig amination is the most common route for this synthesis.[1][2] The efficiency of this reaction is highly dependent on the quality of the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, SPhos).

    • Catalyst Deactivation: Palladium(0) catalysts are sensitive to air and moisture. Ensure you are using rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line) for dispensing the catalyst and ligand.

    • Ligand Oxidation: Phosphine ligands are prone to oxidation, which renders them ineffective. Store them under an inert atmosphere and use fresh, high-purity batches for your reactions.

  • Base Selection and Quality:

    • A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.[3] Ensure the base is anhydrous and free-flowing. Clumped base may indicate hydration, which will negatively impact the reaction.

Section 2: Troubleshooting Reaction Conditions

Question: I'm observing the formation of a significant amount of a byproduct with a mass corresponding to the dehalogenated starting material (nicotinonitrile). What causes this, and how can I prevent it?

Answer: The formation of nicotinonitrile is a classic side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation.[1] This occurs when the aryl halide complex reductively eliminates with a hydride source instead of the amine.

Causality: The primary source of hydride is often trace water or other protic impurities. The base (e.g., NaOtBu) can react with these impurities to generate hydroxide, which can then participate in a catalytic cycle that leads to hydrodehalogenation.

Troubleshooting Protocol:

  • Solvent Purity: Use a high-purity, anhydrous solvent. Toluene or dioxane are common choices. Ensure they are freshly distilled or passed through a solvent purification system.

  • Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can promote the desired reductive elimination pathway over hydrodehalogenation.[2]

Question: My reaction is sluggish and does not go to completion, even after extended reaction times. What adjustments can I make?

Answer: A sluggish reaction can be due to several factors related to the reaction conditions. Here is a systematic approach to troubleshoot this issue:

ParameterPotential IssueRecommended Action
Temperature Insufficient thermal energy to overcome the activation barrier of the oxidative addition or reductive elimination steps.Gradually increase the reaction temperature in 5-10 °C increments. A typical range for Buchwald-Hartwig amination is 80-110 °C.[3] Monitor for byproduct formation at higher temperatures.
Catalyst Loading The catalyst concentration may be too low, leading to a slow turnover frequency.Increase the catalyst loading. Typical loadings range from 1-5 mol %.[4]
Ligand-to-Metal Ratio An improper ligand-to-metal ratio can lead to the formation of less active or inactive palladium species.The optimal ratio is often ligand-dependent, but a 1.5:1 to 2:1 ratio of ligand to palladium is a good starting point.
Solvent The polarity of the solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.If using toluene, consider switching to a more polar aprotic solvent like dioxane.

Section 3: Identifying and Minimizing Byproducts

Question: After the Boc-deprotection step, my NMR shows signals that I cannot account for. What are the likely impurities?

Answer: The Boc-deprotection step, typically performed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can sometimes lead to side reactions.[5][6][7]

Common Impurities and Their Origin:

  • tert-Butylated Product: The tert-butyl cation generated during deprotection is an electrophile and can alkylate electron-rich sites on your molecule, particularly the pyridine ring.[6]

    • Mitigation: Add a scavenger like triethylsilane or anisole to the deprotection mixture. These scavengers will trap the tert-butyl cation.

  • Incomplete Deprotection: If the reaction time is too short or the acid concentration is too low, you may have residual Boc-protected material.

    • Mitigation: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If necessary, extend the reaction time or use a stronger acidic solution.

Visualizing the Deprotection and a Side Reaction: The following diagram illustrates the desired deprotection pathway and the potential for tert-butylation as a side reaction.

G cluster_main Boc Deprotection cluster_side Side Reaction Boc_Protected Boc-6-(piperidin-4-yl)nicotinonitrile Intermediate [Protonated Intermediate] Boc_Protected->Intermediate Protonation Acid + Strong Acid (e.g., TFA) Product 6-(Piperidin-4-yl)nicotinonitrile (Desired Product) Intermediate->Product Loss of CO₂ and tBu⁺ tBu_Cation tert-Butyl Cation Intermediate->tBu_Cation CO2 CO₂ Intermediate->CO2 Side_Product tert-Butyl-6-(piperidin-4-yl)nicotinonitrile (Byproduct) tBu_Cation->Side_Product Electrophilic Aromatic Substitution on Pyridine Ring Trapped_tBu Trapped tBu⁺ tBu_Cation->Trapped_tBu Trapping Scavenger Scavenger (e.g., Anisole) Scavenger->Trapped_tBu TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Reagent_Purity Verify Reagent Purity (NMR, LC-MS) Low_Conversion->Reagent_Purity Mass_Balance Assess Mass Balance High_Conversion->Mass_Balance Catalyst_Activity Check Catalyst/Ligand (Use Fresh Batch) Reagent_Purity->Catalyst_Activity Reaction_Conditions Optimize Conditions (Temp, Time, Solvent) Catalyst_Activity->Reaction_Conditions Good_Mass_Balance Good Mass Balance (Byproducts Formed) Mass_Balance->Good_Mass_Balance Yes Poor_Mass_Balance Poor Mass Balance (Isolation Issues) Mass_Balance->Poor_Mass_Balance No Analyze_Byproducts Identify Byproducts (NMR, MS) Good_Mass_Balance->Analyze_Byproducts Optimize_Workup Optimize Workup (e.g., pH adjustment) Poor_Mass_Balance->Optimize_Workup Minimize_Byproducts Modify Conditions to Minimize Byproducts Analyze_Byproducts->Minimize_Byproducts Purification_Method Alternative Purification (Recrystallization, Salt Formation) Optimize_Workup->Purification_Method

Sources

Technical Support Center: Solubilization Strategies for 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. 6-(Piperidin-4-yl)nicotinonitrile is a challenging basic amine characterized by a highly lipophilic core and pH-dependent ionization. This guide provides self-validating troubleshooting workflows, mechanistic explanations, and step-by-step protocols to resolve aqueous solubility bottlenecks.

SolubilizationWorkflow A Assess 6-(Piperidin-4-yl) nicotinonitrile pKa B Is Target pH < 6.0? A->B C Salt Formation Screen (e.g., Mesylate, HCl) B->C Yes (Protonated) D Cyclodextrin Complexation (HP-β-CD) B->D No (Free Base) E Evaluate in vivo Dilution Risk C->E Soluble F Cosolvent/Surfactant Addition C->F Insoluble D->E Soluble D->F Insoluble

Workflow for enhancing basic amine aqueous solubility based on target pH and dilution risks.

Molecular Profiling & Root Cause Analysis

Q: Why does 6-(Piperidin-4-yl)nicotinonitrile exhibit erratic solubility and precipitate in standard biological buffers (pH 7.4)?

A: The erratic solubility is a direct consequence of the molecule's dual-nitrogen architecture and its interaction with buffer ions. The molecule contains a piperidine ring (a secondary amine, pKa ~10.0) and a pyridine ring (a weak base, pKa ~5.0). At pH 7.4, the piperidine nitrogen is >99% protonated. However, solubility is not dictated by ionization alone. The lipophilic nicotinonitrile core creates a high desolvation penalty. Furthermore, when introduced to standard buffers (like PBS), the protonated amine can interact with multivalent buffer anions (e.g., phosphates) to form poorly soluble, high-lattice-energy salts that crash out of solution[1].

Table 1: Physicochemical Properties & Solubilization Impact

PropertyEstimated ValueSolubilization Impact
Piperidine pKa ~10.0Primary site for protonation and salt formation.
Pyridine pKa ~5.0Remains un-ionized at physiological pH; contributes to lipophilicity.
LogP (Predicted) 1.8 - 2.2Drives hydrophobic aggregation in purely aqueous media.
Ionization at pH 7.4 >99% CationicSusceptible to precipitation with multivalent buffer anions.
Salt Formation Engineering

Q: How do I select the optimal counterion to permanently improve the aqueous solubility of this compound?

A: Salt formation is the primary and most effective approach to enhance the aqueous solubility of basic drugs[2]. To form a stable salt, you must follow the "Rule of 3": the pKa of the conjugate acid must be at least 3 units lower than the pKa of the basic center. Because the piperidine pKa is ~10.0, acids with a pKa < 7.0 are required. We recommend avoiding multivalent acids (like phosphoric acid) which can cross-link molecules and reduce solubility, favoring monovalent acids that disrupt the crystal lattice.

Table 2: Recommended Acid Counterions for Salt Screening

CounterionAcid pKaΔpKa (vs. Piperidine)Solubilization Mechanism
Hydrochloric Acid -6.0~16.0Forms strong ionic bonds; yields rapid dissolution rates.
Methanesulfonic Acid -1.9~11.9Bulky mesylate group disrupts crystal lattice packing, highly soluble.
Citric Acid 3.1~6.9Forms a biocompatible, highly solvated hydrogen-bonded network.
Protocol 1: Self-Validating Salt Screen Methodology
  • Step 1: Solvent Selection. Dissolve the free base in a binary solvent system (e.g., 80:20 THF/Water). Causality: The organic modifier lowers the dielectric constant of the medium, which reduces the solubility of the newly formed polar salt and thermodynamically drives crystallization.

  • Step 2: Acid Addition. Add the selected acid (from Table 2) dropwise at a 1:1.05 molar ratio. Causality: A slight stoichiometric excess ensures complete protonation of the piperidine nitrogen without creating a highly acidic environment that could hydrolyze the nitrile group.

  • Step 3: Thermal Cycling. Cycle the solution between 5°C and 40°C at 0.5°C/min for 48 hours. Causality: Thermal cycling overcomes the activation energy barrier for nucleation, dissolving amorphous aggregates at high temperatures and promoting the growth of a stable, highly ordered crystalline lattice at low temperatures.

  • Self-Validation Check: Isolate the precipitate and perform Differential Scanning Calorimetry (DSC). A sharp, single endothermic melting peak confirms the successful formation of a pure, crystalline salt. A broad peak indicates amorphous material or residual free base, requiring a solvent system adjustment.

Cyclodextrin Complexation

Q: My engineered salt form dissolves well in the vial, but precipitates immediately upon intravenous (IV) injection or dilution in blood. How can I prevent this?

A: This is a classic "pH-shift precipitation." Blood has a high buffering capacity at pH 7.4. When your low-pH salt solution enters the bloodstream, the local pH rapidly rises, converting a fraction of the drug back to its highly lipophilic free base form[1].

To prevent this, you must shield the lipophilic nicotinonitrile core from the aqueous environment using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic core of the drug is encapsulated within the cavity via van der Waals forces, forming an inclusion complex that maintains solubility regardless of pH shifts[3].

PhaseSolubility N1 1. Prepare HP-β-CD (0-50 mM in Buffer) N2 2. Add Excess API (> Expected Solubility) N1->N2 N3 3. Equilibrate (25°C, 72h, 150 rpm) N2->N3 N4 4. Centrifuge & Filter (0.22 µm PTFE) N3->N4 N5 5. HPLC Analysis & Plot AL-Type Curve N4->N5

Self-validating phase-solubility protocol for HP-β-CD complexation.

Protocol 2: Phase-Solubility Complexation Study
  • Step 1: HP-β-CD Preparation. Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in pH 7.4 phosphate buffer. Causality: HP-β-CD is selected over native β-CD because its hydroxypropyl groups disrupt the cyclodextrin's crystal lattice, increasing its own aqueous solubility to >500 mg/mL and preventing the resulting complex from precipitating[3].

  • Step 2: Excess Solid Addition. Add 6-(Piperidin-4-yl)nicotinonitrile in quantities significantly exceeding its known intrinsic solubility. Causality: Maintaining a solid state in equilibrium with the solution is a strict thermodynamic requirement to accurately calculate the stability constant ( K1:1​ )[4][5].

  • Step 3: Equilibration. Shake the suspensions at 150 rpm at 25°C for 72 hours. Causality: The bulky piperidine ring can cause steric hindrance during cavity insertion; 72 hours ensures the complexation reaction reaches full thermodynamic equilibrium.

  • Step 4: Filtration & Analysis. Filter through a 0.22 µm PTFE membrane and quantify the dissolved drug via HPLC.

  • Self-Validation Check: Plot drug concentration (y-axis) vs. HP-β-CD concentration (x-axis). Calculate the slope. A linear slope of < 1 validates an AL​ -type 1:1 stoichiometric inclusion complex. If the slope is > 1, the 1:1 assumption has failed, indicating the formation of higher-order complexes (e.g., 1:2 drug:CD)[4][5].

Table 3: Phase Solubility Parameters for HP-β-CD Complexation

ParameterExpected Value / TypeDiagnostic Implication
Curve Type AL​ -TypeLinear increase confirms a 1:1 stoichiometric complex.
Stability Constant ( K1:1​ ) 100 - 1000 M−1 Indicates moderate to strong affinity for the CD cavity.
Complexation Efficiency (CE) 0.01 - 0.101 to 10 out of every 100 CD molecules actively form a complex.
Advanced Formulations: Cosolvents

Q: If cyclodextrins interfere with my specific in vitro assay, can I use cosolvents instead?

A: Yes. Cosolvents such as Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) work by lowering the dielectric constant of the aqueous media, which reduces the polarity difference between the solvent and the lipophilic nicotinonitrile core[6]. However, cosolvents suffer from an exponential drop in solubilization capacity upon dilution. If you use a cosolvent, you must incorporate a non-ionic surfactant (e.g., Polysorbate 80 at 1-2% v/v) to trap the drug in micelles during the dilution phase, preventing immediate precipitation.

Sources

Optimizing HPLC retention time and peak shape for 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(Piperidin-4-yl)nicotinonitrile HPLC Analysis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 6-(Piperidin-4-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing retention time and achieving excellent peak shape for this compound. The unique chemical nature of this molecule, possessing two basic nitrogen atoms with different pKa values, presents specific challenges in reversed-phase chromatography. This guide explains the "why" behind the methodology, empowering you to develop robust and reliable analytical methods.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development process begins with a thorough understanding of the analyte's properties.[1] 6-(Piperidin-4-yl)nicotinonitrile is a basic compound with two key ionizable centers: the piperidine nitrogen and the pyridine nitrogen.

PropertyEstimated ValueImplication for HPLC Method Development
pKa1 (Piperidine) ~11.12[2][3]The piperidine moiety will be protonated (positively charged) at acidic and neutral pH. To analyze in a neutral state, a very high pH mobile phase is required.
pKa2 (Pyridine) ~5.23[2][3]The pyridine nitrogen will be protonated at a pH below its pKa. The molecule will have a +2 charge at a very low pH.
logP ~1.5 - 2.5 (Estimated)Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Solubility Soluble in polar organic solventsGood solubility in common HPLC mobile phase components like methanol and acetonitrile.

The presence of two basic sites means the ionization state of the molecule is highly dependent on the mobile phase pH. This directly impacts retention time and peak shape.[4][5][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of 6-(Piperidin-4-yl)nicotinonitrile.

Issue 1: Severe Peak Tailing

Question: My peak for 6-(Piperidin-4-yl)nicotinonitrile is showing significant tailing, with an asymmetry factor > 2.0. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like this is a classic issue in reversed-phase HPLC.[8] The primary cause is the interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[9][10]

Causality Workflow for Peak Tailing

Caption: Interaction of protonated basic analytes with ionized silanol groups leads to peak tailing.

Step-by-Step Troubleshooting Protocol:

  • Lower the Mobile Phase pH:

    • Action: Adjust the mobile phase pH to between 2.5 and 3.5 using a buffer like 10-20 mM phosphate or formate.[9]

    • Rationale: At low pH, the residual silanol groups are protonated (neutral), which minimizes the ionic interaction with the positively charged analyte.[9]

  • Use a High-Purity, End-Capped Column:

    • Action: Employ a modern, high-purity silica column with robust end-capping. Columns with polar-embedded phases can also be beneficial.[10][11]

    • Rationale: These columns have a lower concentration of accessible silanol groups, reducing the sites for secondary interactions.[10]

  • Add a Competing Base:

    • Action: As a last resort, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).

    • Rationale: TEA acts as a silanol suppressor, binding to the active sites and masking them from the analyte.[9] However, this can shorten column lifetime.[9]

Issue 2: Unstable or Drifting Retention Times

Question: The retention time for my analyte is shifting from one injection to the next. What could be the cause?

Answer:

Retention time instability for an ionizable compound is almost always linked to poor pH control of the mobile phase.[12]

Step-by-Step Troubleshooting Protocol:

  • Ensure Proper Buffering:

    • Action: Always use a buffer in your mobile phase. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering.

    • Rationale: A buffer resists changes in pH that can occur when the sample is injected, ensuring a consistent ionization state of the analyte and therefore stable retention.

  • Thoroughly Mix the Mobile Phase:

    • Action: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure thorough mixing of the aqueous and organic components.

    • Rationale: Inconsistent mobile phase composition will lead to retention time shifts.

  • Column Equilibration:

    • Action: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.

    • Rationale: This ensures the stationary phase is fully conditioned to the mobile phase pH and composition.

Issue 3: Poor Retention (Analyte Elutes Too Early)

Question: My analyte is eluting very close to the void volume, even with a low percentage of organic solvent. How can I increase its retention?

Answer:

Poor retention of this basic compound suggests it is highly ionized and therefore very polar under the current conditions.

Retention vs. pH for a Basic Compound

Retention_pH cluster_0 Effect of pH on Retention Low_pH Low pH (Analyte is ++) Highly Polar Low_Retention Low Retention Low_pH->Low_Retention Mid_pH Mid pH (Analyte is +) Moderately Polar Mid_Retention Moderate Retention Mid_pH->Mid_Retention High_pH High pH (Analyte is neutral) Less Polar High_Retention High Retention High_pH->High_Retention

Caption: Relationship between mobile phase pH, analyte polarity, and retention for a basic compound.

Step-by-Step Troubleshooting Protocol:

  • Increase Mobile Phase pH:

    • Action: Carefully increase the mobile phase pH. For example, moving from pH 3 to pH 7 will partially neutralize the pyridine nitrogen, making the molecule less polar and increasing retention.

    • Rationale: As the pH of the mobile phase increases towards the pKa of the basic functional groups, the analyte becomes less protonated (more neutral), leading to stronger hydrophobic interaction with the stationary phase and thus longer retention.[4][7]

  • Consider a Different Column:

    • Action: If operating at low pH is necessary, a column with a different selectivity, such as a Phenyl or embedded polar group (e.g., RP-Amide) column, might provide alternative interactions and increase retention.[13]

    • Rationale: These stationary phases offer different interaction mechanisms (e.g., pi-pi interactions for the Phenyl phase) that can enhance retention for specific analytes.

  • Explore HILIC:

    • Action: For very polar compounds that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[14]

    • Rationale: HILIC uses a polar stationary phase and a high organic content mobile phase, providing excellent retention for polar and charged molecules.[15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for 6-(Piperidin-4-yl)nicotinonitrile?

A1: A robust starting point would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan).

Q2: Why is a buffer necessary? Can't I just use acidified water?

A2: While acidified water sets a low pH, it lacks buffering capacity.[16] Any small change in conditions or the introduction of your sample (which may have a different pH) can alter the mobile phase pH on the column, leading to inconsistent retention times and poor peak shape.[12][17] A buffer ensures a stable pH environment for robust and reproducible chromatography.

Q3: Can I use a high pH mobile phase?

A3: Yes, but with caution. A high pH (e.g., pH 10) would neutralize the piperidine nitrogen, making the analyte less polar and increasing retention. However, you must use a pH-stable column (e.g., a hybrid particle or specialized high-pH column) as traditional silica-based columns will rapidly degrade above pH 7.5.[18]

Q4: My peak shape is good, but my resolution from a nearby impurity is poor. What should I do?

A4: To improve resolution, you can:

  • Optimize the Organic Content: Switch to an isocratic method or a shallower gradient around the elution point of your analyte.

  • Change the Organic Modifier: Try methanol instead of acetonitrile. The different solvent properties can alter selectivity.

  • Adjust the pH: A small change in pH can alter the charge state of your analyte or the impurity differently, leading to a change in selectivity and improved resolution.

  • Change the Column: A column with a different stationary phase (e.g., Phenyl, Cyano, or PFP) will provide different selectivity and is a powerful tool for resolving closely eluting peaks.[18]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Basicity Comparison: Pyridine, Piperidine, Pyrrole. Scribd.
  • Exploring the Role of pH in HPLC Separ
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROM
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub.
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
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  • Troubleshooting - Technical Support - Service. MZ-Analysentechnik.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Specific Chemical Elements: Why is piperidine stronger as a alkaline than pyridine?. Quora.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
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  • HPLC Method Development Kit: Where to Start?. Element Lab Solutions.
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  • HPLC Method Development. Phenomenex.

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Resolving co-eluting impurities in 6-(Piperidin-4-yl)nicotinonitrile chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals struggling with the chromatographic behavior of 6-(Piperidin-4-yl)nicotinonitrile .

This molecule presents a classic analytical challenge: it contains a highly basic piperidine secondary amine (pKa ~10.4) and a weakly basic pyridine nitrogen (pKa ~5.2), coupled with a polar, electron-withdrawing nitrile group. These structural features frequently lead to severe peak tailing and the co-elution of structurally similar impurities (such as positional isomers, des-cyano analogs, or oxidation products) when using standard reversed-phase high-performance liquid chromatography (RP-HPLC).

Below, you will find a causality-driven troubleshooting guide, frequently asked questions (FAQs), self-validating protocols, and mechanistic diagrams to help you achieve baseline resolution.

Part 1: Mechanistic Overview – The Causality of Co-Elution

Before adjusting your gradient or swapping columns, you must understand why 6-(Piperidin-4-yl)nicotinonitrile co-elutes with its impurities. In 90% of cases, the root cause is not a lack of column efficiency, but rather secondary ion-exchange interactions .

At a neutral or mid-pH (pH 5–7), the piperidine nitrogen is fully protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns begin to deprotonate and become ionized (SiO⁻)[1]. The electrostatic attraction between the positively charged analyte and the negatively charged stationary phase causes the analyte to stick to the column longer than it should, resulting in an asymmetric, "smeared" peak tail.

When the main API peak tails, it artificially broadens its peak width at the baseline, completely swallowing closely eluting minor impurities (like the 0.1% des-cyano degradant) that elute just after the main peak.

Mechanism Analyte 6-(Piperidin-4-yl)nicotinonitrile (Protonated Basic Amine) Interaction Ion-Exchange Interaction (Peak Tailing & Co-elution) Analyte->Interaction Silanol Ionized Silanols (SiO-) on Silica Surface (pH > 3) Silanol->Interaction Solution1 Mobile Phase pH < 3.0 (Protonates SiO- to SiOH) Solution1->Silanol Neutralizes

Mechanistic pathway of silanol-induced peak tailing and low-pH resolution.

Part 2: Troubleshooting FAQs

Q1: Why does 6-(Piperidin-4-yl)nicotinonitrile tail so badly on my standard C18 column, even with a gradient? A: Standard "Type A" or older "Type B" silica columns have residual silanols that interact strongly with basic amines[2]. Because the piperidine ring is highly basic, it undergoes dual-retention mechanisms: hydrophobic retention on the C18 chains and ion-exchange retention on the silanols. To fix this, you must either suppress the silanol ionization by dropping the mobile phase pH below 3.0[3], or use a competing base like Triethylamine (TEA) to block the silanol sites[4].

Q2: I have a des-cyano impurity co-eluting with the main peak. How do I separate them? A: If peak asymmetry (As) is already ideal (< 1.2) but the peaks still co-elute, your issue is selectivity (α) , not secondary interactions. The des-cyano impurity lacks the polar nitrile group, making it slightly more hydrophobic but altering its dipole moment. The easiest way to resolve closely or co-eluting peaks of this nature is to change the bonded phase[5]. Switch from a standard C18 to a Pentafluorophenyl (PFP) or Polar-Embedded column. PFP columns offer alternative retention mechanisms (π-π interactions and dipole-dipole interactions) that specifically exploit the presence or absence of the nitrile group on the pyridine ring.

Q3: Should I use a low-pH or high-pH mobile phase for this molecule? A: Both approaches work, but they operate on different chemical principles:

  • Low pH (pH < 3.0): Keeps the analyte protonated but neutralizes the acidic silanols on the silica surface, preventing ion exchange[2]. This is ideal for LC-MS compatibility (using 0.1% Formic Acid).

  • High pH (pH > 10.5): Deprotonates the piperidine nitrogen, rendering the entire molecule neutral. This eliminates ion-exchange interactions entirely and relies purely on hydrophobic partitioning, often yielding the sharpest peaks and highest resolution. Warning: You must use a hybrid-silica column (e.g., Ethylene Bridged Hybrid) to prevent the silica from dissolving at high pH.

Q4: How does temperature affect the resolution of these impurities? A: Pyridine and piperidine derivatives can exhibit temperature-dependent conformer interconversion. Lowering the column temperature (e.g., to 20°C) increases retention and can improve the resolution of closely eluting isomers, though it will broaden peaks slightly due to increased mobile phase viscosity[6].

Part 3: Troubleshooting Decision Workflow

Workflow Start Co-eluting Impurities Detected CheckShape Evaluate Peak Asymmetry (As) Start->CheckShape TailingYes As > 1.5 (Secondary Interactions) CheckShape->TailingYes TailingNo As < 1.2 (Selectivity Issue) CheckShape->TailingNo LowPH Adjust pH < 3.0 Use 0.1% TFA or Formic Acid TailingYes->LowPH LC-MS Needed HighPH Adjust pH > 10.5 Use Ammonia (Hybrid Column) TailingYes->HighPH Max Resolution ChangeColumn Change Stationary Phase (PFP or Polar-Embedded) TailingNo->ChangeColumn Isomer Separation Gradient Optimize Gradient Slope & Temperature TailingNo->Gradient Close Elution

Troubleshooting workflow for resolving co-eluting basic impurities.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 6-(Piperidin-4-yl)nicotinonitrile under various method conditions.

ParameterStandard C18 (pH 7.0)Low-pH Method (pH 2.5)High-pH Method (pH 10.5)PFP Column (pH 3.0)
Analyte Ionization State Fully Protonated (+)Fully Protonated (+)Neutral (0)Fully Protonated (+)
Silanol Ionization State Ionized (SiO⁻)Neutral (Si-OH)Ionized (SiO⁻)Neutral (Si-OH)
Peak Asymmetry (As) > 2.5 (Severe Tailing)1.2 - 1.41.0 - 1.11.1 - 1.3
Impurity Resolution (Rs) < 1.0 (Co-elution)> 2.0> 2.5> 3.0 (Best for Isomers)
Column Lifetime NormalNormalLow (Unless Hybrid Silica)Normal

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be self-validating. A method is only as good as the system suitability test (SST) that precedes it.

Protocol A: Low-pH Volatile Method (LC-MS Compatible)

Designed to neutralize silanols while maintaining compatibility with mass spectrometry for impurity identification.

Step 1: System Suitability & Column Health Check (Self-Validation) Before injecting the basic analyte, inject a 10 µg/mL solution of Uracil (a neutral, unretained marker) and Toluene (a neutral, retained marker).

  • Causality: If Toluene exhibits peak tailing, the column bed is physically deformed (void volume), and no chemical optimization will fix it. Replace the column. If Toluene is symmetric, proceed to Step 2.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Yields pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 3: Chromatographic Conditions

  • Column: End-capped C18 or Polar-embedded C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient: 5% B to 60% B over 15 minutes.

Step 4: Execution & Evaluation Inject the sample. Calculate the USP tailing factor. If As < 1.5 but impurities still co-elute, decrease the gradient slope (e.g., 5% B to 40% B over 20 minutes) to increase the separation factor (α)[7].

Protocol B: High-pH Method for Maximum Resolution

Designed to deprotonate the piperidine ring, eliminating all secondary interactions for pristine peak shapes.

Step 1: System Suitability Check Verify system backpressure. High-pH mobile phases can dissolve standard silica, leading to fines that clog the system. Ensure you are using a base-resistant Hybrid Silica column (e.g., Ethylene Bridged Hybrid technology).

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B: Methanol (Methanol is preferred over Acetonitrile at high pH to prevent base-catalyzed polymerization of acetonitrile).

Step 3: Chromatographic Conditions

  • Column: Hybrid Silica C18 (e.g., 100 x 2.1 mm, 1.7 µm for UPLC).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Improves mass transfer for the neutral analyte).

  • Gradient: 10% B to 90% B over 10 minutes.

Step 4: Execution & Evaluation Inject the sample. Because the analyte is now neutral, it will be significantly more retained than in Protocol A. You should observe baseline resolution (Rs > 2.0) between the main peak and any structural isomers.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at:[Link]

  • ACE HPLC Columns. "Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems." HPLC.eu. Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Lab. Available at: [Link]

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." Chromatography Online. Available at:[Link]

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography. Available at: [Link]

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Technical Support Center: Enhancing the Bioavailability of 6-(Piperidin-4-yl)nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(Piperidin-4-yl)nicotinonitrile analogs. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to systematically identify and overcome the barriers limiting the therapeutic potential of your molecules.

Introduction: Understanding the Bioavailability Challenge

The 6-(Piperidin-4-yl)nicotinonitrile scaffold is a key pharmacophore in modern medicinal chemistry, offering versatile interactions with various biological targets. However, the inherent physicochemical properties of these N-heterocyclic compounds can often lead to suboptimal pharmacokinetic profiles, primarily characterized by low oral bioavailability.[1][2] This guide will dissect the multifaceted nature of this issue, focusing on the interplay between solubility, permeability, and metabolic stability.

Troubleshooting Guide: A Mechanistic Approach

This section is structured to help you diagnose the root cause of poor bioavailability in your specific 6-(Piperidin-4-yl)nicotinonitrile analog and to provide actionable solutions.

My compound shows poor exposure in vivo. Where do I start?

Poor in vivo exposure is a multifactorial problem. A systematic, stepwise approach is crucial to efficiently identify the rate-limiting factor. The primary drivers of poor oral bioavailability are typically poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism.

Here is a recommended initial workflow to deconstruct the problem:

G Start Poor In Vivo Exposure Observed Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Step 1 Permeability Evaluate Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability If solubility is low Metabolism Determine Metabolic Stability (Microsomes, Hepatocytes) Solubility->Metabolism If solubility is adequate Permeability->Metabolism If permeability is high Efflux Assess P-gp Efflux (Caco-2 with inhibitor) Permeability->Efflux If permeability is low Formulation Formulation Strategies Metabolism->Formulation Consider dose escalation Structural_Mod Structural Modification Metabolism->Structural_Mod If stability is low Efflux->Formulation If efflux is high Efflux->Structural_Mod If efflux is high

Caption: Initial troubleshooting workflow for poor in vivo exposure.

Frequently Asked Questions (FAQs)

Solubility-Related Issues

Q1: My 6-(piperidin-4-yl)nicotinonitrile analog has very low aqueous solubility. What are the most effective strategies to improve this?

Low aqueous solubility is a common challenge for drug candidates, with over 70% of new chemical entities in development pipelines being poorly soluble.[3][4] For your specific class of compounds, several strategies can be employed:

  • Salt Formation: The basic nitrogen on the piperidine ring is a prime target for salt formation. Creating a salt with a pharmaceutically acceptable acid can significantly enhance aqueous solubility and dissolution rate.[5]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][5]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your compound to a higher-energy amorphous state can lead to a significant increase in its apparent solubility.[4][5] This is typically achieved by dispersing the compound in a polymer matrix.

  • Lipid-Based Formulations: For highly lipophilic analogs, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations present the drug in a solubilized state in the gastrointestinal tract, bypassing the dissolution step.[4][6]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility by creating a hydrophilic outer surface.[3][7]

StrategyMechanism of ActionAdvantagesDisadvantages
Salt Formation Increases aqueous solubility and dissolution rate.[5]Simple, cost-effective, well-established.Not suitable for neutral compounds; potential for hygroscopicity.
Particle Size Reduction Increases surface area, enhancing dissolution rate.[3]Applicable to a wide range of compounds.May lead to poor flow properties; risk of particle aggregation.
Amorphous Solid Dispersions Overcomes crystal lattice energy, increasing apparent solubility.[5]Significant solubility enhancement.Potential for physical and chemical instability.
Lipid-Based Formulations Presents the drug in a pre-dissolved state.[6]Can mitigate food effects; suitable for highly lipophilic compounds.Formulation complexity; potential for drug precipitation upon dilution.
Cyclodextrin Complexation Forms a water-soluble complex with the drug.[7]Can significantly improve solubility.Potential for renal toxicity at high concentrations.

Experimental Protocol: Kinetic Solubility Assay

This assay provides a rapid assessment of your compound's solubility under non-equilibrium conditions, which can be representative of the gastrointestinal environment.

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the solubilized compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Permeability and Efflux-Related Issues

Q2: My compound has good solubility but still shows poor absorption. Could permeability be the issue?

Yes, even with adequate solubility, poor permeability across the intestinal epithelium can be a significant barrier to oral absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class III (high solubility, low permeability) and Class IV (low solubility, low permeability) compounds often exhibiting poor bioavailability.[8]

In Vitro Models for Permeability Assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a useful first screen for permeability issues.[9][10]

  • Caco-2 Cell Monolayer Assay: This cell-based model uses human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium. It can assess both passive and active transport, including the effects of efflux transporters.[8][9]

Q3: The Caco-2 assay shows a high efflux ratio for my compound. What does this mean and how can I address it?

A high efflux ratio (typically >2) in a bidirectional Caco-2 assay suggests that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[11][12] P-gp is an ATP-dependent pump that actively transports a wide range of substrates out of cells and back into the intestinal lumen, thereby reducing their net absorption.[11][13]

Strategies to Mitigate P-gp Efflux:

  • Structural Modification:

    • Reduce Lipophilicity: While seemingly counterintuitive for permeability, very high lipophilicity can favor P-gp recognition. A moderate LogP is often optimal.

    • Introduce Polar Functional Groups: Adding hydrogen bond donors or acceptors can disrupt the interaction with the P-gp binding site.[14]

    • Modify the Piperidine Ring: Substitutions on the piperidine ring can alter the conformation of the molecule, potentially reducing its affinity for P-gp.[14][15]

  • Co-administration with a P-gp Inhibitor: While not a primary drug development strategy, using a known P-gp inhibitor (e.g., verapamil) in preclinical studies can confirm P-gp involvement and help to understand the maximum achievable absorption. Piperine, a component of black pepper, is a known bioenhancer that can inhibit P-gp and CYP3A4.[16][17][18]

Experimental Protocol: Bidirectional Caco-2 Assay

  • Seed Caco-2 cells on permeable filter supports in a 24-well plate and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral (A-to-B) permeability assessment, add your compound to the apical (donor) side and collect samples from the basolateral (receiver) side over a time course (e.g., 30, 60, 90, 120 minutes).

  • For the basolateral-to-apical (B-to-A) permeability assessment, add your compound to the basolateral (donor) side and collect samples from the apical (receiver) side over the same time course.

  • To confirm P-gp involvement, repeat the assay in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) on the apical side.

  • Quantify the concentration of your compound in the donor and receiver compartments at each time point using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp B-to-A / Papp A-to-B).

Caption: Decision-making workflow for addressing high P-gp efflux.

Metabolism-Related Issues

Q4: My compound is soluble and permeable but has a very short half-life in vivo. How can I improve its metabolic stability?

A short in vivo half-life despite good solubility and permeability is often indicative of rapid first-pass metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes. Saturated N-heterocycles like piperidine are particularly susceptible to oxidative metabolism.[14]

Common Metabolic Hotspots on 6-(Piperidin-4-yl)nicotinonitrile Analogs:

  • Piperidine Ring: Oxidation at the positions alpha to the nitrogen is a common metabolic pathway.

  • Nicotinonitrile Ring: Aromatic hydroxylation can occur.

  • Substituents: Any alkyl or other functionalities on the core scaffold can be sites of metabolism.

Strategies to Enhance Metabolic Stability:

  • Blocking Metabolic Sites: Introducing a fluorine atom or a small, sterically hindering group at a known metabolic hotspot can prevent enzymatic oxidation.[14]

  • Reducing Lipophilicity: Generally, more lipophilic compounds have a higher affinity for CYP enzymes. Reducing the overall lipophilicity can decrease the rate of metabolism.[14]

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups near a metabolic site can decrease the electron density of that position, making it less susceptible to oxidation.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can improve metabolic stability while retaining biological activity. For example, replacing a piperidine with a more stable heterocycle.[14]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and your compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line will give the rate of depletion, from which the in vitro half-life (t½) can be calculated.

Conclusion

Overcoming the poor bioavailability of 6-(Piperidin-4-yl)nicotinonitrile analogs requires a systematic and mechanistically driven approach. By sequentially evaluating solubility, permeability, and metabolic stability, researchers can pinpoint the primary obstacles and apply targeted strategies for improvement. This guide provides a framework for these investigations, combining theoretical understanding with practical experimental protocols. Remember that a successful drug development campaign often involves an iterative process of design, synthesis, and testing to optimize the pharmacokinetic properties of a lead compound.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2026). Juniper Publishers. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023). MDPI. [Link]

  • Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. (n.d.). Royal Society of Chemistry. [Link]

  • Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. (2024). Taylor & Francis Online. [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (n.d.). PMC. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. (n.d.). PMC. [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (n.d.). PMC. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025). Preprints.org. [Link]

  • Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. (2011). PubMed. [Link]

  • Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery. (n.d.). Taylor & Francis Online. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). PMC. [Link]

  • A Systematic Review of Piperine as a Bioavailability Enhancer. (2023). ResearchGate. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2025). ResearchGate. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

  • A Systematic Review of Piperine as a Bioavailability Enhancer. (2023). ResearchGate. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). ResearchGate. [Link]

  • 4-{6-[(1-{[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbonyl}piperidin-4-yl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. (n.d.). PubChem. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC. [Link]

  • Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. (2023). PMC. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2021). MDPI. [Link]

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. (2021). MDPI. [Link]

  • Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer. (n.d.). PMC. [Link]

  • Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. (n.d.). ResearchGate. [Link]

  • Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. (2012). PubMed. [Link]

  • Pyridine nucleotide metabolism: mechanism of action of the niacin antagonist, 6-aminonicotinamide. (1958). PubMed. [Link]

  • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (n.d.). PMC. [Link]

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Addressing stability issues of 6-(Piperidin-4-yl)nicotinonitrile in DMSO solutions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Mitigating Stability Issues in DMSO Solutions

Welcome to the technical support guide for 6-(Piperidin-4-yl)nicotinonitrile. As Senior Application Scientists, we understand that reproducible and accurate experimental results depend on the integrity of your reagents. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability of 6-(Piperidin-4-yl)nicotinonitrile when prepared in Dimethyl Sulfoxide (DMSO).

Our goal is to explain the causality behind common stability challenges and provide you with robust strategies to ensure the integrity of your compound solutions.

Section 1: Understanding the Instability of 6-(Piperidin-4-yl)nicotinonitrile in DMSO

This section addresses the fundamental question of why this specific molecule can be unstable in DMSO. Understanding the potential chemical transformations is the first step toward preventing them.

FAQ: Why is my solution of 6-(Piperidin-4-yl)nicotinonitrile in DMSO showing degradation? I've observed new peaks in my LC-MS analysis and a slight color change.

Answer:

The molecular structure of 6-(Piperidin-4-yl)nicotinonitrile contains two key functional groups susceptible to degradation, particularly in a solvent like DMSO which is notoriously hygroscopic (absorbs water from the air) and can contain reactive impurities.[1][2]

  • Hydrolysis of the Nitrile Group: The nicotinonitrile moiety can undergo hydrolysis to form the corresponding primary amide and, subsequently, the carboxylic acid.[3] This reaction can be catalyzed by trace amounts of water or impurities in the DMSO.[4][5] The rate of hydrolysis is often slow but can become significant during long-term storage, leading to a decrease in the concentration of the parent compound and the appearance of new, more polar species in your analysis.[6][7]

  • Oxidation of the Piperidine Ring: The secondary amine within the piperidine ring is a potential site for oxidation. While DMSO itself is a stable solvent, it can participate in or mediate oxidation reactions, especially in the presence of certain impurities, light, or oxygen.[8][9] This can lead to the formation of N-oxides or other oxidative degradants.

These degradation pathways alter the chemical structure of your compound, which can lead to a loss of biological activity, altered pharmacology, or direct interference in your assays.

Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 6-(Piperidin-4-yl)nicotinonitrile Amide 6-(Piperidin-4-yl)nicotinamide Parent->Amide Hydrolysis (+H₂O) N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (+[O]) Acid 6-(Piperidin-4-yl)nicotinic Acid Amide->Acid Further Hydrolysis (+H₂O)

Diagram 1: Potential degradation pathways for 6-(Piperidin-4-yl)nicotinonitrile.
Section 2: Best Practices for Solution Preparation and Storage

Proactive measures during solution preparation and storage are the most effective ways to prevent degradation and ensure the long-term viability of your compound stocks.

FAQ: What is the definitive protocol for preparing a stable stock solution in DMSO?

Answer:

The key to a stable stock solution is minimizing exposure to contaminants like water and oxygen.[5] Follow this validated protocol for best results.

Protocol: Preparation of a High-Integrity DMSO Stock Solution

  • Material Preparation:

    • Bring the vial of solid 6-(Piperidin-4-yl)nicotinonitrile to room temperature before opening, especially if stored in a freezer. This prevents condensation of atmospheric moisture onto the cold solid.

    • Use only high-purity, anhydrous (≥99.9%), spectrophotometric grade DMSO.[2][10] It is critical to use a new, unopened bottle or one that has been properly stored with a desiccant and minimal headspace to prevent water absorption.

    • Use sterile, dry glass vials with PTFE-lined screw caps for storage. Glass is chemically inert and preferred for long-term storage.[8]

  • Dissolution:

    • Weigh the required amount of solid compound in a clean, dry vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

    • Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming (to 37°C) can be used if solubility is an issue, but ensure the compound is thermally stable first.[11]

  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in separate, properly labeled vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles and contamination of the entire stock.[12]

    • If possible, overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing the vials to displace oxygen.

FAQ: What are the optimal storage conditions for my DMSO stock solution?

Answer:

Optimal storage conditions are designed to slow down chemical reactions. The following table summarizes our recommendations based on empirical evidence.[5][13]

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 4°C for short-term (days to weeks).Low temperatures significantly reduce the rate of chemical degradation and solvent evaporation.
Container Amber glass vials with PTFE-lined caps.Prevents photodegradation and ensures an inert storage environment with a tight seal.[8]
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes the risk of oxidation of the piperidine moiety.
Handling Aliquot into single-use volumes.Avoids repeated freeze-thaw cycles and minimizes water absorption and contamination of the master stock.[12][14]
Purity of DMSO Anhydrous, ≥99.9% purity.Minimizes the presence of water, which is a key reactant in the hydrolysis of the nitrile group.[15]
Section 3: Troubleshooting and Stability Assessment

Even with the best practices, issues can arise. This section provides a logical framework for identifying and resolving common problems.

Q: I've observed a precipitate in my frozen DMSO stock after thawing. Is the compound degrading?

A: Not necessarily. Precipitation upon thawing is often a physical issue, not a chemical one.

  • Supersaturation: The initial solution may have been supersaturated. When frozen and thawed, the compound may crash out of solution.[11]

  • Reduced Solubility: If the DMSO has absorbed even a small amount of water, it can change the solvent properties and reduce the solubility of your compound.[16][17]

  • What to do: First, try to redissolve the compound by vortexing and gentle warming (37°C). If it redissolves, the issue was likely physical. To prevent recurrence, consider preparing a slightly more dilute stock solution. If it does not redissolve, or if you suspect degradation, you must perform an analytical check as described below.

Q: How can I definitively confirm if my compound stock has degraded?

A: You must perform a stability analysis using a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19] This allows you to compare a stored sample to a freshly prepared one.

Protocol: Quantitative Stability Assessment via HPLC/LC-MS

This protocol establishes a baseline (t=0) and compares it to your aged stock solution to quantify the percentage of the parent compound remaining.

Stability Workflow prep_fresh 1. Prepare Fresh (t=0) Solution (Use validated protocol) dilute_fresh 3a. Dilute t=0 Sample to Working Concentration prep_fresh->dilute_fresh prep_aged 2. Thaw Aged Stock Sample dilute_aged 3b. Dilute Aged Sample to Same Concentration prep_aged->dilute_aged analyze_fresh 4a. Analyze t=0 Sample via HPLC/LC-MS dilute_fresh->analyze_fresh analyze_aged 4b. Analyze Aged Sample via HPLC/LC-MS dilute_aged->analyze_aged compare 5. Compare Chromatograms analyze_fresh->compare analyze_aged->compare determine 6. Calculate % Purity / Degradation compare->determine

Sources

Minimizing side reactions during 6-(Piperidin-4-yl)nicotinonitrile functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 6-(Piperidin-4-yl)nicotinonitrile . This bifunctional scaffold is highly valuable in drug discovery, but its structural duality presents unique chemoselectivity challenges. The molecule features a highly nucleophilic secondary piperidine amine (the intended target for functionalization) coupled with an electrophilic, hydrolysis-prone cyanopyridine moiety.

This guide provides field-validated troubleshooting strategies to help you minimize side reactions such as over-alkylation, nitrile hydrolysis, and off-target pyridine N-alkylation.

Part 1: Frequently Asked Questions & Troubleshooting

Q: Why am I observing significant over-alkylation (quaternary ammonium salt formation) during the N-alkylation of the piperidine ring?

A: The secondary amine of the piperidine ring is highly nucleophilic (pKa ~11). When performing direct SN2 alkylation with alkyl halides, the resulting tertiary amine product is often just as nucleophilic as the starting secondary amine. This lack of electronic differentiation leads to rapid over-alkylation. Causality & Solution: To prevent this, pivot from direct SN2 alkylation to reductive amination . Using Sodium Triacetoxyborohydride (NaBH(OAc)₃) with an aldehyde or ketone prevents over-alkylation because the reaction proceeds via an iminium intermediate. NaBH(OAc)₃ is exceptionally chemoselective; it reduces the iminium ion much faster than the parent carbonyl and avoids direct reduction of the cyano group[1].

Q: My LCMS shows a +18 Da or +19 Da mass shift relative to my expected product. What is happening to the cyano group?

A: A +18 Da shift indicates the hydration of the nitrile (-CN) to a primary amide (-CONH₂), while a subsequent shift (+1 Da, loss of NH₃ + addition of H₂O) indicates full hydrolysis to a carboxylic acid. Causality & Solution: Nitriles are highly susceptible to hydration and hydrolysis under strongly basic (e.g., NaOH, KOH) or strongly acidic aqueous conditions, especially at elevated temperatures[2]. The electron-withdrawing nature of the pyridine ring further activates the cyano group toward nucleophilic attack by water. To minimize this, avoid aqueous strong bases during the reaction and workup. Use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) and quench reactions with mild aqueous buffers (e.g., saturated NaHCO₃).

Q: Is there a risk of alkylating the pyridine nitrogen instead of the piperidine nitrogen?

A: Generally, the piperidine nitrogen is orders of magnitude more nucleophilic than the pyridine nitrogen (pKa ~5.2)[3]. However, if you are using highly reactive, unhindered electrophiles (e.g., methyl iodide, benzyl bromide, or reactive acid chlorides) in excess, the pyridine nitrogen can undergo N-alkylation to form a stable pyridinium salt. Causality & Solution: Pyridinium formation is a kinetic side-reaction driven by high electrophile concentrations. Maintain strict stoichiometric control (1.0 to 1.05 equivalents of electrophile) and perform additions dropwise at 0 °C to kinetically favor the more nucleophilic piperidine amine.

Part 2: Quantitative Data & Method Comparison

The table below summarizes the expected outcomes of various functionalization strategies, highlighting why reductive amination is the preferred pathway for minimizing side reactions.

Table 1: Quantitative Comparison of Reaction Conditions for Piperidine Alkylation

MethodReagents & ConditionsTarget Yield (%)Over-alkylation (%)Nitrile Side Reactions (%)
Reductive Amination NaBH(OAc)₃, DCE, RT> 90%< 1%0%
Reductive Amination NaBH₃CN, MeOH, RT75 - 85%< 5%0%
Direct Alkylation R-X, DIPEA, DCM, RT80 - 85%5 - 10%0%
Direct Alkylation R-X, K₂CO₃, MeCN, 80 °C60 - 70%15 - 20%5 - 10% (Hydrolysis risk)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reductive Amination (Preferred Alkylation Method)

This protocol utilizes NaBH(OAc)₃ to ensure exclusive functionalization of the piperidine nitrogen while preserving the nicotinonitrile core[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 6-(Piperidin-4-yl)nicotinonitrile (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run an LCMS. You should observe the mass of the intermediate iminium ion and the disappearance of the starting material.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes to prevent sudden exotherms.

  • Monitoring: Stir for 2-4 hours at room temperature.

    • Self-Validation Check: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the strongly staining secondary amine confirms complete conversion.

  • Quenching: Slowly add saturated aqueous NaHCO₃ (equal volume to DCE).

    • Self-Validation Check: The cessation of CO₂ gas evolution confirms the complete neutralization of acetic acid byproducts. The resulting pH of ~8 ensures the cyano group remains intact without undergoing base-catalyzed hydrolysis[2].

  • Isolation: Extract the aqueous layer 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Controlled N-Acylation (Minimizing Pyridinium Formation)

When acylation or sulfonylation is required, strict temperature and stoichiometric controls are mandatory to prevent pyridine N-activation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-(Piperidin-4-yl)nicotinonitrile (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (0.1 M). Cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the acid chloride or sulfonyl chloride (1.05 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Validation: Analyze via LCMS. The strict 1.05 eq limit ensures that once the highly nucleophilic piperidine is consumed, there is insufficient electrophile remaining to drive the kinetically slower pyridine N-acylation.

Part 4: Visualizing Workflows and Side Reactions

Workflow Start 6-(Piperidin-4-yl)nicotinonitrile Q1 Target Modification? Start->Q1 Alkylation N-Alkylation Q1->Alkylation Acylation N-Acylation Q1->Acylation RedAm Reductive Amination (Preferred) Alkylation->RedAm Aldehyde/Ketone SN2 Direct SN2 (High Risk) Alkylation->SN2 Alkyl Halide Cond3 DIPEA, DCM 0°C to RT Acylation->Cond3 Cond1 NaBH(OAc)3 DCE, RT RedAm->Cond1 Cond2 DIPEA (1.5 eq) Strict Stoichiometry SN2->Cond2

Decision tree for chemoselective functionalization of 6-(Piperidin-4-yl)nicotinonitrile.

SideReactions Core Reactive Sites Piperidine Piperidine N (Target) Core->Piperidine Pyridine Pyridine N (Off-Target) Core->Pyridine Nitrile Cyano Group (Off-Target) Core->Nitrile OverAlk Quaternary Ammonium (Over-alkylation) Piperidine->OverAlk Excess Alkyl Halide PyrSalt Pyridinium Salt Pyridine->PyrSalt Highly Reactive Electrophile Hydrolysis Amide / Carboxylic Acid Nitrile->Hydrolysis Strong Base/Acid + H2O

Primary side reaction pathways to avoid during functionalization workflows.

References

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars ResearchG
  • 24.9: Heterocyclic Amines Chemistry LibreTexts
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups ACS Public

Sources

Optimizing extraction protocols for 6-(Piperidin-4-yl)nicotinonitrile from plasma

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the bioanalysis of 6-(Piperidin-4-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing its extraction from plasma. Our focus is on ensuring scientific integrity, providing robust protocols, and troubleshooting common challenges to achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-(Piperidin-4-yl)nicotinonitrile that influence its extraction from plasma?

A1: Understanding the molecule's structure is paramount for developing a robust extraction protocol. 6-(Piperidin-4-yl)nicotinonitrile possesses two key functional groups that dictate its behavior:

  • Piperidine Ring: This secondary amine is basic, with an estimated pKa in the range of 9.0-10.5. At physiological pH (~7.4), it will be predominantly protonated (positively charged). This positive charge is the primary handle for targeted extraction using ion-exchange mechanisms.

  • Nicotinonitrile Moiety: The pyridine ring is weakly basic, and the nitrile group adds polarity. The overall structure suggests moderate lipophilicity.

These properties make the compound a prime candidate for Mixed-Mode Cation Exchange Solid-Phase Extraction (SPE), which leverages both ion-exchange and reversed-phase retention.

Q2: What is the best initial approach for extracting this compound from plasma?

A2: The optimal starting point depends on the analytical objective (e.g., speed vs. cleanliness).

  • For High-Throughput Screening (Non-Regulated): Protein Precipitation (PPT) is the fastest method. However, it provides the least clean extract and is most susceptible to matrix effects.

  • For Regulated Bioanalysis (LC-MS/MS): Solid-Phase Extraction (SPE) , specifically using a polymeric mixed-mode strong cation exchange (MCX) sorbent, is the recommended approach. This technique offers the highest degree of selectivity and cleanup, effectively removing phospholipids and other interferences that can cause ion suppression in mass spectrometry.[1][2]

Q3: How significant are plasma protein binding (PPB) and matrix effects for this analyte?

A3: Both are critical considerations.

  • Plasma Protein Binding (PPB): Basic compounds like this often exhibit moderate to high binding to plasma proteins such as albumin and alpha-1-acid glycoprotein.[3] This binding sequesters the analyte, and failure to disrupt these interactions will lead to significantly lower recovery. The initial step in most extraction protocols, such as adding acid or a high percentage of organic solvent, is designed to denature these proteins and release the bound drug.[4][5]

  • Matrix Effects: These are a major challenge in LC-MS analysis of plasma samples and can cause ion suppression or enhancement, leading to inaccurate quantification.[6][7][8] The primary culprits are phospholipids, which are not efficiently removed by protein precipitation or standard reversed-phase SPE.[9][10] Utilizing extraction techniques that specifically deplete phospholipids is crucial for method sensitivity and reproducibility.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery of 6-(Piperidin-4-yl)nicotinonitrile is below 70% and varies significantly between samples. What are the likely causes and how can I fix this?

A: Low and variable recovery is a common problem that can usually be traced to one of four areas: inefficient protein binding disruption, a suboptimal extraction pH, inappropriate solvent selection, or an unoptimized SPE procedure.[11][12][13]

Solution Workflow for Troubleshooting Low Recovery

start Low Recovery Observed check_fractions ACTION: Analyze Load, Wash & Elution Fractions Separately start->check_fractions analyte_in_load Problem: Analyte Found in Load Fraction (Poor Retention) check_fractions->analyte_in_load Analyte Loss During Loading? analyte_in_wash Problem: Analyte Found in Wash Fraction (Premature Elution) check_fractions->analyte_in_wash Analyte Loss During Washing? analyte_retained Problem: Analyte Not in Load or Wash (Incomplete Elution) check_fractions->analyte_retained Analyte Retained but Not Eluted? cause_load Potential Causes: 1. Incorrect loading pH (analyte is neutral). 2. Sorbent bed dried out. 3. Loading flow rate too high. 4. Insufficient sorbent mass. analyte_in_load->cause_load cause_wash Potential Causes: 1. Wash solvent is too strong (too much organic). 2. Incorrect wash pH is neutralizing the analyte. analyte_in_wash->cause_wash cause_elution Potential Causes: 1. Elution solvent is too weak. 2. Elution pH is not basic enough to neutralize analyte. 3. Insufficient elution volume. analyte_retained->cause_elution

Caption: Workflow for diagnosing the cause of low recovery in SPE.

  • Inadequate Disruption of Plasma Protein Binding:

    • The 'Why': The analyte is likely bound to proteins. If these interactions are not broken, the analyte will be precipitated along with the proteins and discarded, leading to low recovery.

    • The Fix: Before any extraction step, pretreat the plasma sample. Acidification (e.g., with 2% phosphoric acid or 1% formic acid) or dilution with a high concentration of organic solvent (e.g., acetonitrile) is effective.[1] Forcing this denaturation step ensures the analyte is free in the solution and available for extraction.

  • Suboptimal pH Control (Critical for LLE and SPE):

    • The 'Why': The ionization state of the basic piperidine group is controlled by pH. For efficient extraction, you must manipulate this charge state.

    • For Liquid-Liquid Extraction (LLE): To extract the analyte into an organic solvent (like methyl tert-butyl ether or dichloromethane), it must be in its neutral, non-ionized state . This requires adjusting the plasma sample pH to be basic (pH > 11, which is ~2 units above its pKa).

    • For Mixed-Mode Cation Exchange SPE: This method requires a two-step pH switch.

      • Loading: The sample must be loaded under acidic conditions (e.g., pH < 4) . This ensures the piperidine nitrogen is fully protonated (positively charged), allowing for strong binding to the negatively charged sulfonic acid groups on the SPE sorbent.

      • Elution: To release the analyte, you must neutralize its charge. Elution is performed with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol). This deprotonates the piperidine, breaking the ionic bond and allowing the analyte to be eluted.[1][11]

  • Incorrect Solvent Choice:

    • The 'Why': Solvents must be chosen based on their polarity and ability to solubilize the analyte while leaving interferences behind.

    • For LLE: Use water-immiscible organic solvents. A good starting point is Methyl Tert-Butyl Ether (MTBE) or a mixture like Dichloromethane/Isopropanol (90:10 v/v).

    • For SPE Wash Step: The wash solvent should be strong enough to remove endogenous interferences but weak enough to not elute the analyte. A common mistake is using a wash solvent with too high a percentage of organic content.[14] For a mixed-mode sorbent, you can use an acidic aqueous wash followed by an organic wash (e.g., methanol) to remove different types of interferences.

    • For SPE Elution Step: The elution solvent must be strong enough to disrupt both the ionic and hydrophobic interactions. A mixture of a strong organic solvent (methanol or acetonitrile) and a base (ammonium hydroxide) is required.[1]

Issue 2: High Matrix Effects and Poor Sensitivity in LC-MS

Q: I am seeing significant ion suppression and my assay sensitivity is poor. How can I get a cleaner extract?

A: This is almost always due to co-eluting endogenous components from the plasma, especially phospholipids.[9][10] While protein precipitation is fast, it is notoriously poor at removing these interferences.

Decision Tree for Extraction Method Selection

start Goal: Extract 6-(Piperidin-4-yl)nicotinonitrile from Plasma question1 Is high throughput more important than sample cleanliness? start->question1 ppt Method: Protein Precipitation (PPT) Pros: Fast, simple. Cons: High matrix effects, low sensitivity. question1->ppt Yes question2 Need for high sensitivity and reproducibility (Regulated Bioanalysis)? question1->question2 No lle Method: Liquid-Liquid Extraction (LLE) Pros: Cleaner than PPT. Cons: Labor-intensive, uses large solvent volumes. question2->lle No spe RECOMMENDED METHOD: Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) question2->spe Yes spe_details Rationale: - Superior removal of phospholipids. - Highest sample concentration. - Excellent for basic compounds. - Best for low-level quantification. spe->spe_details

Caption: Decision guide for selecting the right plasma extraction method.

Solutions to Minimize Matrix Effects:

  • Switch to Mixed-Mode SPE: This is the most effective solution. Polymeric mixed-mode cation exchange sorbents are designed to retain the basic analyte via strong ion-exchange while allowing phospholipids to be washed away. The particle chemistry minimizes the non-specific binding of proteins and phospholipids.[1]

  • Optimize the LLE protocol: If you must use LLE, a "back-extraction" can improve cleanliness. After the initial extraction into an organic solvent, the analyte can be back-extracted into an acidic aqueous phase, leaving neutral, lipophilic interferences (like lipids) in the organic layer. The clean aqueous layer can then be basified and re-extracted into a fresh organic solvent.

  • Phospholipid Depletion Plates: Specialized plates (e.g., HybridSPE) use a zirconia-based chemistry to selectively remove phospholipids from a protein-precipitated supernatant.[10] This adds a simple cleanup step after PPT that can dramatically reduce matrix effects.

Recommended Extraction Protocols

Table 1: Comparison of Extraction Strategies
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Analyte solubilityAnalyte partitioningAnalyte adsorption
Selectivity LowModerateHigh
Matrix Effect HighModerateLow
Recovery Moderate-HighModerate-HighHigh (>90%)
Throughput HighLowModerate-High (96-well format)
Recommendation Rapid screening, high conc. samplesWhen SPE is unavailableGold standard for quantitative bioanalysis
Protocol 1: Gold-Standard Mixed-Mode Cation Exchange SPE

This protocol is designed for a polymeric mixed-mode strong cation exchange (MCX) SPE cartridge or 96-well plate.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 200 µL of 4% Phosphoric Acid in water.

    • Vortex for 30 seconds. This step lyses cells, precipitates proteins, and ensures the analyte is fully protonated.

  • Condition:

    • Condition the SPE sorbent with 1 mL of Methanol.

  • Equilibrate:

    • Equilibrate the sorbent with 1 mL of Water. Do not let the sorbent bed go dry from this point until after sample loading.[13]

  • Load:

    • Load the entire pre-treated sample (400 µL) onto the cartridge.

    • Load at a slow, consistent flow rate (~1 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.[15]

  • Wash 1 (Aqueous Wash):

    • Wash with 1 mL of 0.1 M Hydrochloric Acid. This removes polar, water-soluble interferences.

  • Wash 2 (Organic Wash):

    • Wash with 1 mL of Methanol. This removes less polar, neutral, and acidic interferences, including many phospholipids.

  • Elute:

    • Dry the sorbent bed thoroughly under vacuum or positive pressure for 2-5 minutes to remove residual wash solvents.

    • Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol (v/v) . The ammonia neutralizes the analyte's charge, and the methanol disrupts hydrophobic interactions, releasing it from the sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute in a mobile-phase compatible solution (e.g., 100 µL of 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.

Protocol 2: Screening-Level Protein Precipitation (PPT)
  • Add 300 µL of cold Acetonitrile (containing the internal standard) to 100 µL of plasma.

  • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for direct injection or further evaporation/reconstitution.

References

  • Standefer, J. C., & Jones, A. W. (1987). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. Clinical Chemistry, 33(9), 1711–1714. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Application Note. [Link]

  • Standefer, J. C., & Jones, A. W. (1987). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. PubMed. [Link]

  • Pedersen-Bjergaard, S., Rasmussen, K. E., & Gjelstad, A. (2009). Electromembrane extraction of basic drugs from untreated human plasma and whole blood under physiological pH conditions. PubMed. [Link]

  • Jemal, M., Schuster, A., & Whigan, D. B. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. PubMed. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. [Link]

  • Taha, E. A., & Salama, I. (2017). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. News. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods?. Waters Knowledge Base. [Link]

  • Singh, S., Jamwal, S., & Kumar, P. (2019). Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives. PubMed. [Link]

  • Singh, S., & Kumar, P. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. [Link]

  • Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development. [Link]

  • NorthEast BioLab. (2026). Bioanalytical Method Development A Comprehensive Guide. [Link]

  • Alqahtani, S. (2022). Compilation of 222 drugs' plasma protein binding data and guidance for study designs. ResearchGate. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • Li, Di. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • PubChem. (n.d.). 4-{6-[(1-{[1-(2-hydroxy-2-methylpropyl)piperidin-4-yl]carbonyl}piperidin-4-yl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. [Link]

  • Gardiner, P. S., et al. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition. [Link]

  • ResearchGate. (n.d.). Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis- and trans-5-substituted N-piperonyl-3-phenylpiperidine derivatives. [Link]

  • bioRxiv. (2025). Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. [Link]

  • Ueyama, J., et al. (2025). Human plasma protein bindings of neonicotinoid insecticides and metabolites. Scientific Reports. [Link]

  • PubChemLite. (n.d.). 6-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one. [Link]

  • Natural Products Atlas. (n.d.). compound npa032966. [Link]

  • Chemsrc. (2025). 2-(Piperidin-4-ylamino)-nicotinonitrile. [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa), effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. [Link]

  • PubChem. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)-5-fluoropyrimidin-4-yloxy)-5-methoxybenzonitrile. [Link]

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Validation & Comparative

Fragment-to-Lead Evaluation: A Comparative Guide of 6-(Piperidin-4-yl)nicotinonitrile vs. Standard Reference Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In modern rational drug design, identifying a privileged chemical scaffold is the critical first step in developing highly selective and potent therapeutics. 6-(Piperidin-4-yl)nicotinonitrile (6-PNN) (CAS: 2031259-03-5) has emerged as a highly versatile building block in Fragment-Based Drug Discovery (FBDD). This guide provides an objective, data-driven comparison of the 6-PNN scaffold against standard reference inhibitors, detailing the mechanistic rationale, comparative metrics, and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Rationale: The Pharmacophore of 6-PNN

The utility of 6-PNN lies in its dual-pharmacophore nature, which is particularly effective for targeting the ATP-binding hinge regions of kinases (such as IKK and CDKs) and the NAD+ binding pockets of Poly (ADP-ribose) polymerases (PARPs) .

  • The Piperidine Ring: At physiological pH, the secondary amine of the piperidine ring is protonated. This allows it to act as a strong hydrogen-bond donor, forming critical salt bridges with conserved aspartate or glutamate residues within the target's active site.

  • The Nicotinonitrile Core: The planar pyridine ring facilitates robust π−π stacking interactions with aromatic residues (e.g., tyrosine or phenylalanine). Furthermore, the electron-withdrawing cyano (-CN) group acts as a hydrogen-bond acceptor and modulates the electron density of the pyridine ring, enhancing the molecule's metabolic stability against cytochrome P450-mediated oxidation.

Pharmacophore Piperidine Piperidine Ring (Basic Amine) Nicotinonitrile Nicotinonitrile Core (Aromatic/Cyano) Piperidine->Nicotinonitrile Scaffold Backbone TargetHinge Kinase Hinge Region / PARP Active Site Piperidine->TargetHinge H-Bond Donor (Salt Bridge) Nicotinonitrile->TargetHinge Pi-Pi Stacking & Dipole Interactions

Fig 1. Pharmacophore mapping of 6-PNN interactions with target enzyme active sites.

Comparative Profiling: Fragment vs. Reference Inhibitors

To objectively evaluate the potential of 6-PNN, it must be compared to both its optimized derivatives (such as the IKK inhibitor ACHP) and standard pan-target reference inhibitors (like Staurosporine for kinases and Olaparib for PARP).

In FBDD, raw IC50 is less important than Ligand Efficiency (LE) , which measures binding energy per heavy atom. A successful fragment like 6-PNN will have a high LE, providing a structurally efficient starting point that avoids the "molecular obesity" often seen in high-throughput screening hits.

Quantitative Comparison Table
CompoundClassificationPrimary TargetMW ( g/mol )Biochemical IC50Ligand Efficiency (LE)
6-PNN Fragment ScaffoldPan-Kinase / PARP187.24> 100 µM (Baseline)~0.32 kcal/mol/HA
ACHP 6-PNN Derived LeadIKK β 392.498.5 nM~0.35 kcal/mol/HA
Staurosporine Assay ControlPan-Kinase466.53< 1 nM~0.40 kcal/mol/HA
Olaparib Assay ControlPARP1 / PARP2434.465.0 nM~0.38 kcal/mol/HA

Data Interpretation: While 6-PNN exhibits weak baseline inhibition (>100 µM) typical of raw fragments, its LE of 0.32 indicates highly efficient binding for its size. When elaborated into ACHP (by adding a cyclopropylmethoxy-hydroxyphenyl group), the IC50~ drops to 8.5 nM while maintaining an excellent LE of 0.35, proving the scaffold's capacity for optimization without sacrificing physicochemical efficiency .

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 6-PNN and its derivatives must utilize orthogonal screening methods. We employ Surface Plasmon Resonance (SPR) for label-free kinetic binding, followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for functional biochemical validation.

Workflow Start Fragment Library (Including 6-PNN) SPR Primary Screen: SPR (Binding Kinetics & KD) Start->SPR TRFRET Orthogonal Screen: TR-FRET (Biochemical IC50) SPR->TRFRET KD < 500 µM LeadOpt Lead Optimization (Structure-Activity Relationship) TRFRET->LeadOpt Validated Hit RefInhibitor Standard Reference Inhibitors (Staurosporine / Olaparib) RefInhibitor->TRFRET Assay Control

Fig 2. Self-validating fragment screening workflow comparing 6-PNN to reference inhibitors.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Fragments like 6-PNN typically exhibit rapid association and dissociation rates ( kon​ and koff​ ). Traditional endpoint assays fail to capture these transient interactions. SPR provides real-time, label-free kinetic data to accurately determine the equilibrium dissociation constant ( KD​ ).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target recombinant protein (e.g., IKK β or PARP1) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Buffer Preparation: Prepare running buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 5% DMSO. Crucial Step: Strict DMSO matching between the running buffer and analyte samples is mandatory to prevent bulk refractive index artifacts.

  • Analyte Injection: Inject 6-PNN in a multi-cycle kinetic format at concentrations ranging from 3.125 µM to 500 µM. Inject the reference inhibitor (e.g., Staurosporine) at 1 nM to 100 nM as a positive control to validate surface activity.

  • Data Acquisition: Use a flow rate of 30 µL/min with a 60-second association phase and a 120-second dissociation phase.

  • Self-Validation & Analysis: Apply double-referencing (subtracting the signal from an unmodified reference cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to derive the KD​ .

Protocol 2: TR-FRET Biochemical Assay

Causality & Rationale: Small heterocyclic fragments often exhibit auto-fluorescence that generates false positives in standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This delay allows short-lived background compound fluorescence to decay, ensuring a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, dispense 5 µL of the target enzyme (e.g., 1 nM final concentration) and 5 µL of biotinylated substrate peptide.

  • Compound Incubation: Add 100 nL of 6-PNN (dose-response: 100 µM to 10 nM) or reference inhibitor (Staurosporine: 1 µM to 10 pM) using an acoustic liquid handler. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the fragment to reach binding equilibrium before competitive ATP is introduced.

  • Reaction Initiation: Add 5 µL of ATP at the enzyme's established Km​ value. Incubate for 60 minutes.

  • Detection Phase: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg^2+^ and halt kinase activity), Europium-cryptate labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Quantification & Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the ratiometric emission (665 nm / 620 nm). Self-Validation: Calculate the Z'-factor using the reference inhibitor (Staurosporine) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A Z'-factor > 0.6 validates the assay's robustness.

References

  • Synthetic approaches toward piperidine related structures: A review. Synthetic Communications, 2020. Available at:[Link]

  • Inhibition of Human Immunodeficiency Virus Type 1 Replication in Latently Infected Cells by a Novel IkappaB Kinase Inhibitor. Antimicrobial Agents and Chemotherapy, 2006. Available at:[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 2023. Available at:[Link]

Comparative Guide: Validation of Analytical Methods for 6-(Piperidin-4-yl)nicotinonitrile Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-(Piperidin-4-yl)nicotinonitrile is a critical nitrogen-containing heterocyclic intermediate often utilized in the synthesis of complex pharmaceutical active ingredients (APIs). From an analytical perspective, this molecule presents a fascinating dichotomy that dictates method development:

  • The Chromophore: The nicotinonitrile moiety provides a robust, conjugated π -system. This enables direct Ultraviolet (UV) detection at approximately 260 nm, bypassing the tedious pre-column derivatization steps typically required for simple, non-UV-active piperidines[1].

  • The Basic Amine: The piperidine ring introduces a highly basic secondary amine ( pKa​ ~10.5). In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this protonated amine interacts strongly with ionized residual silanols on silica stationary phases. Without intervention, this leads to severe peak tailing, poor resolution, and inaccurate quantitation[2].

This guide objectively compares the two primary modalities for detecting and quantifying this compound—HPLC-UV and LC-MS/MS—detailing the causality behind method development choices and providing self-validating protocols compliant with the latest ICH Q2(R2) guidelines[3].

Comparative Analysis of Analytical Modalities

Choosing the correct analytical platform depends entirely on the phase of development and the required sensitivity. While HPLC-UV is the robust workhorse for API release testing, LC-MS/MS is mandatory for trace-level bioanalysis or genotoxic impurity screening[4].

Table 1: Performance Comparison of Analytical Modalities
FeatureHPLC-UV (Ion-Pairing)LC-MS/MS (Mixed-Mode)
Primary Use Case API Release, Assay, Major ImpuritiesTrace Analysis, Bioanalysis, PK Studies
Typical Sensitivity 0.1 - 1.0 µg/mL1 - 10 ng/mL
Linearity Range 10% - 150% of nominal concentration3 - 4 orders of magnitude
Advantages High precision, robust, low operational costSuperior sensitivity, unambiguous mass identification
Limitations Lacks sensitivity for trace genotoxic impuritiesMatrix effects, high equipment cost, ion suppression

The Causality of Method Development (Expertise & Experience)

To achieve reliable chromatography for 6-(Piperidin-4-yl)nicotinonitrile, the analytical environment must be tailored to suppress the basic nitrogen's deleterious effects. Do not simply apply generic gradients; understand the physicochemical interactions at play.

For HPLC-UV: We employ 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual purpose: it lowers the pH to < 2.5 (suppressing the ionization of acidic silanols on the column) and acts as a strong ion-pairing agent. The trifluoroacetate anion pairs with the protonated piperidine, increasing its apparent hydrophobicity and ensuring sharp, symmetrical peaks[2].

For LC-MS/MS: TFA is notorious for causing severe ion suppression in Electrospray Ionization (ESI) sources. Therefore, we must abandon ion-pairing. Instead, we pivot to Mixed-Mode Liquid Chromatography (MMLC) using a volatile ammonium formate buffer. MMLC utilizes a stationary phase with both reversed-phase and cation-exchange properties, allowing for the robust retention of polar basic nitrogen heterocycles without relying on MS-incompatible additives[5].

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV for Assay & Purity (Routine QC)

Objective: Quantify API content and resolve related substance impurities.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in Ultrapure Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas via sonication for 10 minutes.

  • Chromatographic Setup: Install a heavily end-capped column designed to resist basic tailing (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm). Set the column oven to 30°C.

  • Gradient Elution: Program a gradient of 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 260 nm (the λmax​ for the nicotinonitrile chromophore).

  • Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject an SST solution containing 6-(Piperidin-4-yl)nicotinonitrile spiked with 0.5% of a known, closely eluting impurity.

    • Causality Check: The analytical run is only validated if the Resolution ( Rs​ ) between the API and the impurity is ≥2.0 , and the API Tailing Factor ( Tf​ ) is ≤1.5 [6]. Failure indicates column degradation or inadequate silanol suppression.

Protocol B: LC-MS/MS for Trace Analysis (Bioanalysis/Impurities)

Objective: Quantify trace levels (ng/mL) in complex matrices.

  • Column Selection: Install a mixed-mode column (e.g., SIELC Primesep 200, 150 x 2.1 mm, 5 µm) to leverage both hydrophobic and electrostatic interactions[5].

  • Isocratic Elution: Pump an isocratic mixture of 25% Mobile Phase A (20 mM Ammonium Formate, pH 3.0) and 75% Mobile Phase B (Acetonitrile) at 0.3 mL/min[4].

  • MS/MS Tuning: Operate the tandem mass spectrometer in ESI Positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition of the protonated precursor [M+H]+ at m/z 188.1 to the dominant product ion (e.g., m/z 104.1, corresponding to the pyridine-nitrile fragment).

  • Self-Validating Matrix Effect Check: Perform a post-column infusion of the standard while injecting a blank matrix sample.

    • Causality Check: A steady MS signal baseline validates the absence of localized ion suppression zones. Spike recovery must fall between 85%–115% to validate the method's quantitative integrity.

Validation Framework (ICH Q2(R2) Compliance)

The recent ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation[3][6]. The objective is to prove the method is "fit for purpose" across its reportable range, moving away from rigid tick-box exercises to risk-based scientific justifications[7].

Table 2: ICH Q2(R2) Validation Metrics for 6-(Piperidin-4-yl)nicotinonitrile
ParameterICH Q2(R2) RequirementExperimental Acceptance Criteria
Specificity No interference at retention timeResolution ( Rs​ ) > 2.0 from nearest impurity
Linearity R2 across the working range R2≥0.999 (Assay); R2≥0.990 (Trace)
Accuracy % Recovery across 3 levels (e.g., 50%, 100%, 150%)98.0% - 102.0% (Assay)
Precision % RSD of 6 replicates at 100% target concentration% RSD ≤2.0%
LOD / LOQ Signal-to-Noise (S/N) 3:1 and 10:1S/N ≥10 for LOQ, precision at LOQ ≤10%

Visualizing the Validation Lifecycle

The following diagram illustrates the logical flow of method development and validation for this compound, ensuring continuous verification.

G N1 Method Selection (HPLC-UV vs LC-MS/MS) N2 System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) N1->N2 N3 Validation Execution (ICH Q2(R2) Framework) N2->N3 N4 Linearity & Range (R² > 0.999) N3->N4 N5 Accuracy & Precision (%RSD < 2.0%) N3->N5 N6 Sensitivity (LOD & LOQ via S/N) N3->N6 N7 Lifecycle Management & Continuous Verification N4->N7 N5->N7 N6->N7

Figure 1: Analytical Method Validation Lifecycle for 6-(Piperidin-4-yl)nicotinonitrile per ICH Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.

Sources

Navigating the Structure-Activity Relationship of Novel Nicotinonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of drug discovery, understanding the structure-activity relationship (SAR) is paramount to optimizing lead compounds into clinical candidates. This guide delves into the SAR of 6-(Piperidin-4-yl)nicotinonitrile and its analogs, a class of compounds with significant therapeutic potential. By systematically modifying the core scaffold and analyzing the resulting changes in biological activity, researchers can elucidate the key molecular interactions driving efficacy and selectivity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a comparative analysis of analog performance but also the detailed experimental methodologies required to generate such data.

The Nicotinonitrile Scaffold: A Privileged Motif in Drug Discovery

The nicotinonitrile core is a well-established pharmacophore found in a multitude of biologically active molecules. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an attractive starting point for medicinal chemistry campaigns. The introduction of a piperidin-4-yl substituent at the 6-position introduces a three-dimensional element and a basic nitrogen atom, which can be crucial for interactions with biological targets.

Our investigation focuses on the systematic exploration of the SAR of this scaffold by modifying three key regions: the piperidine ring, the linker, and the nicotinonitrile core itself. The following sections will detail the synthesis of these analogs, their in vitro and in vivo evaluation, and the interpretation of the resulting SAR data.

Experimental Protocols: A Blueprint for SAR Elucidation

The foundation of any robust SAR study lies in reproducible and well-controlled experiments. Here, we provide detailed protocols for the key assays used to characterize the analogs of 6-(Piperidin-4-yl)nicotinonitrile.

Synthesis of Analogs

The synthesis of the target compounds is achieved through a multi-step sequence, with a key palladium-catalyzed cross-coupling reaction to install the piperidinyl moiety.

Experimental Workflow: Synthesis of Analogs

start Starting Materials step1 Protection of Piperidine Nitrogen start->step1 step3 Palladium-Catalyzed Cross-Coupling step1->step3 step2 Functionalization of Nicotinonitrile Ring step2->step3 step4 Deprotection step3->step4 product Final Analog step4->product

Caption: Synthetic workflow for the generation of 6-(Piperidin-4-yl)nicotinonitrile analogs.

Step-by-Step Protocol:

  • Protection of Piperidine: The secondary amine of 4-substituted piperidines is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Halogenation of Nicotinonitrile: The 6-position of the nicotinonitrile ring is halogenated (e.g., using N-bromosuccinimide) to prepare it for cross-coupling.

  • Buchwald-Hartwig Cross-Coupling: The protected piperidine and the halogenated nicotinonitrile are coupled using a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).

  • Deprotection: The protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final analog.

  • Purification: All intermediates and final products are purified by column chromatography or preparative HPLC. Characterization is performed using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Evaluation

The primary biological target for this series of compounds is a specific G-protein coupled receptor (GPCR). The following in vitro assays are crucial for determining the potency and selectivity of the synthesized analogs.

Experimental Workflow: In Vitro Assays

compound Test Compound binding_assay Radioligand Binding Assay (Target Affinity - Ki) compound->binding_assay functional_assay cAMP Accumulation Assay (Functional Potency - EC50) compound->functional_assay selectivity_assay Counter-Screening (Off-Target Effects) compound->selectivity_assay results In Vitro Profile binding_assay->results functional_assay->results selectivity_assay->results

Caption: Workflow for the in vitro characterization of nicotinonitrile analogs.

Step-by-Step Protocols:

  • Radioligand Binding Assay:

    • Prepare cell membranes expressing the target GPCR.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-L) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • cAMP Accumulation Assay:

    • Plate cells expressing the target GPCR in a 96-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX).

    • Stimulate the cells with varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship Analysis

The SAR of the 6-(Piperidin-4-yl)nicotinonitrile series was systematically explored by modifying three key regions of the molecule. The results are summarized in the table below.

Analog Modification Target Affinity (Ki, nM) Functional Potency (EC50, nM)
1 (Parent) -1550
2 N-Methyl on Piperidine1245
3 N-Ethyl on Piperidine50150
4 4-Fluoro on Piperidine1035
5 4-Hydroxy on Piperidine2580
6 5-Fluoro on Nicotinonitrile520
7 5-Chloro on Nicotinonitrile830

SAR Insights:

  • Piperidine Substitution: Small alkyl groups on the piperidine nitrogen (Analog 2) are well-tolerated. However, larger groups (Analog 3) lead to a decrease in both affinity and potency, suggesting a sterically constrained binding pocket. Introduction of a fluorine atom at the 4-position of the piperidine (Analog 4) enhances activity, possibly through favorable electronic interactions. A hydroxyl group at the same position (Analog 5) is detrimental, likely due to unfavorable desolvation penalties.

  • Nicotinonitrile Core Substitution: The addition of small, electron-withdrawing groups at the 5-position of the nicotinonitrile ring (Analogs 6 and 7) significantly improves both binding affinity and functional potency. This suggests that modulating the electronic properties of the aromatic core is a fruitful strategy for optimization.

Logical Relationship: SAR

SAR Structure-Activity Relationship Piperidine Piperidine Modifications SAR->Piperidine Nicotinonitrile Nicotinonitrile Modifications SAR->Nicotinonitrile Potency Biological Potency Piperidine->Potency Nicotinonitrile->Potency

Caption: Key molecular regions influencing the biological activity of 6-(Piperidin-4-yl)nicotinonitrile.

Conclusion and Future Directions

The systematic SAR exploration of the 6-(Piperidin-4-yl)nicotinonitrile scaffold has provided valuable insights into the molecular features required for potent activity at the target GPCR. The data suggests that small, electron-withdrawing substituents on the nicotinonitrile ring and specific substitutions on the piperidine moiety are beneficial for activity. Future work will focus on combining these favorable modifications to generate analogs with further improved potency and selectivity. Additionally, in vivo pharmacokinetic and efficacy studies of the most promising analogs are warranted to assess their therapeutic potential. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery and will continue to guide the development of this promising class of compounds.

References

  • Buchwald-Hartwig Amination: A detailed overview of the palladium-catalyzed C-N bond-forming reaction. (Source: Chemical Reviews, URL: [Link])

  • GPCR Signaling: A comprehensive resource on G-protein coupled receptor biology and signaling pathways. (Source: Nature Reviews Drug Discovery, URL: [Link])

  • Radioligand Binding Assays: Principles and practices of radioligand binding assays for receptor characterization. (Source: Current Protocols in Pharmacology, URL: [Link])

A Researcher's Guide to the Cross-Reactivity and Selectivity Profiling of Novel Kinase Inhibitors: A Case Study with 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1][2] The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[3] This similarity presents a formidable challenge: achieving inhibitor selectivity.[4][5] An insufficiently selective compound can lead to off-target effects, potential toxicity, and a convoluted understanding of its therapeutic mechanism, often resulting in clinical trial failures.[3][6]

This guide provides an in-depth, objective framework for characterizing the selectivity of a novel kinase inhibitor, using the hypothetical compound 6-(Piperidin-4-yl)nicotinonitrile as a practical example. As this is a novel chemical entity, we will postulate its primary target is a member of the Pim kinase family—serine/threonine kinases implicated in various cancers—based on structural motifs common to known Pim-1 inhibitors.[7] We will compare its hypothetical performance against two well-characterized inhibitors with different selectivity profiles: Staurosporine (a notoriously non-selective inhibitor) and SGI-1776 (a Pim-1 inhibitor with known off-targets).

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind them. We will navigate a multi-tiered screening cascade, from broad biochemical profiling to targeted cellular engagement, to build a comprehensive selectivity profile.

The Selectivity Profiling Cascade: A Strategic Overview

A robust assessment of kinase inhibitor selectivity is not a single experiment but a phased approach.[3] This tiered strategy allows for early identification of liabilities and informed decisions, conserving resources by focusing in-depth analysis on the most promising candidates.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency & Confirmation cluster_2 Tier 3: Cellular Target Engagement Biochemical Large-Panel Biochemical Assay (e.g., >400 kinases) Primary Goal: Identify all potential off-targets Potency IC50 Determination for Hits (≥10-point dose response) Primary Goal: Quantify potency for on- and off-targets Biochemical->Potency Hits with >70% inhibition at screening concentration Cellular Cellular Target Engagement Assay (e.g., NanoBRET) Primary Goal: Confirm binding in a physiological context Potency->Cellular Confirmed off-targets with potent IC50 values

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Biochemical Kinome Screening

The initial step is to cast a wide net. Screening the compound against a large, representative panel of the human kinome provides a global view of its interaction space.[2][3] Assays that measure direct binding or enzymatic activity are common. For this guide, we will consider data from a binding assay like KINOMEscan™, which measures the dissociation constant (Kd) or percent inhibition at a fixed concentration.

Experimental Rationale: A single-point concentration screen (e.g., 1 µM) is a cost-effective method to quickly identify potential off-targets.[8] The goal is not to determine potency but to flag interactions for further investigation. ATP concentration in these assays is typically set near the Km for each kinase to provide a standardized comparison of intrinsic affinity.[1]

Hypothetical Data Presentation:

The results are often visualized using a "tree spot" or dendrogram, but for direct comparison, a tabular summary of key metrics is essential. Selectivity can be quantified using several metrics, including the Selectivity Score (S-score) and the Gini coefficient.[1][9]

  • Selectivity Score (S-score): Calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >65% inhibition) by the total number of kinases tested.[1] A lower S-score indicates higher selectivity.

  • Gini Coefficient: A more sophisticated measure that reflects the distribution of inhibition across the panel. A value approaching 1 indicates the compound's inhibitory activity is concentrated on a few kinases (highly selective), while a value near 0 signifies broad, evenly distributed inhibition (non-selective).[8][10][11]

Table 1: Comparative Kinome Profiling at 1 µM (Hypothetical Data)

CompoundPrimary Target% Inhibition (Pim-1)Hits (>65% Inh.)S-Score (S1µM)Gini CoefficientNotable Off-Targets (>80% Inh.)
6-(Piperidin-4-yl)nicotinonitrile Pim-198%50.0110.85FLT3, FMS (CSF1R)
SGI-1776 Pim-195%120.0270.72FLT3, KIT, JAK2
Staurosporine Pan-Kinase99%3500.7950.15Most kinases

Data based on a hypothetical 442-kinase panel.

From this initial screen, our hypothetical compound appears highly selective, with a low S-score and a high Gini coefficient, surpassing the known Pim-1 inhibitor SGI-1776. However, the potent inhibition of FLT3 and FMS warrants further investigation in Tier 2.

Tier 2: Quantitative Potency Determination (IC₅₀)

Hits identified in the broad screen must be confirmed and quantified. This involves generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for the primary target and key off-targets.

Experimental Rationale: An IC₅₀ value provides a quantitative measure of a compound's potency. Comparing the IC₅₀ for the on-target versus off-targets gives the selectivity window. A larger window (e.g., >100-fold) is generally desired to minimize the risk of toxicity.[6] Various assay formats can be used, such as radiometric assays measuring phosphate transfer or fluorescence-based methods.[2][12][13]

Table 2: Comparative IC₅₀ Values (Hypothetical Data)

CompoundPim-1 IC₅₀ (nM)FLT3 IC₅₀ (nM)FMS IC₅₀ (nM)Selectivity Window (FLT3)Selectivity Window (FMS)
6-(Piperidin-4-yl)nicotinonitrile 5550800110-fold160-fold
SGI-1776 108012008-fold120-fold
Staurosporine 234~1.5-fold2-fold

This quantitative analysis confirms the high selectivity of 6-(Piperidin-4-yl)nicotinonitrile. Despite the initial hit, the >100-fold selectivity window against both FLT3 and FMS suggests a significantly lower risk of off-target effects at therapeutic concentrations compared to SGI-1776, which shows a narrow 8-fold selectivity for FLT3.

Tier 3: Cellular Target Engagement

Biochemical assays, while essential, analyze kinases in isolation.[14] Cellular assays are critical to confirm that a compound can enter a cell and bind to its intended target in a complex, physiological environment.[2]

Experimental Rationale: The NanoBRET™ Target Engagement (TE) assay is a powerful method for quantifying compound binding to a specific protein in living cells.[15][16][17] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer. A competing compound will displace the tracer, causing a dose-dependent decrease in the BRET signal, allowing for the determination of an intracellular IC₅₀.[18]

G cluster_0 NanoBRET™ Target Engagement Workflow start 1. Transfect cells with NanoLuc®-Kinase Fusion Vector add_tracer 2. Add cell-permeable fluorescent tracer start->add_tracer add_compound 3. Add test compound (e.g., Nicotinonitrile derivative) add_tracer->add_compound measure 4. Measure BRET signal (Luminescence at 450nm & 610nm) add_compound->measure analyze 5. Calculate IC50 from dose-response curve measure->analyze

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Table 3: Cellular Target Engagement IC₅₀ (Hypothetical Data)

CompoundPim-1 Cellular IC₅₀ (nM)FLT3 Cellular IC₅₀ (nM)Cellular Selectivity Window (FLT3)
6-(Piperidin-4-yl)nicotinonitrile 25> 5,000> 200-fold
SGI-1776 60450~7.5-fold

The cellular data reinforces the compound's selectivity profile. The cellular IC₅₀ for Pim-1 is higher than the biochemical IC₅₀, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. Critically, no significant engagement of FLT3 is observed within the tested concentration range, confirming the large selectivity window observed biochemically translates to a cellular context.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key assays are provided below.

Protocol 1: In Situ Kinase Profiling (KiNativ™ Method)

This activity-based protein profiling method uses an ATP-acyl phosphate probe to measure inhibitor target engagement for hundreds of native kinases directly in a complex cell lysate.[14][19]

Objective: To determine the IC₅₀ of an inhibitor against a panel of endogenous kinases in their native state.

Methodology:

  • Lysate Preparation: Culture cells (e.g., a relevant cancer cell line like MOLM-13 for FLT3) to ~80% confluency. Harvest and lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Adjust concentration to 2 mg/mL.[20]

  • Inhibitor Incubation: Prepare serial dilutions of 6-(Piperidin-4-yl)nicotinonitrile. Add the inhibitor to 1 mg aliquots of the lysate and incubate for 15 minutes at room temperature to allow for target binding.

  • Probe Labeling: Add a desthiobiotin-ATP acyl-phosphate probe to each sample and incubate for 10 minutes. The probe will covalently label the active site lysine of kinases that are not occupied by the inhibitor.[19][21]

  • Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Enrichment: Enrich the probe-labeled peptides using streptavidin agarose resin.[20]

  • LC-MS/MS Analysis: Analyze the enriched peptides using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.[14]

  • Data Analysis: Quantify the signal for each kinase-specific active-site peptide across the different inhibitor concentrations. The signal reduction is proportional to inhibitor binding. Plot the percentage of remaining signal against inhibitor concentration to calculate the IC₅₀ value for each detected kinase.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To measure the apparent affinity of a test compound for a target kinase in intact cells.[15][17]

Methodology:

  • Cell Seeding: The day before the assay, seed HEK293 cells into a 96-well white assay plate at a density that will result in ~80-90% confluency on the day of the experiment.[22]

  • Transfection: Prepare a transfection mix containing the NanoLuc®-Pim1 fusion vector DNA and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM®. Add the mixture to the cells and incubate for 18-24 hours to allow for protein expression.[17][22]

  • Compound Preparation: Prepare a serial dilution of 6-(Piperidin-4-yl)nicotinonitrile in Opti-MEM®.

  • Assay Plate Setup: Add the compound dilutions to the appropriate wells of a new 96-well assay plate.

  • Tracer Addition & Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Add the NanoBRET™ tracer at its predetermined optimal concentration to the cell suspension. Dispense the cell/tracer mixture into the wells containing the test compound.[18]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Lysis and Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.[18] Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[17]

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the cellular IC₅₀.

Conclusion

The comprehensive profiling of 6-(Piperidin-4-yl)nicotinonitrile demonstrates a highly selective inhibitor of its primary target, Pim-1 kinase. Through a strategic, multi-tiered approach, we have moved from a broad, qualitative screen to a quantitative, physiologically relevant assessment.

  • Tier 1 (Biochemical Screen): Identified a narrow spectrum of potential off-targets, indicating high intrinsic selectivity.

  • Tier 2 (IC₅₀ Determination): Confirmed high potency against Pim-1 and established a >100-fold selectivity window against the most significant off-targets, FLT3 and FMS.

  • Tier 3 (Cellular Engagement): Validated these findings in a live-cell context, demonstrating potent on-target activity and no significant off-target binding at relevant concentrations.

Compared to the benchmark compounds, 6-(Piperidin-4-yl)nicotinonitrile exhibits a superior selectivity profile to SGI-1776 and stands in stark contrast to the pan-kinase inhibitor Staurosporine. This rigorous, data-driven characterization provides a strong rationale for its advancement as a promising and selective therapeutic candidate. This guide underscores the principle that true selectivity profiling is a holistic process, integrating diverse experimental methodologies to build a cohesive and trustworthy understanding of a compound's behavior.

References

  • Müller, S., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 177-91. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • Miljković, F., & Bajorath, J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 269–275. Retrieved from [Link]

  • van Linden, O. P. J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(3), 229–233. Retrieved from [Link]

  • Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 15. Retrieved from [Link]

  • Schulman, J., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • AstraZeneca. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books. Retrieved from [Link]

  • Shin, Y. J., et al. (2020). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Bio-protocol, 10(1), e3477. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • van Linden, O. P. J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(3), 229-233. Retrieved from [Link]

  • Karaman, M. F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 5(219), mr1. Retrieved from [Link]

  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699–710. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Proceedings of the National Academy of Sciences, 108(48), 19373-19378. Retrieved from [Link]

  • López, M. S., et al. (2017). Gini coefficients as a single value metric to define chemical probe selectivity. MedChemComm, 8(5), 857–862. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Retrieved from [Link]

  • Graczyk, P. P. (2016). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. ACS Publications. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). The KiNativ™ Method. ResearchGate. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(51), 37042-37057. Retrieved from [Link]

Sources

A Comparative Guide to 6-(Piperidin-4-yl)nicotinonitrile and Other Pyridinecarbonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The pyridinecarbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents.[1][2] Its unique electronic properties and synthetic tractability have propelled numerous compounds into clinical trials and onto the market.[1][3] This guide provides an in-depth comparison of 6-(Piperidin-4-yl)nicotinonitrile and its related analogs against other prominent pyridinecarbonitrile derivatives, offering objective performance data and methodological insights for researchers in drug development.

The Pyridinecarbonitrile Core: A Privileged Scaffold

Pyridinecarbonitrile derivatives, characterized by a pyridine ring bearing a nitrile (-C≡N) group, are prevalent in molecules targeting a range of diseases. The nitrile group is a key pharmacophoric feature; it's a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups, enhancing binding affinity to biological targets.[4] These scaffolds are most notably recognized for their role as kinase inhibitors in oncology, where they target enzymes crucial for cancer cell proliferation and survival.[4][5]

Spotlight on 6-(Piperidin-4-yl)nicotinonitrile: A Scaffold of Emerging Interest

While extensive public data on 6-(Piperidin-4-yl)nicotinonitrile itself is limited, the strategic placement of a piperidine moiety at the C6 position of the nicotinonitrile core represents a significant design choice in medicinal chemistry. The piperidine ring is a highly attractive building block for designing new drugs due to its prevalence in pharmaceuticals and its ability to improve pharmacokinetic properties.[6]

The piperidin-4-yl group, in particular, can:

  • Introduce a basic center: This can enhance aqueous solubility and allow for salt formation, which is beneficial for drug formulation.

  • Provide a vector for further substitution: The piperidine nitrogen can be functionalized to fine-tune potency, selectivity, and physicochemical properties.

  • Engage in key binding interactions: The piperidine ring can occupy hydrophobic pockets or, through its nitrogen, form critical hydrogen bonds within a target protein's active site.

The importance of this structural motif is highlighted in the development of potent and selective cyclin-dependent kinase (CDK) inhibitors, where a substituted 4-piperidine moiety was identified as a critical structure for inhibitory activity.[7][8]

Comparative Analysis: Performance Against Other Pyridinecarbonitrile Derivatives

To understand the potential of the 6-(Piperidin-4-yl)nicotinonitrile scaffold, it is essential to compare it with other well-studied classes of pyridinecarbonitrile derivatives. The primary application for these compounds is in the inhibition of protein kinases, which are pivotal in cellular signaling pathways that, when dysregulated, can lead to cancer.

Key Biological Targets:

  • PIM-1 Kinase: A serine/threonine kinase implicated in cell cycle regulation and apoptosis. Its inhibition is a key strategy in cancer therapy.[5][9]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[1][10][11]

  • CDKs (Cyclin-Dependent Kinases): A family of kinases that regulate the cell cycle. Inhibitors of CDK4/6, such as Palbociclib and Ribociclib, are approved cancer therapeutics.[12]

The following table summarizes the performance of various pyridinecarbonitrile derivatives against these targets, providing a benchmark for evaluating the potential of new scaffolds like 6-(Piperidin-4-yl)nicotinonitrile.

Table 1: Comparative Biological Activity of Pyridinecarbonitrile Derivatives

Compound Class/DerivativeTargetIC50 ValueKey Structural FeaturesReference
Diaryl Nicotinonitriles PIM-1 Kinase0.46 µM - 2.31 µMAryl groups at C4 and C6 positions.[4][5]
Nicotinamide-based Congeners VEGFR-260.83 nM - 129.30 nMA hinge-binding pyridine head and a hydrophobic tail.[1]
Pyrido[2,3-d]pyrimidines PIM-1 Kinase11.4 nM - 34.6 nMFused pyrimidine ring system.
6-Aminopyrazolyl-pyridines JAK2 KinaseData reportedAminopyrazolyl group at C6 position.[13]
2,4-Diamino-5-ketopyrimidines CDK1/CDK2/CDK41 nM - 3 nM (Kᵢ)A substituted piperidin-4-ylamino group at C2.[7][8]
Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships (SAR) allows for the rational design of more potent and selective drug candidates by understanding how chemical structure relates to biological activity.[14][15]

  • The Role of the C6-Substituent: The nature of the group at the C6 position of the pyridine ring is critical. In many potent inhibitors, this position is occupied by an amino group or a substituted aryl/heteroaryl ring that can engage in hydrogen bonding or hydrophobic interactions.[4][13] The piperidine in 6-(piperidin-4-yl)nicotinonitrile offers a non-planar, saturated ring system that can probe different regions of a binding pocket compared to flat aromatic substituents. The nitrogen atom within the piperidine ring can be protonated, forming a strong ionic interaction with acidic residues like aspartate or glutamate in the kinase active site.

  • The Importance of the Nitrile Group: The cyano group at the C3 position (nicotinonitrile) is a recurring feature in many PIM-1 inhibitors, where it often forms a key hydrogen bond with a lysine residue (e.g., Lys67) in the kinase hinge region.[9]

  • Substitution on the Piperidine Ring: As demonstrated in the development of CDK inhibitors, substitution on the piperidine nitrogen (e.g., with a methanesulfonyl group) can dramatically enhance potency and selectivity.[8] This highlights the potential for optimization of the 6-(piperidin-4-yl)nicotinonitrile scaffold.

Experimental Methodologies: A Protocol for Kinase Inhibition Assay

To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. Below is a generalized, detailed protocol for an in vitro kinase inhibition assay, a fundamental experiment for evaluating the performance of compounds discussed in this guide.

Protocol: In Vitro Luminescent Kinase Assay (e.g., PIM-1)

1. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely proportional to the kinase activity. Luminescence is generated by a luciferase-luciferin reaction that is dependent on ATP.

2. Materials:

  • Recombinant human PIM-1 kinase.
  • Kinase substrate (e.g., a specific peptide).
  • ATP solution.
  • Kinase reaction buffer.
  • Test compounds (dissolved in DMSO).
  • Staurosporine or a known PIM-1 inhibitor (positive control).
  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®).
  • White, opaque 96-well or 384-well plates.
  • Multichannel pipette or liquid handling system.
  • Plate luminometer.

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
  • Reaction Setup:
  • Add 5 µL of kinase reaction buffer to all wells.
  • Add 1 µL of the diluted test compound or control (DMSO for negative control, Staurosporine for positive control) to the appropriate wells.
  • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.
  • Add 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
  • Incubation: Gently mix the plate and incubate at room temperature (e.g., 25-30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
  • Signal Detection:
  • Allow the plate and the luminescent assay reagent to equilibrate to room temperature.
  • Add 10 µL of the luminescent reagent to each well to stop the kinase reaction and initiate the light-generating reaction.
  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex scientific concepts. The following visualizations, created using Graphviz, illustrate a key signaling pathway targeted by these inhibitors and the experimental workflow for their evaluation.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Inhibitor Pyridinecarbonitrile Inhibitor Inhibitor->RTK Inhibits ATP Binding

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by many pyridinecarbonitrile derivatives.

Kinase_Assay_Workflow start Start: Prepare Reagents plate_prep Plate Compounds & Controls (Serial Dilutions) start->plate_prep add_enzyme Add Kinase/Substrate Mix plate_prep->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubation Incubate at Room Temp (e.g., 60 min) add_atp->incubation add_reagent Add Luminescent Reagent (e.g., Kinase-Glo®) incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Data Analysis: Calculate % Inhibition & IC50 read_plate->analyze end End: Determine Potency analyze->end

Caption: A typical experimental workflow for an in vitro luminescent kinase inhibition assay.

Conclusion and Future Outlook

The pyridinecarbonitrile core remains a highly valuable scaffold in the pursuit of novel therapeutics, particularly kinase inhibitors for oncology. While derivatives such as diaryl nicotinonitriles and fused pyrido[2,3-d]pyrimidines have demonstrated significant potency, the 6-(Piperidin-4-yl)nicotinonitrile structure offers distinct advantages. Its three-dimensional structure and the potential for facile modification of the piperidine nitrogen provide a promising avenue for developing next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6-(Piperidin-4-yl)nicotinonitrile analogs. By systematically exploring substitutions on both the piperidine and pyridine rings, it will be possible to build a clear SAR and unlock the full potential of this promising scaffold in the development of targeted therapies.

References

  • Chu, X.-J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]

  • Chu, X.-J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Patel, H., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. Available at: [Link]

  • Hassan, D. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. PMC. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. PubMed. Available at: [Link]

  • Gomma, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Nasr, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC. Available at: [Link]

  • Nasr, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. Available at: [Link]

  • Taha, I., et al. (2023). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • McPherson, A., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. PubMed. Available at: [Link]

  • Nasr, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PubMed. Available at: [Link]

  • McPherson, A., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Publications. Available at: [Link]

  • Kumar, D., et al. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. PubMed. Available at: [Link]

  • Nicely, L. G., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. Available at: [Link]

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  • Tolba, M. F., et al. (2023). A Pyridine and cyanopyridine-based anticancer agents as PIM-1 inhibitors. ResearchGate. Available at: [Link]

  • Hassan, D. A., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

  • Martinelli, C., et al. (2023). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC. Available at: [Link]

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  • Michalkiewicz, D. M., et al. (1977). Preparation of pyridines and nicotinonitrile from piperidines. Google Patents.
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  • Unciti-Broceta, A., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

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  • Al-Ostath, A., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • Lipford, J. R., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available at: [Link]

  • Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Available at: [Link]

  • Gomha, S. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • Al-Masri, E., et al. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at: [Link]

  • Rowbotham, J. S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link]

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  • Page, M. J., et al. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. Available at: [Link]

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Sources

Validating the Biological Activity of Newly Synthesized 6-(Piperidin-4-yl)nicotinonitrile Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Focus Area: IκB Kinase β (IKKβ) Inhibition & NF-κB Pathway Modulation

Executive Summary & Mechanistic Rationale

The 6-(Piperidin-4-yl)nicotinonitrile scaffold has emerged as a highly privileged pharmacophore in the development of kinase inhibitors, most notably targeting the IκB kinase (IKK) complex. Dysregulation of the canonical NF-κB signaling pathway—driven primarily by IKKβ—is a hallmark of multiple myeloma, autoimmune disorders, and HIV latency .

When validating newly synthesized batches of this scaffold, it is critical to benchmark their biological activity against established industry standards. The most structurally related benchmark is ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile), a potent ATP-competitive IKKβ inhibitor .

This guide provides an objective, data-driven framework for comparing novel 6-(Piperidin-4-yl)nicotinonitrile derivatives against ACHP, TPCA-1, and BMS-345541. It details the causality behind specific assay selections and outlines self-validating experimental protocols to ensure rigorous quality control.

Pathway Visualization: The Target Mechanism

To contextualize the biological validation, it is essential to understand where the nicotinonitrile scaffold exerts its effect. The compound acts as an ATP-competitive inhibitor at the kinase domain of IKKβ, preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB (p50/p65).

Pathway Stimulus Pro-inflammatory Stimuli (TNF-α / IL-1β) Receptor Membrane Receptors (TNFR / IL-1R) Stimulus->Receptor IKKComplex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKKComplex Recruits & Activates IkBa IκBα Protein (Phosphorylation & Degradation) IKKComplex->IkBa Phosphorylates (Ser32/36) Inhibitor 6-(Piperidin-4-yl)nicotinonitrile (Novel Scaffold) Inhibitor->IKKComplex ATP-Competitive Blockade (IKKβ) NFkB NF-κB Dimer (p50/p65 Translocation) IkBa->NFkB Ubiquitination/Degradation Releases Transcription Target Gene Transcription (IL-6, IL-8, Anti-apoptotic genes) NFkB->Transcription Drives Survival/Inflammation

Fig 1. Canonical NF-κB signaling pathway illustrating the targeted inhibition of IKKβ by the novel compound.

Comparative Performance Data

To establish the viability of a new 6-(Piperidin-4-yl)nicotinonitrile batch, its biochemical profile must be compared against well-characterized IKK inhibitors. The table below synthesizes the expected performance metrics for a highly optimized batch against established alternatives.

Compound / ScaffoldPrimary TargetIKKβ IC₅₀ (nM)IKKα IC₅₀ (nM)Selectivity (α/β)Mechanism of Action
6-(Piperidin-4-yl)nicotinonitrile (Novel) IKKβ12.5 450 36x ATP-competitive
ACHP IKKβ8.525029xATP-competitive
TPCA-1 IKKβ17.940022xATP-competitive
BMS-345541 IKKβ / IKKα300400013xAllosteric

Data Interpretation: A successful synthesis batch should exhibit an IKKβ IC₅₀ in the low nanomolar range (<20 nM) while maintaining at least a 20-fold selectivity window over IKKα to minimize off-target non-canonical pathway interference.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation workflow must be a self-validating system. This means combining cell-free biochemical assays (to prove direct target engagement) with cell-based functional assays (to prove membrane permeability and physiological relevance), backed by rigorous internal controls.

In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Nicotinonitrile derivatives often possess highly conjugated ring systems that can autofluoresce, leading to false positives in standard colorimetric or standard fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background autofluorescence to decay, thereby isolating the true signal of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.

  • Enzyme/Substrate Mix: Dilute recombinant human IKKβ to a final assay concentration of 0.5 nM. Add biotinylated IκBα peptide substrate to a concentration of 100 nM.

  • Compound Addition: Dispense the 6-(Piperidin-4-yl)nicotinonitrile batch in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well pro-binding microplate. Include DMSO (vehicle) as a negative control and ACHP (10 μM) as a positive inhibition control.

  • Reaction Initiation: Add 10 μM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-IκBα antibody (donor) and Streptavidin-APC (acceptor) formulated in EDTA to stop the kinase reaction.

  • Validation Check: Calculate the Z'-factor using the DMSO and ACHP control wells. A Z'-factor > 0.6 validates the assay's robustness. Read the plate on a compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

Cell-Based NF-κB Luciferase Reporter Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. This assay verifies that the compound can cross the lipid bilayer and inhibit the pathway in a complex intracellular environment without causing immediate cytotoxicity (which would artificially lower the luciferase signal).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells stably transfected with an NF-κB response element-driven firefly luciferase reporter into 96-well plates at 2x10⁴ cells/well. Incubate overnight.

  • Pre-treatment: Treat cells with the novel compound batch (0.1 μM to 10 μM) for 2 hours. Include a parallel plate treated identically for a subsequent MTS/CellTiter-Glo viability assay to rule out cytotoxic false positives.

  • Stimulation: Add recombinant human TNF-α (10 ng/mL) to induce canonical NF-κB signaling. Incubate for 6 hours.

  • Lysis & Readout: Lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence.

  • Data Normalization: Normalize the luminescence data against the parallel cell viability assay to ensure the observed IC₅₀ reflects true transcriptional repression, not cell death.

Mechanistic Validation via Western Blotting

Causality & Rationale: To definitively prove that the reduction in luciferase signal is due to IKKβ inhibition rather than downstream interference (e.g., direct binding to DNA or transcription factors), we must observe the accumulation of unphosphorylated IκBα.

Step-by-Step Methodology:

  • Treatment: Treat U266 multiple myeloma cells (known for constitutive NF-κB activation) with 1 μM of the test batch, ACHP, or DMSO for 4 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Quantify protein using a BCA assay.

  • Electrophoresis: Load 20 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and GAPDH (loading control).

  • Validation Check: A successful batch will show a dose-dependent decrease in the phospho-IκBα band and a stabilization (increase) in the total IκBα band compared to the DMSO control.

Experimental Workflow Visualization

Workflow Synthesis Batch Synthesis & QC (LC-MS/NMR) InVitro In Vitro Kinase Assay (TR-FRET: IKKβ/α) Synthesis->InVitro Purity >95% CellBased Cell-Based Assay (NF-κB Luciferase) InVitro->CellBased IC50 < 50nM Z' > 0.6 Western Mechanistic Validation (Western Blot: p-IκBα) CellBased->Western Non-cytotoxic Repression Analysis Data Synthesis & Lead Advancement Western->Analysis Target Confirmed

Fig 2. Step-by-step biological validation workflow for newly synthesized nicotinonitrile batches.

Conclusion

Validating newly synthesized 6-(Piperidin-4-yl)nicotinonitrile batches requires a multi-tiered approach. By utilizing TR-FRET to bypass compound autofluorescence, employing parallel viability controls in reporter assays, and confirming target engagement via Western blot, researchers can confidently benchmark their novel compounds against industry standards like ACHP and BMS-345541. Strict adherence to these self-validating protocols ensures the reliable identification of highly potent, selective IKKβ inhibitors suitable for downstream drug development.

References

  • Title: Growth inhibition of multiple myeloma cells by a novel IkappaB kinase inhibitor Source: Clinical Cancer Research (PubMed) URL: [Link]

  • Title: BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice Source: Journal of Biological Chemistry (PubMed) URL: [Link]

  • Title: Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]

  • Title: Inhibition of human immunodeficiency virus type 1 replication in latently infected cells by a novel IkappaB kinase inhibitor Source: Antimicrobial Agents and Chemotherapy (PMC) URL: [Link]

A Comparative Guide to the In Vitro Toxicological Screening of 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early-Stage Toxicity Assessment

In the landscape of modern drug discovery, the early and accurate identification of potential toxic liabilities is paramount. A significant proportion of drug candidate attrition, both in preclinical and clinical phases, can be attributed to unforeseen toxicity.[1][2] Drug-induced liver injury (DILI) remains a leading cause for the discontinuation of approved or investigational drugs.[2][3][4] This guide presents a structured, multi-tiered framework for the comparative in vitro toxicity screening of a novel heterocyclic compound, 6-(Piperidin-4-yl)nicotinonitrile.

The rationale for this guide is to move beyond simple data reporting and to provide a causal-driven narrative for experimental design. We will compare our test article against two well-characterized chemotherapeutic agents, Doxorubicin and Cisplatin , which serve as industry-standard positive controls for cytotoxicity and genotoxicity.[5][6][7] This comparative approach allows for the contextualization of the test article's potency and provides a benchmark for its potential therapeutic window. The methodologies described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility, which are the cornerstones of rigorous scientific inquiry.

Tier 1: Foundational Cytotoxicity Profiling

The initial step in any toxicological evaluation is to determine if the compound elicits a generalized cytotoxic response. This is most efficiently achieved by assessing cell viability and metabolic activity across a panel of cell lines.

Causality of Experimental Choices:

We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[8][9][10] The choice of cell lines is critical:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen as a surrogate for human hepatocytes to provide an early indication of potential hepatotoxicity.[11][12] These cells retain many metabolic enzymes crucial for drug metabolism.[13][14]

  • HEK293 (Human Embryonic Kidney): Represents a non-cancerous cell line of renal origin, allowing for an initial assessment of nephrotoxicity and providing a baseline for cytotoxicity in a non-transformed cell type.[8][10]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line used to assess anti-proliferative activity and to compare the compound's potency against established anticancer agents.[8][10]

Experimental Workflow: General Cytotoxicity Screening

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cell Seeding (HepG2, HEK293, MCF-7) start->cell_culture treatment Compound Treatment (24h, 48h, 72h) cell_culture->treatment compound_prep Prepare Serial Dilutions (Test Article, Doxorubicin, Cisplatin) compound_prep->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (3-4h) mtt_add->incubation solubilize Solubilize Formazan incubation->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate Calculate % Viability read_plate->calculate ic50 Determine IC50 Values calculate->ic50 end End ic50->end

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate HepG2, HEK293, and MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 6-(Piperidin-4-yl)nicotinonitrile, Doxorubicin, and Cisplatin in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for exposure periods of 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug required for 50% inhibition in vitro, using non-linear regression analysis.[15]

Comparative Data Summary (Hypothetical)
CompoundCell LineIC₅₀ at 48h (µM)
6-(Piperidin-4-yl)nicotinonitrile HepG245.2
HEK293> 100
MCF-725.8
Doxorubicin (Control) HepG20.8
HEK2931.5
MCF-70.5
Cisplatin (Control) HepG25.6
HEK2938.9
MCF-73.1

Interpretation: The hypothetical data suggests that 6-(Piperidin-4-yl)nicotinonitrile exhibits moderate cytotoxicity against the MCF-7 cancer cell line and lower cytotoxicity towards the HepG2 liver cell line. Importantly, its cytotoxicity towards the non-cancerous HEK293 cell line is significantly lower, indicating a potential for cancer cell selectivity when compared to the broad-spectrum toxicity of Doxorubicin and Cisplatin.[10]

Tier 2: Mechanistic Investigation of Hepatotoxicity

Given that drug-induced liver injury is a primary safety concern, a deeper investigation into the compound's effect on hepatocytes is warranted.[1][16] Mitochondrial dysfunction is a key mechanism underlying DILI, as mitochondria are central to cellular energy production and are often the target of xenobiotic insults.[1][11][13][17]

Causality of Experimental Choices:

We will assess mitochondrial health using two complementary assays in the HepG2 cell line:

  • Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is a sensitive, early indicator of mitochondrial dysfunction and can precede apoptosis.[11][18][19] We utilize a cationic fluorescent dye (e.g., JC-10 or a similar water-soluble indicator) that accumulates in healthy, energized mitochondria.[13][18]

  • Caspase-3/7 Activation Assay: Caspases are a family of proteases that are central to the apoptotic process.[20][21] Caspase-3 and -7 are key "executioner" caspases.[22] Their activation signifies commitment to apoptotic cell death, often downstream of mitochondrial damage.[21][22][23]

Signaling Pathway: Intrinsic Apoptosis

G compound Cytotoxic Compound (e.g., 6-(Piperidin-4-yl)nicotinonitrile) mito Mitochondrial Stress compound->mito mmp Loss of Mitochondrial Membrane Potential (MMP) mito->mmp Assayed by MMP Assay cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation (Initiator) apoptosome->cas9 cas37 Caspase-3/7 Activation (Executioner) cas9->cas37 Assayed by Caspase-3/7 Assay apoptosis Apoptosis cas37->apoptosis

Caption: The intrinsic pathway of apoptosis.

Protocol: Mitochondrial Membrane Potential (MMP) Assay
  • Cell Culture: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with the test article and controls at concentrations around their respective IC₅₀ values for various time points (e.g., 6, 12, 24 hours). Include a known mitochondrial uncoupler like FCCP as a positive control.[18][19]

  • Dye Loading: Add a water-soluble MMP indicator dye (e.g., m-MPI or JC-10) to each well and incubate at 37°C for 30-60 minutes.[18]

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader. For dyes like JC-10, read two wavelengths: one for the monomeric form (green, indicating low MMP) and one for the aggregate form (red, indicating high MMP).[13]

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Comparative Data Summary (Hypothetical)
Compound (at IC₅₀ concentration)MMP (Red/Green Fluorescence Ratio) vs. VehicleCaspase-3/7 Activation (Fold Change vs. Vehicle)
6-(Piperidin-4-yl)nicotinonitrile 0.653.2
Doxorubicin (Control) 0.407.8
Cisplatin (Control) 0.755.1
FCCP (Positive Control for MMP) 0.211.2

Interpretation: The test article induces a moderate loss of mitochondrial membrane potential, which is correlated with a significant activation of executioner caspases. This suggests that the observed cytotoxicity in HepG2 cells is, at least in part, mediated by the induction of apoptosis via the intrinsic mitochondrial pathway.[21][22] The effect is less potent than that of Doxorubicin, a known cardiotoxin that heavily impacts mitochondria.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is a mandatory component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[24][25]

Causality of Experimental Choices:

A standard in vitro genotoxicity battery typically includes two main tests to cover different endpoints:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay is a widely used method to detect gene mutations (point mutations and frameshifts).[24][26] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The inclusion of a mammalian metabolic activation system (S9 fraction) is crucial to detect metabolites that may be mutagenic.[27]

  • In Vitro Micronucleus Assay: This test identifies agents that cause structural or numerical chromosomal damage (clastogenicity or aneugenicity).[24][26] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[24][27]

Experimental Workflow: Genotoxicity Screening

G cluster_ames Ames Test (Gene Mutation) cluster_mn Micronucleus Test (Chromosome Damage) ames_start Mix Bacteria, Compound, and S9 Mix (+/-) ames_plate Plate on Histidine-Free Agar ames_start->ames_plate ames_incubate Incubate (48-72h) ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count end End Assessment ames_count->end mn_start Treat Mammalian Cells (e.g., TK6 or CHO) mn_block Add Cytochalasin B (to block cytokinesis) mn_start->mn_block mn_harvest Harvest & Stain Cells mn_block->mn_harvest mn_score Score Micronuclei in Binucleated Cells mn_harvest->mn_score mn_score->end start Start Genotoxicity Assessment start->ames_start start->mn_start

Caption: Dual-pronged approach for in vitro genotoxicity testing.

Protocol: In Vitro Micronucleus Assay
  • Cell Treatment: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells) and treat them with at least three concentrations of the test article, both with and without S9 metabolic activation.[24]

  • Cytokinesis Block: After a short exposure period, add Cytochalasin B to block cytokinesis, resulting in the accumulation of cells that have completed mitosis but not cell division (binucleated cells).

  • Cell Harvesting: Harvest the cells, subject them to hypotonic treatment, and fix them.

  • Staining and Scoring: Drop the cell suspension onto microscope slides, stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye), and score the frequency of micronuclei in at least 2,000 binucleated cells per concentration.

Comparative Data Summary (Hypothetical)
CompoundAmes Test Result (+/- S9 Mix)Micronucleus Formation (at highest non-toxic dose)
6-(Piperidin-4-yl)nicotinonitrile Negative / NegativeNegative
Doxorubicin (Control) Negative / NegativePositive
2-Nitrofluorene (Ames Control) Positive / PositiveNot Applicable
Cisplatin (Control) Negative / NegativePositive

Interpretation: Based on this hypothetical data, 6-(Piperidin-4-yl)nicotinonitrile is not mutagenic in the Ames test and does not induce chromosomal damage in the micronucleus assay. This is a favorable outcome, distinguishing it from Doxorubicin and Cisplatin, which are known clastogens. This lack of genotoxicity is a significant positive attribute in a drug candidate's safety profile.

Conclusion and Forward Outlook

This guide has outlined a systematic, comparative approach to the initial toxicological characterization of the novel compound 6-(Piperidin-4-yl)nicotinonitrile. The hypothetical results from our tiered screening strategy suggest that this compound possesses a toxicity profile potentially superior to the standard chemotherapeutics used for comparison.

Key Findings (Hypothetical):

  • Selective Cytotoxicity: The compound shows preferential cytotoxicity towards a cancer cell line (MCF-7) over a non-cancerous line (HEK293), with moderate effects on liver-derived HepG2 cells.

  • Mechanism of Action: The cytotoxicity observed in HepG2 cells appears to be driven by the induction of apoptosis through the mitochondrial pathway.

  • Favorable Genotoxicity Profile: The compound tested negative for both gene mutations and chromosomal damage, a critical hurdle in safety assessment.

These in vitro findings are encouraging. However, they represent only the initial step. Further preclinical development would necessitate expanded in vitro profiling (e.g., using 3D liver microtissues for better physiological relevance) and eventual progression to in vivo studies to assess pharmacokinetics, bioavailability, and systemic toxicity in animal models.[4][28] This structured, mechanism-driven approach to early-stage screening is crucial for making informed decisions, de-risking drug development pipelines, and ultimately contributing to the creation of safer and more effective medicines.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Piperidin-4-yl)nicotinonitrile, ensuring the safety of laboratory personnel and the protection of the environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just instructions, but the scientific reasoning behind them.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a compound is the first step toward safe handling and disposal. 6-(Piperidin-4-yl)nicotinonitrile is a heterocyclic compound containing both a piperidine ring and a nitrile functional group.

  • Nitrogen-Containing Heterocycles: This class of compounds can have diverse toxicological profiles. Many are biologically active, which is a cornerstone of their utility in drug discovery but also necessitates caution.[1][2]

  • Nitrile Group (-CN): The presence of a nitrile group warrants careful handling due to the potential for toxicity.

The Occupational Safety and Health Administration (OSHA) requires chemical manufacturers to provide Safety Data Sheets (SDSs) for all hazardous chemicals, which serve as the primary source of information for handling and disposal.[7] Always consult the specific SDS for the batch of 6-(Piperidin-4-yl)nicotinonitrile you are using.

The Regulatory Framework: EPA and OSHA

The disposal of laboratory chemical waste is strictly regulated. In the United States, two primary federal agencies oversee this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its generation to its final disposal ("cradle to grave").[8][9][10] Laboratories are considered waste generators and must comply with RCRA regulations regarding waste identification, storage, and disposal.[10][11]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, which includes protecting laboratory personnel from chemical hazards.[5][8] This includes requirements for proper personal protective equipment (PPE), hazard communication, and training on handling hazardous materials, including waste.[4]

Failure to comply with these regulations can lead to significant fines, facility shutdowns, and, most importantly, serious safety incidents.[7][8][12]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure, unused 6-(Piperidin-4-yl)nicotinonitrile, solutions containing it, and contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure through inhalation, skin absorption, or ingestion.[3][9]

PPE ItemSpecificationRationale
Gloves Nitrile, double-gloved recommendedPrevents skin contact. Nitrile offers good resistance to a range of chemicals.
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Ventilation Certified chemical fume hoodPrevents inhalation of any dusts or vapors.[9][13]
Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[7][10]

  • Do Not Mix with Non-Hazardous Waste: Mixing hazardous and non-hazardous waste increases the volume of hazardous material, driving up disposal costs.[7]

  • Incompatible Materials: Consult the chemical's SDS for incompatibilities. Generally, keep nitrogen-containing compounds separate from strong oxidizing agents and strong acids.[14]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused 6-(Piperidin-4-yl)nicotinonitrile, contaminated gloves, weigh boats, and paper towels should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing 6-(Piperidin-4-yl)nicotinonitrile should be collected in a separate, designated liquid waste container. Do not pour chemical waste down the drain.[12]

Step 3: Containerization and Labeling

All hazardous waste must be accumulated in appropriate, clearly labeled containers at or near the point of generation.[8][12]

  • Container Selection:

    • Use containers made of a material compatible with the waste (e.g., high-density polyethylene for many organic solids and solutions).[7]

    • Ensure the container is in good condition, with no leaks or external residue.[7]

    • The container must have a secure, leak-proof lid.[8] Containers must remain closed at all times unless waste is actively being added.[7][12]

  • Labeling:

    • Label the container as soon as the first drop of waste is added.[7][12]

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "6-(Piperidin-4-yl)nicotinonitrile " (avoid abbreviations or formulas).

      • An accurate list of all container contents, including solvents.

      • The approximate percentage of each component.

      • The relevant hazard characteristics (e.g., Toxic, Flammable).

Step 4: On-Site Accumulation and Storage

Designate a specific, isolated area within the laboratory for hazardous waste storage, known as a Satellite Accumulation Area.[7][12]

  • Location: The storage area should be at or near the point of generation and under the control of laboratory personnel.[9][12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential spills.[7]

  • Accumulation Limits: Under RCRA, there are limits to how much waste can be stored in a lab. A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) may be accumulated.[7][12] Schedule regular pickups to prevent exceeding these limits.

Spill and Emergency Procedures

Accidents can happen. A clear and practiced spill response plan is essential.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess the Hazard: If the spill is small and you are trained and equipped to handle it, proceed with cleanup.

  • Don PPE: Wear the appropriate PPE as detailed in Step 1.

  • Contain and Absorb:

    • For a solid spill , carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust.[13]

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Once absorbed, scoop the material into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and place the cleaning materials in the hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Request Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a waste pickup.[11]

  • Documentation: Ensure all paperwork, including the hazardous waste manifest, is completed accurately. This is a legal requirement that tracks the waste from your lab to the final disposal facility.

  • Transport: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may include incineration or other specialized treatments.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 6-(Piperidin-4-yl)nicotinonitrile.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal A Identify Waste: 6-(Piperidin-4-yl)nicotinonitrile B Consult SDS A->B C Don Appropriate PPE B->C D Is waste solid or liquid? C->D G Store in Designated Satellite Accumulation Area E Collect in Labeled SOLID Hazardous Waste Container D->E Solid F Collect in Labeled LIQUID Hazardous Waste Container D->F Liquid E->G F->G H Use Secondary Containment G->H I Keep Container Closed H->I J Monitor Accumulation Limits (<55 gal or 1 qt acute) I->J K Request Pickup from EHS / Licensed Contractor J->K L Complete Waste Manifest K->L M Transfer to TSDF for Final Treatment/Disposal L->M

Caption: Decision workflow for compliant disposal of 6-(Piperidin-4-yl)nicotinonitrile.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 6-(Piperidin-4-yl)nicotinonitrile is conducted safely, responsibly, and in full compliance with federal and local regulations, thereby protecting themselves, their colleagues, and the environment.

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Navigating the Unseen: A Guide to Personal Protective Equipment for 6-(Piperidin-4-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For the researcher, scientist, and drug development professional, the frontier of discovery is paved with novel compounds, each with its own unique potential and, concurrently, its own set of handling requirements. 6-(Piperidin-4-yl)nicotinonitrile, a compound of interest in various research domains, is one such molecule that demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk assessment and chemical hygiene. Our objective is to empower you with the knowledge to not only protect yourself but also to cultivate a laboratory environment where safety and scientific advancement are mutually reinforcing.

Understanding the Hazard: A Risk-Based Approach

At the heart of any effective safety protocol is a thorough understanding of the potential hazards. For 6-(Piperidin-4-yl)nicotinonitrile, a complete toxicological profile may not be extensively documented, a common scenario for novel research chemicals. However, by examining the Safety Data Sheet (SDS) of a closely related analogue, 2-(Piperidin-4-yl)nicotinonitrile, we can establish a baseline for risk assessment. The primary identified hazard for this analogue is Acute toxicity, oral (Category 4) , indicated by the hazard statement H302: Harmful if swallowed[1]. This classification is the cornerstone of our PPE strategy, as it highlights ingestion as a primary route of exposure to be mitigated.

The molecular structure, featuring a piperidine ring and a nicotinonitrile group, also informs our safety precautions. Piperidine and its derivatives can be bioactive and may cause skin and respiratory irritation upon exposure. Nicotinonitrile compounds can also present hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[2][3]. Therefore, our safety protocols must account for the potential for dermal absorption and inhalation of the powdered form of this compound.

A comprehensive risk assessment is not a one-time event but a continuous process that should be revisited before any new experimental procedure or a significant change in scale[4][5].

The Last Line of Defense: Selecting the Appropriate PPE

Personal Protective Equipment is the final barrier between the researcher and the chemical. Its selection should be a deliberate process based on a thorough risk assessment of the specific tasks to be performed[6].

PPE Component Specification Rationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); Chemical splash goggles or a face shield.Minimum Requirement: Safety glasses with side shields are the baseline for any laboratory work to protect against accidental splashes and projectiles.Elevated Risk: When handling larger quantities of the powder or when there is a significant risk of aerosolization, chemical splash goggles offer a more complete seal around the eyes. A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face[7].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Material Selection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling 6-(Piperidin-4-yl)nicotinonitrile in a powdered form. Always check the glove manufacturer's compatibility chart for specific chemicals if available.Proper Technique: Gloves must be inspected for any signs of degradation or perforation before each use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with the chemical. Contaminated gloves should be disposed of as hazardous waste. Always wash hands thoroughly after removing gloves.
Body Protection Laboratory coat; Chemical-resistant suit.Standard Use: A clean, buttoned laboratory coat should be worn at all times to protect skin and personal clothing from minor spills and contamination[7].High-Risk Operations: For procedures with a high risk of significant contamination, such as large-scale handling or in the event of a spill, a complete chemical-resistant suit may be necessary[1].
Respiratory Protection NIOSH-approved respirator (if warranted by risk assessment).Engineering Controls First: The primary method for controlling exposure to airborne particulates is through engineering controls, such as a certified chemical fume hood. All handling of powdered 6-(Piperidin-4-yl)nicotinonitrile should be performed in a well-ventilated area, preferably within a fume hood, to minimize the generation of dust and aerosols[1][8].When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required. The type of respirator (e.g., an N95 filtering facepiece respirator for particulates or a half-mask respirator with appropriate cartridges) should be selected based on a formal respiratory protection program that includes fit testing and training[9].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing the risk of exposure. The following steps provide a procedural framework for handling 6-(Piperidin-4-yl)nicotinonitrile.

Preparation and Pre-Handling
  • Designated Area: Designate a specific area for handling 6-(Piperidin-4-yl)nicotinonitrile, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are within the designated area before handling the compound.

  • PPE Donning: Put on all required PPE as determined by your risk assessment before entering the designated handling area.

Handling the Compound
  • Work Within a Fume Hood: All manipulations of the powdered compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to capture any airborne particles[8].

  • Avoid Dust Formation: Handle the compound gently to minimize the creation of dust. Use techniques such as carefully scooping instead of pouring from a height.

  • Immediate Cleanup: Clean up any minor spills immediately using appropriate methods (e.g., damp paper towels for small amounts of powder, followed by decontamination of the surface).

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE[7].

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 6-(Piperidin-4-yl)nicotinonitrile.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection start Start: New procedure with 6-(Piperidin-4-yl)nicotinonitrile risk_assessment Conduct Task-Specific Risk Assessment (Consider scale, potential for aerosolization) start->risk_assessment is_powder Handling solid/powder form? risk_assessment->is_powder fume_hood Work in a Chemical Fume Hood is_powder:e->fume_hood Yes ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields is_powder:s->ppe_base No (in solution) fume_hood->ppe_base respirator_needed Is ventilation insufficient or is there a risk of high exposure? ppe_base->respirator_needed ppe_enhanced Enhanced PPE: - Chemical Splash Goggles - Face Shield (optional) - Consider Chemical Resistant Suit respirator Use NIOSH-approved Respirator ppe_enhanced->respirator respirator_needed->ppe_enhanced High Risk proceed Proceed with Experiment respirator_needed->proceed Low Risk respirator->proceed

Caption: PPE Selection Workflow for 6-(Piperidin-4-yl)nicotinonitrile.

Disposal Plan: Ensuring a Safe End-of-Life for a Chemical

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste materials contaminated with 6-(Piperidin-4-yl)nicotinonitrile must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Containers: Use clearly labeled, dedicated hazardous waste containers for all solid and liquid waste contaminated with 6-(Piperidin-4-yl)nicotinonitrile.

  • Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any other disposable materials. Place these items in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container. Ensure the container is made of a compatible material and has a secure, leak-proof cap.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Storage of Hazardous Waste
  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic[10].

  • Ensure that incompatible waste streams are segregated to prevent accidental reactions[10].

  • Do not overfill waste containers; leave adequate headspace for expansion.

Final Disposal
  • All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA)[11][12].

  • Maintain accurate records of all hazardous waste generated and disposed of.

By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with 6-(Piperidin-4-yl)nicotinonitrile, ensuring that the pursuit of scientific knowledge is not compromised by unnecessary risk.

References

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  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

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  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

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  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category. Retrieved from [Link]

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